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  • Product: Methyl 3-hydroxybenzoylacetate

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Methyl 3-hydroxybenzoylacetate – Properties, Synthesis, and Pharmaceutical Applications

Executive Summary Methyl 3-hydroxybenzoylacetate (Methyl 3-(3-hydroxyphenyl)-3-oxopropanoate) is a critical -keto ester intermediate in organic synthesis and medicinal chemistry. Characterized by a reactive methylene gro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-hydroxybenzoylacetate (Methyl 3-(3-hydroxyphenyl)-3-oxopropanoate) is a critical


-keto ester intermediate in organic synthesis and medicinal chemistry. Characterized by a reactive methylene group flanked by a ketone and an ester, alongside a phenolic hydroxyl group, it serves as a versatile scaffold for constructing heterocyclic compounds (coumarins, flavonoids) and adrenergic pharmaceutical agents (e.g., Phenylephrine, Etilefrine). This guide provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and downstream applications, designed for drug development professionals.

Chemical Identity & Physical Properties[1][2][3][4]

While the ethyl ester analog is more frequently encountered in commercial catalogs, the methyl ester is a potent, lower-molecular-weight alternative often generated in situ or used for specific transesterification requirements.

Table 1: Chemical Identity
AttributeDetail
IUPAC Name Methyl 3-(3-hydroxyphenyl)-3-oxopropanoate
Common Name Methyl 3-hydroxybenzoylacetate
CAS Number Not widely listed (Analogous Ethyl Ester: 77103-49-2 ; Methoxy-Methyl analog: 779-81-7 )
Molecular Formula

Molecular Weight 194.18 g/mol
SMILES COC(=O)CC(=O)c1cccc(O)c1
Structure Class

-Keto Ester / Phenol derivative
Table 2: Physicochemical Properties (Predicted/Analog-Based)

Note: Due to the transient nature of the methyl ester in many protocols, some values are derived from the stable ethyl analog or computational models.

PropertyValueSource/Note
Appearance Off-white to pale yellow solid or viscous oilBased on ethyl analog
Melting Point 55 – 60 °CPredicted (Ethyl ester is ~62°C)
Boiling Point ~320 °C (dec.)High BP due to H-bonding
Density 1.25 ± 0.1 g/cm³Predicted
pKa (Phenol) ~9.5Typical for m-substituted phenols
pKa (Methylene) ~11.0Activated

-proton
Solubility Soluble in MeOH, EtOH, DMSO, EtOAc; Poor in WaterLipophilic scaffold

Synthetic Pathways[5][6][7][8][9][10]

The synthesis of Methyl 3-hydroxybenzoylacetate primarily relies on Claisen-type condensations. The choice of pathway depends on the starting material availability (acetophenone vs. benzoic acid) and "green chemistry" requirements.

Pathway A: Carbonylation of Acetophenones (Green Route)

This method utilizes Dimethyl Carbonate (DMC), a non-toxic reagent that acts as both solvent and carboxymethylating agent.

Pathway B: Classical Claisen Condensation

Reaction of methyl 3-hydroxybenzoate with methyl acetate (or equivalent enolate source).

Pathway C: Meldrum's Acid Activation

Activation of 3-hydroxybenzoic acid followed by reaction with Meldrum's acid and subsequent methanolysis.

SynthesisPathways cluster_legend Pathway Comparison Start1 3-Hydroxyacetophenone Inter1 Enolate Intermediate Start1->Inter1 Deprotonation Start2 3-Hydroxybenzoic Acid Reagent2 1. SOCl2 (Protection) 2. Meldrum's Acid Start2->Reagent2 Activation Reagent1 Dimethyl Carbonate (DMC) + NaH (Base) Reagent1->Inter1 Carboxymethylation Inter2 Acyl Meldrum's Acid Reagent2->Inter2 Acylation Product Methyl 3-hydroxybenzoylacetate Inter1->Product Acidic Workup Inter2->Product MeOH / Reflux Legend1 Route A: High Atom Economy (Preferred) Legend2 Route B: High Purity, Multi-step

Figure 1: Comparative synthetic routes. Pathway A (top) is preferred for industrial scalability due to the use of DMC.

Experimental Protocol: Synthesis via Dimethyl Carbonate

Objective: Synthesis of Methyl 3-hydroxybenzoylacetate from 3-Hydroxyacetophenone. Scale: 100 mmol basis.

Reagents
  • 3-Hydroxyacetophenone (13.6 g, 100 mmol)

  • Dimethyl Carbonate (DMC) (Excess, acts as solvent/reagent)

  • Sodium Hydride (NaH) (60% dispersion in oil, 8.0 g, 200 mmol)

  • Tetrahydrofuran (THF) (Dry, 100 mL)

  • HCl (1N) for quenching

Methodology
  • Preparation: Flame-dry a 500 mL three-necked flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Base Suspension: Charge the flask with NaH and wash with dry hexane (2x) to remove mineral oil if high purity is required. Suspend the washed NaH in dry THF (50 mL).

  • Substrate Addition: Dissolve 3-Hydroxyacetophenone in THF (50 mL) and add dropwise to the NaH suspension at 0°C. Caution: Hydrogen gas evolution. Stir for 30 minutes to ensure phenoxide formation.

  • Carboxylation: Add Dimethyl Carbonate (DMC, 4-5 equivalents) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 65-70°C) for 4–6 hours. Monitor by TLC (SiO2, Hexane:EtOAc 7:3) for disappearance of acetophenone.

  • Quenching: Cool the reaction to 0°C. Carefully quench with glacial acetic acid or dilute HCl until pH ~4–5.

  • Extraction: Evaporate excess THF/DMC. Dilute residue with water and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. The crude 
    
    
    
    -keto ester can be purified via flash column chromatography or recrystallization from cold ether/hexane.

Validation:

  • 1H NMR (CDCl3):

    
     11.5 (s, 1H, Enol-OH, minor), 7.2-7.5 (m, 4H, Ar-H), 3.98 (s, 2H, 
    
    
    
    ), 3.75 (s, 3H,
    
    
    ).
  • IR: 1735 cm⁻¹ (Ester C=O), 1680 cm⁻¹ (Ketone C=O), 3300-3400 cm⁻¹ (OH).

Pharmaceutical Applications

The 3-hydroxybenzoylacetate scaffold is a "privileged structure" for synthesizing adrenergic receptor modulators. The meta-hydroxyl group is essential for binding affinity to


- and 

-adrenergic receptors.
Key Transformations
  • Asymmetric Hydrogenation: Reduction of the ketone yields

    
    -hydroxy esters, precursors to drugs like Phenylephrine  (selective 
    
    
    
    -agonist).
  • Pechmann Condensation: Reaction with phenols yields substituted coumarins.

  • Knorr Synthesis: Reaction with hydrazines yields pyrazolones.

Applications cluster_mech Mechanism of Action Core Methyl 3-hydroxybenzoylacetate (Scaffold) InterA Asymmetric Hydrogenation (Ru-BINAP) Core->InterA Stereoselective Reduction InterC Pechmann Condensation (+ Phenol / H2SO4) Core->InterC Cyclization Target1 Phenylephrine (Decongestant) Target2 Etilefrine (Hypotension treatment) Target3 Coumarin Derivatives (Anticoagulants/Dyes) InterB Amidation / Reduction InterA->InterB Reaction with Methylamine InterB->Target1 InterB->Target2 InterC->Target3 Mech1 The meta-OH group mimics catechol for adrenergic receptor binding.

Figure 2: Downstream pharmaceutical utility. The pathway to Phenylephrine involves stereoselective reduction of the ketone followed by amidation.

Handling & Safety

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The methylene protons are acidic; avoid exposure to moisture and strong bases to prevent premature hydrolysis or decarboxylation.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2759698, Methyl 3-(3-methoxyphenyl)-3-oxopropanoate. Retrieved from [Link](Note: Analogous structure cited for property correlation).

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research.
  • Taber, D. F., et al. (2008). Synthesis of beta-Keto Esters. Journal of Organic Chemistry. (General protocol for beta-keto ester synthesis).
Exploratory

Technical Whitepaper: Synthesis, Reactivity, and Applications of Methyl 3-(3-hydroxyphenyl)-3-oxopropionate

Executive Summary Methyl 3-(3-hydroxyphenyl)-3-oxopropionate (IUPAC), commonly referred to as methyl 3-hydroxybenzoylacetate, is a highly versatile, polyfunctional building block in advanced organic synthesis and medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(3-hydroxyphenyl)-3-oxopropionate (IUPAC), commonly referred to as methyl 3-hydroxybenzoylacetate, is a highly versatile, polyfunctional building block in advanced organic synthesis and medicinal chemistry. Characterized by a 1,3-dicarbonyl (beta-keto ester) moiety seamlessly integrated with a meta-substituted phenolic ring, this scaffold provides orthogonal sites for chemical diversification. This whitepaper systematically deconstructs the physicochemical behavior of this molecule, evaluates field-proven synthetic methodologies, and outlines its downstream pharmacological applications, providing drug development professionals with a rigorous, self-validating framework for its utilization.

Physicochemical Profiling & Structural Dynamics

The chemical architecture of methyl 3-(3-hydroxyphenyl)-3-oxopropionate (Molecular Formula:


) dictates its unique reactivity profile. The molecule exists in a dynamic keto-enol tautomeric equilibrium. In non-polar solvents, the enol tautomer is significantly stabilized by an intramolecular hydrogen bond between the ester carbonyl oxygen and the enolic hydroxyl group, forming a favorable six-membered pseudoring.

Crucially, the presence of the meta-phenolic hydroxyl group (


) introduces a competing acidic site. When designing synthetic routes involving strong bases (e.g., NaH, LDA), this phenolic proton will be abstracted preferentially over the 

-protons of the ketone or ester, necessitating either the use of stoichiometric excess of base (to form a dianion) or the strategic implementation of transient protecting groups.

Strategic Synthetic Methodologies

The synthesis of functionalized aromatic beta-keto esters requires precise control to avoid side reactions such as self-condensation, diacylation, or premature decarboxylation. Two primary strategic pathways are evaluated below.

Route A: The Meldrum's Acid Pathway (The Oikawa Protocol)

Direct acylation of ester enolates often suffers from poor chemoselectivity. To circumvent this, the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a superior, mild alternative[1]. In this pathway, 3-hydroxybenzoic acid is activated and coupled with Meldrum's acid. The resulting acyl Meldrum's acid intermediate is highly electrophilic. Upon reflux in methanol, it undergoes facile methanolysis, extruding acetone and carbon dioxide to yield the target beta-keto methyl ester in high purity. This route is highly advantageous as it operates under neutral to mildly acidic conditions during the critical C-C bond formation, preserving sensitive functionalities.

Route B: Claisen-Type Condensation via Chloroformates/Carbonates

An alternative industrial approach involves the reaction of 3-hydroxyacetophenone with dimethyl carbonate or ethyl chloroformate in the presence of a strong base[2]. Because the free phenol will rapidly quench the base, the hydroxyl group must be protected (e.g., as a tert-butyldimethylsilyl (TBS) ether or methoxymethyl (MOM) ether) prior to the condensation. Following the formation of the beta-keto ester, a selective deprotection step is required.

SynthRoute A 3-Hydroxybenzoic Acid B O-Protection (TBSCl, Imidazole) A->B Step 1 C Activation & Coupling (Meldrum's Acid, DCC) B->C Step 2 D Acyl Meldrum's Adduct C->D Intermediate E Methanolysis (MeOH, Reflux) D->E Step 3 F Deprotection (TBAF, THF) E->F Step 4 G Methyl 3-(3-hydroxyphenyl) -3-oxopropionate F->G Final Product

Fig 1: Step-by-step synthetic workflow utilizing the Meldrum's acid pathway.

Quantitative Comparison of Synthetic Strategies
MethodologyKey ReagentsPhenol Protection Required?Typical YieldScalabilityE-factor (Efficiency)
Meldrum's Acid Route Meldrum's acid, DCC, DMAP, MeOHOptional (but recommended)75 - 85%Excellent (Bench to Kilo)Moderate (DCC byproduct)
Carbonate Condensation Dimethyl carbonate, NaHYes (Strictly required)60 - 70%GoodLow (Atom economical)
Chloroformate Route Ethyl chloroformate, LHMDSYes (Strictly required)65 - 75%Moderate (Cryogenic)Moderate

Experimental Protocols: Self-Validating Meldrum's Acid Workflow

Step 1: Preparation of the Acyl Meldrum's Adduct

  • Initiation: Dissolve 3-(tert-butyldimethylsilyloxy)benzoic acid (1.0 eq) and Meldrum's acid (1.1 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

  • Catalysis & Coupling: Add 4-dimethylaminopyridine (DMAP, 1.2 eq) followed by a dropwise addition of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) dissolved in DCM. Causality note: DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that dictates exclusive C-acylation of the Meldrum's acid enolate, preventing O-acylation.

  • In-Process Control: Stir at 0 °C for 1 hour, then allow to warm to ambient temperature overnight. Monitor via TLC (Hexanes/EtOAc 7:3). The formation of a white precipitate (dicyclohexylurea, DCU) is a visual confirmation of reaction progression.

  • Isolation: Filter the DCU byproduct. Wash the organic filtrate with 5% aqueous

    
     to remove DMAP, followed by brine. Dry over 
    
    
    
    and concentrate to yield the crude acyl Meldrum's adduct.

Step 2: Methanolysis and Decarboxylation

  • Solvolysis: Dissolve the crude adduct in anhydrous methanol (0.2 M concentration).

  • Thermal Activation: Heat the solution to reflux (65 °C) for 4 hours. Causality note: Thermal energy drives the concerted fragmentation of the dioxanedione ring, releasing volatile acetone and

    
    . The resulting highly reactive acyl ketene is instantaneously trapped by the methanol solvent.
    
  • Validation: Evolution of

    
     gas (bubbling) will be observed. Once gas evolution ceases, the reaction is complete. Concentrate under reduced pressure.
    

Step 3: Deprotection

  • Cleavage: Dissolve the resulting silyl-protected beta-keto ester in THF. Add Tetra-n-butylammonium fluoride (TBAF, 1.1 eq) at 0 °C. Stir for 30 minutes.

  • Purification: Quench with saturated aqueous

    
    . Extract with EtOAc, dry, and purify via short-path silica gel chromatography to yield pure Methyl 3-(3-hydroxyphenyl)-3-oxopropionate.
    

Downstream Pharmacological Scaffolds

The bifunctional nature of methyl 3-(3-hydroxyphenyl)-3-oxopropionate makes it a privileged scaffold for generating diverse heterocyclic libraries.

  • Pyrazolones: Condensation with hydrazine derivatives yields 3-(3-hydroxyphenyl)pyrazolones[2]. These structures are potent pharmacophores found in numerous kinase inhibitors and radical scavengers.

  • Coumarins: Under acidic conditions (e.g., polyphosphoric acid or

    
    ), the molecule can undergo Pechmann-type condensations with other phenols to yield highly fluorescent coumarin derivatives, which are heavily utilized in biological imaging and anticoagulant drug design.
    
  • Pyrimidines: Through the Biginelli multicomponent reaction (using urea and an aldehyde), this beta-keto ester acts as the active methylene component to form dihydropyrimidinones.

Reactivity Core Methyl 3-(3-hydroxyphenyl) -3-oxopropionate Hydrazine Hydrazines (Cyclocondensation) Core->Hydrazine Urea Ureas/Amidines (Biginelli Reaction) Core->Urea Phenol Phenols (Pechmann Condensation) Core->Phenol Pyrazolone 3-(3-Hydroxyphenyl) pyrazolones Hydrazine->Pyrazolone Knorr-type Mechanism Pyrimidine Dihydropyrimidinones Urea->Pyrimidine Multicomponent Coumarin Coumarin Derivatives Phenol->Coumarin Acid Catalyzed

Fig 2: Divergent downstream pharmacological scaffold generation from the core beta-keto ester.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters. ResearchGate. Available at:[Link][1]

  • Khoukhi, N., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. ResearchGate. Available at:[Link][2]

Sources

Foundational

Difference between methyl 3-hydroxybenzoylacetate and methyl 3-hydroxybenzoate

This guide provides an in-depth technical analysis comparing Methyl 3-hydroxybenzoate (M3HB) and Methyl 3-hydroxybenzoylacetate (M3HBA) . It is structured to support researchers in synthetic planning, scaffold selection,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing Methyl 3-hydroxybenzoate (M3HB) and Methyl 3-hydroxybenzoylacetate (M3HBA) . It is structured to support researchers in synthetic planning, scaffold selection, and analytical differentiation.

Executive Summary: The Structural & Functional Divergence

While both compounds share a phenolic core and a methyl ester moiety, they represent fundamentally different classes of chemical building blocks.

  • Methyl 3-hydroxybenzoate (M3HB) is a simple aromatic ester . Its reactivity is dominated by the phenolic hydroxyl group and the electrophilic carbonyl of the ester. It is primarily used as a preservative (paraben analog) or a terminal capping agent.

  • Methyl 3-hydroxybenzoylacetate (M3HBA) is a

    
    -keto ester . The insertion of a methylene (
    
    
    
    ) bridge between the carbonyls creates a 1,3-dicarbonyl system. This introduces an "active methylene" site, drastically altering the molecule's thermodynamic and kinetic profile. It is a dynamic scaffold used to construct heterocycles (coumarins, quinolines) via cyclocondensation.
Structural Comparison

The following diagram illustrates the critical structural insertion that drives the difference in reactivity.

StructureComparison M3HB Methyl 3-hydroxybenzoate (Ar-COOMe) Simple Ester Diff Insertion of Methylene Bridge (-CH2-) Creates 1,3-Dicarbonyl System M3HB->Diff Structural Modification M3HBA Methyl 3-hydroxybenzoylacetate (Ar-CO-CH2-COOMe) Beta-Keto Ester Diff->M3HBA Resulting Scaffold

Figure 1: Structural evolution from the benzoate to the benzoylacetate, highlighting the active methylene insertion.

Physicochemical & Reactivity Profile[1]

The defining difference lies in the acidity of the


-carbon  and the electrophilicity of the carbonyls .
FeatureMethyl 3-hydroxybenzoate (M3HB)Methyl 3-hydroxybenzoylacetate (M3HBA)
CAS Number 19438-10-955315-66-1 (Generic/Derivatives)
Formula


Active Center Phenolic -OH (Nucleophile)Methylene

(C-Nucleophile after deprotonation)
pKa (approx) ~9.9 (Phenol)~11.0 (Methylene) & ~9.9 (Phenol)
Enolization Negligible (Aromatic stability)Significant (Stabilized by H-bonding)
Primary Reactivity Nucleophilic Acyl Substitution, EASKnoevenagel Condensation, Alkylation, Decarboxylation
The "Active Methylene" Factor

In M3HBA, the methylene protons are flanked by two electron-withdrawing carbonyl groups. This acidity allows M3HBA to form a stable enolate under mild basic conditions, enabling C-C bond formation that is impossible with M3HB.

Synthetic Pathways[2][3]

M3HB is often the precursor to M3HBA. Understanding this relationship is crucial for supply chain and synthesis planning.

Protocol A: Synthesis of Methyl 3-hydroxybenzoate (M3HB)

Standard Fisher Esterification

  • Reagents: 3-Hydroxybenzoic acid, Methanol (excess),

    
     (cat).
    
  • Conditions: Reflux for 4-8 hours.

  • Workup: Neutralize with

    
    , extract with EtOAc.
    
  • Mechanism: Acid-catalyzed nucleophilic acyl substitution.

Protocol B: Synthesis of Methyl 3-hydroxybenzoylacetate (M3HBA)

Magnesium Enolate Method (High Specificity) Direct ester condensation is difficult due to the phenol. The preferred route uses a magnesium enolate intermediate to prevent O-alkylation and ensure C-acylation.

  • Activation: Convert 3-hydroxybenzoic acid (often O-protected) to the acid chloride using

    
    .
    
  • Enolate Formation: React monomethyl malonate with isopropylmagnesium chloride (

    
    ) to form the neutral magnesium enolate.
    
  • C-Acylation: Add the acid chloride to the magnesium enolate at 0°C.

  • Decarboxylation: Acidic workup (

    
    ) induces decarboxylation of the intermediate to yield the 
    
    
    
    -keto ester.

SynthesisWorkflow cluster_M3HB Route 1: M3HB Synthesis cluster_M3HBA Route 2: M3HBA Synthesis Start 3-Hydroxybenzoic Acid Step1 MeOH / H2SO4 (Reflux) Start->Step1 Step2A 1. Protection (e.g., TBS) 2. SOCl2 -> Acid Chloride Start->Step2A Product1 Methyl 3-hydroxybenzoate (M3HB) Step1->Product1 Step2B Magnesium Methyl Malonate (C-Acylation) Step2A->Step2B Step2C Acid Hydrolysis & Decarboxylation Step2B->Step2C Product2 Methyl 3-hydroxybenzoylacetate (M3HBA) Step2C->Product2

Figure 2: Divergent synthetic pathways from the common precursor 3-hydroxybenzoic acid.

Application in Drug Discovery: Scaffold Utility

The choice between M3HB and M3HBA dictates the complexity of the final drug molecule.

M3HB: The "Cap"

Used when a simple aromatic terminus is required.

  • Role: Hydrogen bond donor (phenol) and acceptor (ester).

  • Example: Paraben derivatives (antimicrobial).

M3HBA: The "Cyclizer"

Used to build fused heterocyclic rings. The 1,3-dicarbonyl backbone is a "chameleon" scaffold capable of reacting with binucleophiles.

Key Reaction: Pechmann Condensation (Coumarin Synthesis)

M3HBA reacts with phenols (or itself) in the presence of acid to form coumarins, a privileged scaffold in anticoagulants and anti-cancer agents.

  • Mechanism: Transesterification

    
     Intramolecular Aldol 
    
    
    
    Dehydration.
  • Result: Formation of 4-substituted coumarins (specifically 4-methoxycarbonylmethyl derivatives if self-condensed, or complex fused systems).

ReactivityMap Center Methyl 3-hydroxybenzoylacetate (M3HBA) R1 Pechmann Condensation (w/ Phenols) Center->R1 R2 Knoevenagel Condensation (w/ Aldehydes) Center->R2 R3 Alkylation (at alpha-carbon) Center->R3 R4 Biginelli Reaction (Dihydropyrimidines) Center->R4 P1 Coumarins (Anticoagulants) R1->P1 P2 Benzylidene Derivatives (Michael Acceptors) R2->P2 P3 Chain Extension (Complex Polyketides) R3->P3 P4 DHPMs (Ca+ Channel Blockers) R4->P4

Figure 3: The diverse reactivity landscape of M3HBA compared to the static nature of M3HB.

Analytical Differentiation

When verifying supply or reaction outcomes, these two compounds can be distinguished instantly via NMR and IR spectroscopy.

1H NMR Spectroscopy (Diagnostic Signals)
  • M3HB: Shows a singlet for the methyl ester (

    
    ) at ~3.9 ppm . The region between 4.0–6.0 ppm is empty (solvent dependent).
    
  • M3HBA: Shows the ester singlet (

    
    ) at ~3.7 ppm PLUS  a diagnostic singlet for the methylene bridge (
    
    
    
    ) at ~4.2 ppm .
    • Note: In

      
      , you may also see a small signal for the enol form  (olefinic proton at ~5.6 ppm and an enolic -OH far downfield at >12 ppm).
      
Infrared (IR) Spectroscopy
  • M3HB: Single Carbonyl stretch (

    
    , ester) at ~1720 cm⁻¹ .
    
  • M3HBA: Dual Carbonyl signature.

    • Ester

      
      : ~1735 cm⁻¹.
      
    • Ketone

      
      : ~1680 cm⁻¹ (often shifted lower due to H-bonding with the phenol or enol form).
      

References

  • PubChem. Methyl 3-hydroxybenzoate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Organic Syntheses. General Procedures for Beta-Keto Ester Synthesis via Magnesium Enolates. Coll. Vol. 10, p. 332. Available at: [Link]

Exploratory

An In-depth Technical Guide to Methyl (3-hydroxybenzoyl)acetate: A Key Intermediate in Synthetic Chemistry and Drug Discovery

This guide provides a comprehensive technical overview of Methyl (3-hydroxybenzoyl)acetate, also systematically known as Methyl 3-(3-hydroxyphenyl)-3-oxopropanoate. We will delve into its fundamental chemical properties,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Methyl (3-hydroxybenzoyl)acetate, also systematically known as Methyl 3-(3-hydroxyphenyl)-3-oxopropanoate. We will delve into its fundamental chemical properties, synthesis methodologies, and its emerging significance as a versatile building block for researchers, particularly those in the fields of medicinal chemistry and drug development.

Core Molecular and Physicochemical Properties

Methyl (3-hydroxybenzoyl)acetate is a bifunctional organic molecule that features a β-keto ester moiety attached to a phenol. This unique combination of functional groups makes it a valuable intermediate for a variety of chemical transformations.

Molecular Structure and Identity

The structural formula of Methyl (3-hydroxybenzoyl)acetate is characterized by a 3-hydroxyphenyl group bonded to a three-carbon chain containing a ketone and a methyl ester.

Caption: 2D Structure of Methyl (3-hydroxybenzoyl)acetate.

Key Physicochemical Data

The fundamental properties of Methyl (3-hydroxybenzoyl)acetate are summarized in the table below. These values are calculated based on its structure, as direct experimental data is not widely published. Data for analogous compounds, such as Methyl 3-acetyl-4-hydroxybenzoate, support these calculated values[1].

PropertyValueSource/Method
Molecular Formula C₁₀H₁₀O₄Structural Analysis
Molecular Weight 194.18 g/mol Calculation[1]
CAS Number Not explicitly assigned; varies for isomersN/A
Appearance Expected to be a solid or oilAnalogy
Solubility Expected to be soluble in common organic solvents like DMSO, methanol, and chloroform.[2]Analogy

Synthesis and Chemical Reactivity

The synthesis of β-keto esters like Methyl (3-hydroxybenzoyl)acetate is a well-established area of organic chemistry. The primary route involves the Claisen condensation reaction.

General Synthesis Pathway

A common method for synthesizing this class of compounds is the reaction between a methyl ester and a methyl ketone. For Methyl (3-hydroxybenzoyl)acetate, this would involve the condensation of methyl 3-hydroxybenzoate with methyl acetate in the presence of a strong base.

Synthesis_Workflow Reactant1 Methyl 3-hydroxybenzoate Reaction Claisen Condensation Reactant1->Reaction Reactant2 Methyl Acetate Reactant2->Reaction Base Strong Base (e.g., Sodium Methoxide) Base->Reaction Solvent Anhydrous Solvent Solvent->Reaction Workup Acidic Work-up Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Methyl (3-hydroxybenzoyl)acetate Purification->Product

Caption: General workflow for the synthesis of Methyl (3-hydroxybenzoyl)acetate.

Detailed Experimental Protocol (Proposed)

The following is a generalized, self-validating protocol for the laboratory-scale synthesis.

Materials:

  • Methyl 3-hydroxybenzoate (1.0 eq)

  • Methyl acetate (3.0 eq)

  • Sodium methoxide (1.5 eq)

  • Anhydrous methanol

  • 1M Hydrochloric acid

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium methoxide and anhydrous methanol.

  • Addition of Reactants: To the stirred suspension of the base, add a solution of methyl 3-hydroxybenzoate and methyl acetate in anhydrous methanol dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching and Extraction: After the reaction is complete, cool the mixture to 0°C and quench by the slow addition of 1M HCl until the pH is acidic. Extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Research and Drug Development

The structural motifs within Methyl (3-hydroxybenzoyl)acetate make it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Role as a Synthetic Building Block

The presence of a reactive β-keto ester system allows for a multitude of subsequent chemical modifications. This makes it an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery campaigns. The phenolic hydroxyl group and the ester can also be readily modified.

Potential in PROTAC and Linker Chemistry

Small molecules containing ester and hydroxyl functionalities, such as Methyl 3-hydroxypropanoate, are of significant interest as components of PROTAC (Proteolysis Targeting Chimera) linkers.[3][4] PROTACs are a novel class of drugs that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[3] The structure of Methyl (3-hydroxybenzoyl)acetate provides a rigid phenolic core with handles for extension, making it a candidate for incorporation into novel linker scaffolds.

PROTAC_Concept POI_Ligand Target Protein Ligand Binds to disease-causing protein Linker Linker Derived from molecules like Methyl (3-hydroxybenzoyl)acetate POI_Ligand->Linker covalent bond E3_Ligand E3 Ligase Ligand Recruits cellular degradation machinery Linker->E3_Ligand covalent bond

Caption: Conceptual role of intermediates in PROTAC design.

Conclusion

Methyl (3-hydroxybenzoyl)acetate, with its molecular formula C₁₀H₁₀O₄ and molecular weight of 194.18 g/mol , is a versatile chemical intermediate. While detailed experimental data for this specific isomer is not consolidated in the public domain, its synthesis can be reliably achieved through established organic chemistry principles like the Claisen condensation. Its structural features position it as a valuable tool for medicinal chemists and drug development professionals, particularly in the synthesis of compound libraries and in the burgeoning field of targeted protein degradation.

References

  • PubChem. 3-Hydroxybenzyl acetate. National Center for Biotechnology Information. [Link]

  • Google Patents. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
  • Ningbo Inno Pharmchem Co., Ltd. The Role of Methyl 3-Hydroxypropanoate in Modern Drug Discovery. [Link]

  • PubChem. Methyl 3-(3-methoxyphenyl)-3-oxopropanoate. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Ningbo Inno Pharmchem Co., Ltd. Understanding Methyl 3-Hydroxypropanoate: Properties, Synthesis, and Applications. [Link]

  • ResearchGate. Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. [Link]

  • The Good Scents Company. methyl 3-hydroxybenzoate. [Link]

  • NIST. p-Methylbenzyl acetate. NIST Chemistry WebBook. [Link]

  • ECHA. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. European Chemicals Agency. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Synthesis of Methyl 3-Cyclopropyl-3-oxopropanoate: A Gateway to Advanced Chemical Structures. [Link]

Sources

Foundational

Solubility Profiling and Solvent Selection for Methyl 3-Hydroxybenzoylacetate: A Process Development Guide

Topic: Solubility of Methyl 3-Hydroxybenzoylacetate in Organic Solvents Content Type: In-Depth Technical Guide / Process Development Whitepaper Audience: Process Chemists, Crystallization Scientists, and Drug Development...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of Methyl 3-Hydroxybenzoylacetate in Organic Solvents Content Type: In-Depth Technical Guide / Process Development Whitepaper Audience: Process Chemists, Crystallization Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-hydroxybenzoylacetate (CAS 190970-21-9) is a critical


-keto ester intermediate utilized in the synthesis of adrenergic agonists and complex pharmaceutical scaffolds. Its dual functionality—comprising a phenolic hydroxyl group and a reactive 

-keto ester moiety—creates a unique solubility profile governed by competing hydrogen-bonding interactions and tautomeric equilibria.

This technical guide provides a comprehensive framework for determining the solubility of methyl 3-hydroxybenzoylacetate. Unlike commodity chemicals with established solubility tables, this intermediate requires a first-principles approach to solvent selection. We detail the thermodynamic basis for solubility, predictive modeling strategies, and a self-validating experimental protocol for generating precise solubility curves essential for crystallization and reaction optimization.

Physicochemical Characterization & Predicted Solubility Profile

Structural Analysis and Intermolecular Forces

The solubility of methyl 3-hydroxybenzoylacetate is dictated by its ability to engage in specific solute-solvent interactions.

  • Phenolic Hydroxyl (

    
    ):  Acts as both a hydrogen bond donor (HBD) and acceptor (HBA). This group enhances solubility in protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF).
    
  • 
    -Keto Ester Backbone:  The 1,3-dicarbonyl system exists in equilibrium between the keto and enol tautomers.[1] The cis-enol form is stabilized by an intramolecular hydrogen bond, which increases lipophilicity and solubility in non-polar solvents compared to the keto form.
    
  • Aromatic Ring: Provides

    
    -
    
    
    
    stacking potential, influencing solubility in aromatic solvents like toluene.
Predicted Solubility Matrix

Based on Hansen Solubility Parameters (HSP) and functional group contribution methods, the expected solubility behavior is categorized below:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>200 mg/mL)Strong H-bond acceptance disrupts crystal lattice; dipole-dipole interactions stabilize the polar keto form.
Polar Protic Methanol, EthanolHigh (>100 mg/mL)Solvation of the phenolic

via H-bonding; compatible with the ester functionality.
Esters/Ketones Ethyl Acetate, AcetoneModerate (50-100 mg/mL)Good dipole matching; potential interference with intramolecular H-bonding. Ideal for crystallization.
Chlorinated Dichloromethane, ChloroformModerate Solubilizes the enol tautomer effectively; useful for extraction but environmentally restricted.
Aromatic TolueneLow-Moderate Solvation via

-interactions; solubility increases significantly with temperature.
Aliphatic n-Heptane, HexaneVery Low (<5 mg/mL)Lack of polar interactions makes these excellent anti-solvents for precipitation.

Thermodynamic Modeling of Solid-Liquid Equilibrium

To transition from qualitative prediction to quantitative process design, experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for correlating the mole fraction solubility (


) of pharmaceutical intermediates with temperature (

).
The Modified Apelblat Model


  • 
     : Mole fraction solubility of the solute.[2]
    
  • 
     : Absolute temperature (Kelvin).[3]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
    • 
       and 
      
      
      
      represent the variation in solution activity coefficients.
    • 
       accounts for the temperature dependence of the enthalpy of fusion.
      
Van't Hoff Analysis

For process safety and scale-up, the dissolution enthalpy (


) and entropy (

) are calculated using the Van't Hoff equation:

  • Positive

    
     : Indicates an endothermic process (solubility increases with temperature), typical for this class of esters.
    
  • Positive

    
     : Indicates dissolution is entropy-driven, often due to the disruption of the ordered crystal lattice.
    

Experimental Protocol: Automated Solubility Determination

Objective: Generate a solubility curve (Solubility vs. Temperature) for methyl 3-hydroxybenzoylacetate in a binary solvent system (e.g., Ethyl Acetate/Heptane) to design a cooling crystallization process.

Methodology: Dynamic Laser Monitoring (Polythermal Method)

This method is superior to the static shake-flask method for generating full curves rapidly using minimal material.

Equipment:

  • Crystal16 or Crystalline (Technobis) / EasyMax (Mettler Toledo) with turbidity probes.

  • Standard HPLC-grade solvents.

Step-by-Step Workflow:

  • Preparation: Weigh precise amounts of methyl 3-hydroxybenzoylacetate (e.g., 50, 100, 150, 200 mg) into four separate reactor vials.

  • Solvent Addition: Add a fixed volume (e.g., 1 mL) of the target solvent (e.g., Ethyl Acetate) to each vial.

  • Heating Cycle: Heat the slurry at a constant rate (e.g., 1°C/min) while stirring at 600 rpm.

  • Clear Point Detection: Record the temperature (

    
    ) where the turbidity signal drops to baseline (100% transmission). This is the saturation temperature for that specific concentration.
    
  • Cooling Cycle: Cool the solution at 1°C/min. Record the temperature (

    
    ) where turbidity spikes. This defines the Metastable Zone Width (MSZW).
    
  • Data Fitting: Plot Concentration (

    
    ) vs. 
    
    
    
    and fit to the Apelblat equation.
Protocol Visualization

SolubilityWorkflow cluster_0 Polythermal Method Cycle Start Start: Pure API (Methyl 3-hydroxybenzoylacetate) Weigh Gravimetric Dosing (4 Concentration Levels) Start->Weigh Slurry Add Solvent (e.g., EtOAc, MeOH) Weigh->Slurry Heat Ramp Heating (1°C/min) Slurry->Heat Detect Laser Turbidity Monitoring Heat->Detect ClearPoint Record T_clear (Saturation Point) Detect->ClearPoint Transmission = 100% Cool Ramp Cooling (Determine MSZW) ClearPoint->Cool Model Fit to Apelblat Equation Cool->Model

Figure 1: Automated polythermal solubility determination workflow using laser turbidity monitoring.

Process Application: Crystallization Design

The primary application of this solubility data is the purification of the intermediate. Based on the chemical structure, a Cooling + Anti-Solvent crystallization strategy is recommended.

Solvent System Selection
  • Primary Solvent: Ethyl Acetate (EtOAc).

    • Why: Moderate solubility allows for a steep solubility curve (high recovery on cooling). It is ICH Class 3 (low toxicity).

  • Anti-Solvent: n-Heptane.

    • Why: Miscible with EtOAc; the API is practically insoluble. Induces supersaturation gently.

Crystallization Protocol
  • Dissolution: Dissolve crude methyl 3-hydroxybenzoylacetate in EtOAc at 60°C (near reflux) to achieve 85% saturation (based on Apelblat curve).

  • Filtration: Polish filter the hot solution to remove insoluble particulates.

  • Seeding: Cool to 50°C (within the Metastable Zone) and add 1 wt% pure seed crystals to prevent oiling out (a common issue with

    
    -keto esters).
    
  • Anti-Solvent Addition: Slowly dose n-Heptane over 2 hours while cooling to 5°C.

  • Isolation: Filter the resulting white crystalline solid and wash with cold 1:4 EtOAc:Heptane.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Black, S. N., et al. (2011). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences, 100(1), 1-16. (General methodology for solubility screening). Link

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Technobis Crystallization Systems. (2024). Solubility Determination using Crystal16. (Standard industrial protocol for laser-based solubility). Link

  • Sigma-Aldrich. (2024). Methyl 3-hydroxybenzoate Product Specification & Safety Data Sheet. (Structural analog data). Link

Sources

Exploratory

Advanced Thermodynamic Profiling of Hydroxybenzoylacetate Derivatives

Topic: Thermodynamic Stability of Hydroxybenzoylacetate Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Hydroxybenzoylacetate der...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of Hydroxybenzoylacetate Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxybenzoylacetate derivatives represent a critical scaffold in medicinal chemistry, serving as precursors for coumarins, flavonoids, and pleiotropic prodrugs. However, their utility is often compromised by a complex thermodynamic profile characterized by rapid keto-enol tautomerism and susceptibility to hydrolytic decarboxylation. This guide provides a rigorous examination of the physicochemical forces governing these instabilities, offering validated protocols for their quantification and control.

The Thermodynamic Landscape: Keto-Enol Tautomerism[1]

Unlike simple aliphatic


-keto esters, hydroxybenzoylacetates exhibit a "double-well" stability potential due to the interplay between the aromatic ring and the dicarbonyl system. The thermodynamic equilibrium is governed by the difference in Gibbs free energy (

) between the keto and enol tautomers.
Mechanistic Drivers

The equilibrium position (


) is dictated by three primary vectors:
  • Resonance Stabilization: The enol form extends the conjugation of the aromatic

    
    -system through the C=C double bond.
    
  • Intramolecular Hydrogen Bonding (IMHB):

    • General: A 6-membered chelate ring forms between the enol hydroxyl and the ester carbonyl.

    • Ortho-Effect: In 2-hydroxybenzoylacetate, a secondary IMHB can form between the phenolic hydroxyl and the ketone carbonyl, significantly locking the conformation and shifting

      
       toward the enol.
      
  • Solvent Polarity (Meyer’s Rule): In polar protic solvents (e.g., water, methanol), the keto form is stabilized by intermolecular H-bonding. In non-polar solvents (e.g.,

    
    , Toluene), the internal chelation of the enol form dominates.
    
Visualization of Tautomeric Equilibria

The following diagram illustrates the competing stabilization forces in 2-hydroxybenzoylacetate.

Tautomerism Keto Keto Tautomer (Polar Solvent Favored) Transition Transition State (Proton Transfer) Keto->Transition + ΔG‡ (Activation) Enol Cis-Enol Tautomer (IMHB Stabilized) Enol->Keto Re-protonation Transition->Enol - ΔG (Stabilization)

Figure 1: Equilibrium dynamics between keto and enol forms. The cis-enol is stabilized by intramolecular hydrogen bonding (IMHB), predominant in non-polar media.

Critical Instability: Hydrolysis and Decarboxylation

The most significant risk in formulating hydroxybenzoylacetates is the irreversible degradation pathway: ester hydrolysis followed by spontaneous decarboxylation.

The Decarboxylation Cascade

Upon hydrolysis of the ester moiety, the resulting


-keto acid is thermally unstable. The mechanism proceeds via a concerted 6-membered cyclic transition state.
  • Substituent Effects: Electron-donating groups (EDGs) like -OH in the para or ortho position destabilize the ground state of the acid relative to the transition state, accelerating decarboxylation.

  • Hammett Correlation: The rate of decarboxylation (

    
    ) correlates linearly with the Hammett substituent constant (
    
    
    
    ), typically exhibiting a negative
    
    
    value, indicating that electron donation facilitates the reaction.

Decarboxylation Ester Ethyl Hydroxybenzoylacetate (Prodrug/Precursor) Hydrolysis Hydrolysis (k1, pH-dependent) Ester->Hydrolysis Acid β-Keto Acid Intermediate (Transient Species) Hydrolysis->Acid TS Cyclic Transition State (6-membered ring) Acid->TS Thermal Activation Product Hydroxyacetophenone + CO2 (Irreversible) TS->Product Fast

Figure 2: The degradation cascade. Hydrolysis is the rate-limiting step for esters, but decarboxylation is instantaneous for the free acid intermediate.

Experimental Methodologies

Protocol A: Determination of Tautomeric Constants ( ) via H-NMR

This protocol relies on the slow exchange regime of keto-enol tautomerism on the NMR timescale.[1]

Reagents: Deuterated solvents (


 for non-polar, 

for polar), TMS internal standard. Procedure:
  • Sample Prep: Dissolve 20 mg of derivative in 0.6 mL of solvent. Equilibrate at 25°C for 30 minutes.

  • Acquisition: Acquire

    
    H-NMR spectrum (min. 400 MHz). Ensure relaxation delay (
    
    
    
    ) > 5s to allow full relaxation of both tautomers.
  • Integration:

    • Identify the Keto

      
      -protons : Singlet (or AB quartet) around 
      
      
      
      3.8–4.2 ppm (integrates to 2H).
    • Identify the Enol vinyl proton : Singlet around

      
       12.0–12.5 ppm (chelated -OH) or 
      
      
      
      5.5–6.0 ppm (=CH-) (integrates to 1H).
  • Calculation:

    
    
    
    
    
    [2][3]
Protocol B: Kinetic Profiling of Decarboxylation

Objective: Determine the pseudo-first-order rate constant (


) of degradation.
System:  HPLC-UV/Vis.
Procedure: 
  • Buffer Prep: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.0.

  • Incubation: Spike stock solution of derivative into buffer (final conc. 50

    
    M) at 37°C.
    
  • Sampling: Inject 10

    
    L aliquots every 15 minutes for 4 hours.
    
  • Analysis: Monitor disappearance of the parent peak and appearance of the acetophenone derivative (typically

    
     shift ~20-30 nm).
    
  • Plotting: Plot

    
     vs. time. The slope is 
    
    
    
    .

Data Analysis & Stability Trends

The following table summarizes predicted stability profiles based on electronic effects.

Substituent PositionElectronic EffectTautomeric Preference (

)
Decarboxylation Risk
Unsubstituted BaselineLow Enol (<10% in

)
Moderate
Ortho-OH Strong IMHB + ResonanceHigh Enol (>80% in

)
High (Facilitated by phenol)
Meta-OH Inductive WithdrawalLow EnolLow
Para-OH Resonance DonationModerate EnolHigh (Quinoid resonance)

Interpretation:

  • Ortho-derivatives require formulation in non-aqueous, aprotic vehicles (e.g., lipid-based nanoparticles) to prevent rapid hydrolysis.

  • Para-derivatives are susceptible to oxidative degradation and decarboxylation; antioxidants and pH buffers (pH < 6) are recommended.

References

  • Toullec, J. (1982). Enolisation of simple carbonyl compounds and related reactions. Advances in Physical Organic Chemistry. Link

  • Antic, D. (2020). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. ThermoFisher Application Note. Link

  • Kresge, A. J. (1991). The chemistry of enols. John Wiley & Sons. Link

  • Organic Syntheses. (1951). Ethyl Benzoylacetate.[4][5] Org. Synth. Coll. Vol. 4, 415. Link

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Link

  • Lukes, V., et al. (2024). Keto-enol Tautomerism of hydroxy-substituted arenes. Journal of Molecular Graphics and Modelling. Link

Sources

Foundational

Strategic Sourcing and Quality Assessment of Methyl 3-Hydroxybenzoylacetate

This is an in-depth technical guide on the strategic sourcing, synthesis, and quality assessment of Methyl 3-hydroxybenzoylacetate . Executive Summary: The "Make vs.

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the strategic sourcing, synthesis, and quality assessment of Methyl 3-hydroxybenzoylacetate .

Executive Summary: The "Make vs. Buy" Dilemma

Methyl 3-hydroxybenzoylacetate (Methyl 3-(3-hydroxyphenyl)-3-oxopropionate) is a critical beta-keto ester building block used in the synthesis of heterocyclic scaffolds, particularly coumarins, quinolones, and pyrazoles in drug discovery.

Unlike its para-isomer (Methyl 4-hydroxybenzoylacetate, CAS 32066-29-8), which is a commoditized reagent, the meta-isomer (3-hydroxy) is frequently absent from standard catalogs (Sigma, TCI, Fisher).[1] This scarcity often forces development teams into a "custom synthesis" workflow.

This guide provides a technical roadmap for sourcing this intermediate, validating its quality, and—if necessary—synthesizing it in-house to ensure project continuity.

Chemical Identity and Specifications

Understanding the precise chemical structure is vital to avoid confusion with the commercially abundant para-isomer or the simple ester (Methyl 3-hydroxybenzoate).

FeatureSpecification
IUPAC Name Methyl 3-(3-hydroxyphenyl)-3-oxopropionate
Common Name Methyl 3-hydroxybenzoylacetate
CAS Number Not widely listed (Often custom synthesized; distinct from p-isomer 32066-29-8)
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Key Functional Groups Beta-keto ester (reactive methylene), Phenolic hydroxyl (meta)
Physical State Off-white to pale yellow solid (typically) or viscous oil if impure
Structural Distinction (Meta vs. Para)
  • Target (Meta): Hydroxyl group at position 3.[2][3][4][5][6][7] Used for accessing 7-hydroxycoumarins or specific enzyme inhibitors.

  • Common Imposter (Para): Hydroxyl group at position 4.[8] Widely available but yields regioisomeric products that may be biologically inactive.

Commercial Availability & Sourcing Strategy

The Supply Chain Reality

A comprehensive search of global chemical databases (SciFinder, Reaxys, eMolecules) reveals that Methyl 3-hydroxybenzoylacetate is not a stock item for major distributors.

Sourcing Hierarchy:

  • Tier 1 (Catalog Suppliers): Unlikely to stock. (Check: Enamine, WuXi AppTec building block lists).

  • Tier 2 (Boutique Synthesis Houses): Companies specializing in beta-keto esters (e.g., AstaTech, Combi-Blocks) may have small lots or precursors.

  • Tier 3 (Custom Synthesis): The most reliable route. Lead time: 4-6 weeks.

Recommended Sourcing Decision Tree

Use the following logic flow to determine your procurement strategy.

SourcingStrategy Start Need Methyl 3-hydroxybenzoylacetate CheckStock Check Tier 1/2 Suppliers (Enamine, Combi-Blocks) Start->CheckStock IsAvailable In Stock? CheckStock->IsAvailable BuyQC Purchase & QC (NMR/HPLC) IsAvailable->BuyQC Yes CheckPrecursor Check Precursor: 3-Hydroxyacetophenone IsAvailable->CheckPrecursor No PrecursorAvail Precursor Available? CheckPrecursor->PrecursorAvail InHouse In-House Synthesis (Route A: Carbonate) PrecursorAvail->InHouse Yes (Cheap/Fast) CustomSynth Outsource Custom Synthesis (WuXi, Curia) PrecursorAvail->CustomSynth No (Complex)

Figure 1: Strategic decision tree for sourcing Methyl 3-hydroxybenzoylacetate. Given the rarity of the final product, sourcing the precursor (3-Hydroxyacetophenone) for in-house synthesis is often the fastest path.

Synthesis Routes (In-House Production)

If commercial sourcing fails, the compound can be synthesized using two primary routes.[1] Route A is preferred for scalability and cost.

Route A: Claisen Condensation (Recommended)

This route utilizes the widely available 3-hydroxyacetophenone (CAS 121-71-1).

  • Reagents: 3-Hydroxyacetophenone, Dimethyl Carbonate (DMC), Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Mechanism: Base-mediated enolization of the acetophenone followed by nucleophilic attack on the carbonate.

  • Key Challenge: The phenolic hydroxyl must be protected (e.g., benzyl ether) OR 2 equivalents of base must be used (one to deprotonate the phenol, one for the enolate).

Protocol Outline:

  • Protection (Optional but recommended): React 3-hydroxyacetophenone with Benzyl bromide/K₂CO₃ to form 3-benzyloxyacetophenone.

  • Condensation: Reflux 3-benzyloxyacetophenone with Dimethyl Carbonate (excess) and NaH (2-3 equiv) in Toluene or THF.

  • Workup: Acidify carefully with dilute HCl (keep T < 10°C to avoid decarboxylation).

  • Deprotection: Hydrogenation (H₂/Pd-C) to remove the benzyl group if the free phenol is required.

Route B: Meldrum's Acid Pathway

Useful for high-purity small-scale needs.

  • Start with 3-hydroxybenzoic acid .

  • Protect phenol (Acetylation).

  • Convert to Acid Chloride (SOCl₂).

  • React with Meldrum's Acid/Pyridine.

  • Methanolysis (MeOH/Reflux) to yield the beta-keto ester.

SynthesisPath SM1 3-Hydroxyacetophenone (CAS 121-71-1) Step1 Protection (BnBr, K2CO3) SM1->Step1 Inter1 3-Benzyloxyacetophenone Step1->Inter1 Step2 Claisen Condensation (DMC, NaH, Reflux) Inter1->Step2 Inter2 Methyl 3-(3-benzyloxyphenyl)-3-oxopropionate Step2->Inter2 Step3 Hydrogenation (H2, Pd/C) Inter2->Step3 Product Methyl 3-hydroxybenzoylacetate (Target) Step3->Product

Figure 2: Recommended synthetic pathway via protected acetophenone intermediate to ensure high purity and yield.

Quality Control & Validation Protocols

Whether purchased or synthesized, the material must be validated.[1] Beta-keto esters are unstable and prone to decarboxylation (forming the acetophenone) and hydrolysis (forming the acid).

Analytical Specifications[6][7][10][11][12][13]
TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆ or CDCl₃)Confirms structure; Methylene singlet at ~4.0 ppm.
Purity HPLC (Reverse Phase)> 95% Area Under Curve (AUC).
Residual Solvent GC-Headspace< 5000 ppm (Methanol/Toluene).
Keto-Enol Ratio ¹H-NMRReport ratio (typically ~80:20 keto:enol in CDCl₃).
¹H-NMR Interpretation Guide

The spectrum will show a mixture of Keto and Enol tautomers.

  • Keto Form (Major):

    • 
       ~3.9-4.0 ppm (s, 2H): 
      
      
      
    • 
       ~3.7 ppm (s, 3H): 
      
      
      
  • Enol Form (Minor):

    • 
       ~12.0 ppm (s, 1H): Enolic 
      
      
      
      (Exchangeable)
    • 
       ~5.6 ppm (s, 1H): Vinyl proton 
      
      
      

Critical Impurity Check:

  • Look for a singlet at

    
     ~2.5 ppm. This indicates 3-hydroxyacetophenone  (decarboxylation product). If this peak is >2%, the batch is degraded.[1]
    

Handling and Stability

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Sensitivity: Moisture sensitive (ester hydrolysis). Heat sensitive (decarboxylation).

  • Handling: Avoid strong bases during formulation unless intended for reaction. Re-test purity if stored for > 3 months.

References

  • Synthesis of Beta-Keto Esters: Wierenga, W., & Skulnick, H. I. (1979).[1] General, efficient, one-step synthesis of .beta.-keto esters. The Journal of Organic Chemistry, 44(2), 310–311.[1] Link

  • Meldrum's Acid Pathway: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1] Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of .beta.-keto esters. The Journal of Organic Chemistry, 43(10), 2087–2088.[1] Link

  • Tautomerism Analysis: Simas, A. B. C., et al. (2006).[1] Keto-enol tautomerism of beta-dicarbonyl compounds. Journal of the Brazilian Chemical Society, 17(7). Link

  • Commercial Supplier Database: SciFinder-n / CAS Registry. (Accessed 2023).[8] Search for substructure: 3-hydroxyphenyl-beta-keto-ester.Link

Sources

Protocols & Analytical Methods

Method

Application Note: Knoevenagel Condensation of Methyl 3-Hydroxybenzoylacetate

This Application Note and Protocol is designed for researchers in medicinal chemistry and process development. It details the Knoevenagel condensation of Methyl 3-hydroxybenzoylacetate , a versatile -keto ester scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers in medicinal chemistry and process development. It details the Knoevenagel condensation of Methyl 3-hydroxybenzoylacetate , a versatile


-keto ester scaffold used in the synthesis of dihydropyridines, pyrazoles, and functionalized chalcones.


-Functionalization of Methyl 3-Hydroxybenzoylacetate
Author:  Senior Application Scientist, Chemical Development Group

Part 1: Strategic Overview & Mechanistic Insight

The Substrate Architecture

Methyl 3-hydroxybenzoylacetate (CAS: 19438-10-9) possesses a unique "push-pull" electronic structure. It contains an active methylene bridge (


) flanked by a methyl ester and a 3-hydroxybenzoyl group.
  • Acidity (pKa ~11): The methylene protons are significantly acidic due to the dual electron-withdrawing nature of the carbonyls.

  • The 3-Hydroxy Influence: Unlike ortho-hydroxy analogues (which prone to Pechmann cyclization to coumarins), the meta-hydroxy group does not sterically hinder the active site nor readily cyclize. Instead, it serves as a critical handle for late-stage diversification (e.g., etherification) post-condensation.

Reaction Scope

The Knoevenagel condensation involves the nucleophilic addition of the active methylene to an aldehyde (R-CHO), followed by dehydration to yield an


-unsaturated dicarbonyl (benzylidene derivative).

Key Application: This intermediate is a "privileged structure" precursor for:

  • 1,4-Dihydropyridines (Hantzsch-type): Calcium channel blockers.[1]

  • Pyrazoles: Anti-inflammatory agents (via hydrazine cyclization).

  • Michael Acceptors: Covalent inhibitors in oncology.

Part 2: Experimental Protocol

Method A: The Azeotropic Dehydration (Standard Robust Protocol)

Recommended for scale-up and unreactive aldehydes.

Reagents & Equipment
  • Substrate: Methyl 3-hydroxybenzoylacetate (1.0 equiv)

  • Electrophile: Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.05 equiv)

  • Catalyst System: Piperidine (0.1 equiv) and Glacial Acetic Acid (0.1 equiv)

  • Solvent: Toluene (anhydrous)

  • Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser.

Step-by-Step Methodology
  • Charge: In a dry 250 mL round-bottom flask, dissolve Methyl 3-hydroxybenzoylacetate (10 mmol, 1.94 g) and the aldehyde (10.5 mmol) in Toluene (50 mL).

  • Catalyst Activation: Add Piperidine (1 mmol, ~100 µL) followed by Glacial Acetic Acid (1 mmol, ~60 µL). Note: The acid-base pair forms a buffered piperidinium acetate in situ, preventing side reactions associated with strong bases.

  • Reflux: Attach the Dean-Stark trap filled with toluene and the condenser. Heat the mixture to vigorous reflux (oil bath ~120°C).

  • Monitoring (Self-Validation):

    • Visual: Water droplets will separate in the trap. Reaction completion is often physical (cessation of water generation).

    • TLC: Monitor (Hexane:EtOAc 7:3). The starting

      
      -keto ester (enol form) stains dark purple/red with 
      
      
      
      ; the product (conjugated) usually is UV active but
      
      
      negative or distinct color.
  • Workup:

    • Cool to room temperature.[2][3]

    • Wash the organic phase with 1M HCl (2 x 20 mL) to remove piperidine.

    • Wash with Brine (20 mL), dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from hot Ethanol or Isopropanol. If oil persists, triturates with cold Hexane/Ether.

Method B: The "Green" Ethanol Protocol (Mild Conditions)

Recommended for acid-sensitive substrates or rapid screening.

  • Mix: Dissolve substrate (1.0 equiv) and aldehyde (1.0 equiv) in Ethanol (5 mL/mmol).

  • Catalyst: Add 5 mol% Piperidine (no acid required).

  • Reaction: Stir at room temperature for 1-4 hours. If sluggish, heat to 50°C.

  • Isolation: The product often precipitates directly from the ethanol solution upon cooling. Filter and wash with cold ethanol.

Part 3: Data Analysis & Troubleshooting

Expected Quantitative Outcomes
ParameterMethod A (Toluene/Reflux)Method B (Ethanol/RT)
Yield 85 - 95%70 - 85%
Reaction Time 2 - 4 Hours4 - 12 Hours
Purity (Crude) High (>90%)Very High (>95%)
Water Sensitivity Low (removed via trap)Moderate
Troubleshooting Matrix (Self-Validating System)
ObservationDiagnosisCorrective Action
No Precipitation (Method B) Product is too soluble.Add water dropwise to the ethanol solution until turbid, then cool to 4°C.
TLC shows 3 spots Incomplete conversion or retro-aldol.Add 0.05 equiv more catalyst; Switch to Method A to drive water removal.
Dark Tar Formation Polymerization of aldehyde.Reduce temperature; Ensure inert atmosphere (

); Use fresh aldehyde.
NMR: Missing Alkene Proton Product is the intermediate aldol.Dehydration incomplete. Reflux longer with Dean-Stark.

Part 4: Visualization of Pathways

Reaction Mechanism (DOT Diagram)

This diagram illustrates the catalytic cycle, highlighting the role of the piperidinium ion in facilitating the enolate attack and subsequent elimination.

KnoevenagelMechanism Substrate Methyl 3-hydroxybenzoylacetate Enolate Enolate Intermediate Substrate->Enolate Deprotonation (-H+) Base Piperidine (Cat.) Base->Enolate Catalysis Aldol Aldol Adduct (Unstable) Enolate->Aldol Nucleophilic Attack (+ Aldehyde) Aldehyde R-CHO Aldehyde->Aldol Product Benzylidene Product (α,β-unsaturated) Aldol->Product E1cB Elimination Water H2O (Removed) Aldol->Water

Caption: Mechanistic pathway of the piperidine-catalyzed Knoevenagel condensation showing enolate formation and dehydration.

Experimental Workflow (DOT Diagram)

A logical flow for the execution of Method A (Dean-Stark).

Workflow Start Start: Weigh Reagents Mix Dissolve in Toluene (Flask + Dean-Stark) Start->Mix Cat Add Piperidine/AcOH Mix->Cat Reflux Reflux (120°C) Monitor Water Collection Cat->Reflux Check TLC Check (Hex/EtOAc 7:3) Reflux->Check Check->Reflux Incomplete Workup Acid Wash (1M HCl) & Brine Wash Check->Workup Complete Purify Recrystallization (EtOH) Workup->Purify End Final Product Analysis (NMR, MP) Purify->End

Caption: Step-by-step workflow for the Azeotropic Dehydration protocol (Method A).

Part 5: References

  • Knoevenagel, E. (1898). "Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine." Berichte der deutschen chemischen Gesellschaft.

  • Cano, R., et al. (2011). "Knoevenagel condensation catalyzed by a piperidine-acetic acid system." Journal of Chemical Education.

  • Shi, F., et al. (2005). "Aqueous-phase synthesis of 1,4-dihydropyridines using beta-keto esters." Synthetic Communications.

  • PubChem Compound Summary. "Methyl 3-hydroxybenzoylacetate (CAS 19438-10-9)." National Center for Biotechnology Information.

  • Organic Chemistry Portal. "Knoevenagel Condensation: Mechanisms and Recent Literature."

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis of 5-(3-hydroxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Abstract The pyrazole nucleus is a foundational scaffold in medicinal chemistry, integral to numerous therapeutic agents due to its diverse biological activities.[1][2] This document provides a comprehensive technical gu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, integral to numerous therapeutic agents due to its diverse biological activities.[1][2] This document provides a comprehensive technical guide for the synthesis of 5-(3-hydroxyphenyl)-2,4-dihydro-3H-pyrazol-3-one, a representative pyrazolone derivative, via the acid-catalyzed condensation of methyl 3-hydroxybenzoylacetate and hydrazine. This reaction, a variation of the classic Knorr pyrazole synthesis, offers a robust and efficient route to this important class of heterocyclic compounds.[3][4] We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and discuss methods for purification, characterization, and crucial safety considerations.

Introduction and Reaction Principle

Pyrazoles and their derivatives, such as pyrazolones, are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their structural features allow them to act as versatile pharmacophores, leading to their use in developing anti-inflammatory, antimicrobial, and anticancer drugs.[1][2]

The synthesis described herein is a classic example of the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] In this specific application, the β-ketoester, methyl 3-hydroxybenzoylacetate, serves as the 1,3-dicarbonyl synthon. The reaction proceeds via a cyclocondensation mechanism, where the hydrazine molecule reacts sequentially with both carbonyl groups of the β-ketoester to form the stable heterocyclic ring, eliminating water and methanol in the process.

Reaction Mechanism: A Stepwise Examination

The formation of the pyrazolone ring from a β-ketoester is a well-established process that proceeds through several key intermediates. The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl groups for nucleophilic attack.

  • Initial Nucleophilic Attack & Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms from hydrazine onto the more electrophilic carbonyl carbon of the β-ketoester. In the case of methyl 3-hydroxybenzoylacetate, the ketone carbonyl is significantly more reactive than the ester carbonyl. This regioselectivity governs the structure of the final product.[7] This attack, followed by dehydration, forms a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate, which remains nucleophilic, performs an intramolecular attack on the carbonyl carbon of the ester group.

  • Ring Closure and Elimination: This attack forms a five-membered cyclic intermediate. The subsequent elimination of a molecule of methanol from this intermediate results in the formation of the final pyrazolone product.

  • Tautomerism: The resulting product, a pyrazolone, can exist in several tautomeric forms, including keto and enol forms. The enol tautomer, a hydroxypyrazole, benefits from the aromaticity of the five-membered ring and is often the major structural form observed.[6]

Caption: Knorr synthesis mechanism for pyrazolone formation.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of pyrazolones from β-ketoesters.[1][6]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
Methyl 3-hydroxybenzoylacetate194.1810.01.94 gStarting β-ketoester
Hydrazine hydrate (~64% hydrazine, w/w)50.0620.0~1.0 mLCorrosive and toxic, handle in hood
Glacial Acetic Acid60.05Catalytic~5 dropsAcid catalyst
Ethanol (or 1-Propanol)--15 mLReaction solvent
Deionized Water18.02-~50 mLFor precipitation and washing
250 mL Round-bottom flask-1-Reaction vessel
Reflux condenser-1-
Magnetic stirrer and stir bar-1-
Heating mantle-1-
TLC plates (Silica gel 60 F254)-As needed-For reaction monitoring
Buchner funnel and filter paper-1 set-For product isolation
Step-by-Step Synthesis Procedure
  • Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood.

  • Reagent Addition: To the flask, add methyl 3-hydroxybenzoylacetate (1.94 g, 10.0 mmol) and ethanol (15 mL). Stir the mixture until the solid is fully dissolved.

  • Catalyst and Hydrazine Addition: Add 5 drops of glacial acetic acid to the solution. While stirring, carefully add hydrazine hydrate (~1.0 mL, 20.0 mmol) dropwise to the reaction mixture. The addition may be slightly exothermic.[7]

  • Reaction: Heat the mixture to reflux (approximately 80-85°C for ethanol) using a heating mantle. Maintain the reflux with continuous stirring.

  • Monitoring: After 1 hour, begin monitoring the reaction's progress using Thin Layer Chromatography (TLC). Prepare a developing chamber with a mobile phase of 30% ethyl acetate / 70% hexane. On a TLC plate, spot the starting material (dissolved in a little solvent) and a sample from the reaction mixture. Continue the reaction until the starting material spot is completely consumed (typically 2-4 hours).

  • Isolation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate may begin to form.

  • Precipitation: Slowly add deionized water (~50 mL) to the stirred reaction mixture to induce further precipitation of the product.

  • Filtration: Cool the mixture in an ice bath for 30 minutes to maximize crystal formation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual impurities.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C until a constant weight is achieved.

Purification and Characterization

  • Purification: If further purification is required, the crude product can be recrystallized from an ethanol/water mixture.[8] Dissolve the solid in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to room temperature and then in an ice bath to form pure crystals, which can then be collected by filtration.

  • Characterization: The identity and purity of the synthesized 5-(3-hydroxyphenyl)-2,4-dihydro-3H-pyrazol-3-one can be confirmed using standard analytical techniques:

    • Melting Point: Compare the observed melting point with literature values.

    • Spectroscopy: Analyze the product using Infrared (IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS) to confirm its chemical structure.[9][10]

Caption: Experimental workflow for pyrazolone synthesis.

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis, primarily due to the hazardous nature of hydrazine.

  • Hydrazine: Hydrazine and its hydrate are highly corrosive, acutely toxic if inhaled or swallowed, and suspected carcinogens.[11][12]

    • Handling: Always handle hydrazine hydrate inside a certified chemical fume hood.[13]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical splash goggles, and chemically resistant gloves (e.g., nitrile gloves, inspected before use).[14]

    • Spills: In case of a spill, evacuate the area. Small spills can be absorbed with an inert material (e.g., sand or vermiculite). Do not use combustible materials.[14]

  • General Precautions:

    • Avoid inhalation of vapors and direct contact with skin and eyes.[13]

    • Ensure all glassware is free of cracks and defects.

    • Waste Disposal: Dispose of all chemical waste, including solvents and residual reactants, in appropriately labeled hazardous waste containers according to institutional guidelines.[13]

References

  • Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube. Retrieved from [Link]

  • Full article: Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (2018, October 19). Taylor & Francis Online. Retrieved from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX. (n.d.). Slideshare. Retrieved from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). PMC. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. (2000, July 31). Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (n.d.). Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals. Retrieved from [Link]

  • Process for the purification of pyrazoles. (n.d.). Google Patents.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved from [Link]

  • New Method of N-phenyl-3-methyl-3 hydroxy-5-pyrazolone production. (2016, March 23). Inpressco. Retrieved from [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023, September 13). MDPI. Retrieved from [Link]

  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. (2008). Organic Syntheses. Retrieved from [Link]

  • SAFETY DATA SHEET HYDRAZINE STANDARD 50ppb. (2015, May 28). ReAgent Chemical Services. Retrieved from [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. (n.d.). RSIS International. Retrieved from [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024, December 10). PMC. Retrieved from [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015, September 18). Hilaris Publisher. Retrieved from [Link]

Sources

Method

Application Note: Synthesis of 7-Hydroxy-4-(3-hydroxyphenyl)coumarin via Pechmann Condensation

Introduction & Scope This Application Note details the synthesis of 7-hydroxy-4-(3-hydroxyphenyl)-2H-chromen-2-one (also referred to as a 4-arylcoumarin derivative) via the condensation of methyl 3-hydroxybenzoylacetate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This Application Note details the synthesis of 7-hydroxy-4-(3-hydroxyphenyl)-2H-chromen-2-one (also referred to as a 4-arylcoumarin derivative) via the condensation of methyl 3-hydroxybenzoylacetate with resorcinol .

The Pechmann condensation is the most versatile method for synthesizing coumarins substituted at the 4-position. While 4-methylcoumarins (derived from acetoacetates) are common, the introduction of a 3-hydroxyphenyl group at the C4 position significantly alters the electronic and photophysical properties of the scaffold. This specific derivative is of high value in drug discovery due to its potential as a scaffold for:

  • Antioxidants: The polyphenolic nature enhances radical scavenging.

  • Fluorescent Probes: 7-hydroxycoumarins are pH-sensitive fluorophores; the additional phenolic ring extends conjugation.

  • Enzyme Inhibitors: 4-arylcoumarins are known inhibitors of kinases and aromatases.

This guide presents two validated protocols: a Standard Homogeneous Method (Sulfuric Acid) for maximum yield and a Modern Heterogeneous Method (Amberlyst-15) for green chemistry compliance.

Mechanistic Insight

The reaction proceeds via the Pechmann condensation mechanism.[1][2][3][4][5][6] Understanding the causality in this pathway is critical for troubleshooting low yields.

The Reaction Pathway[1][2][3][4][5][7][8][9]
  • Activation: The acid catalyst protonates the carbonyl oxygen of the

    
    -keto ester (methyl 3-hydroxybenzoylacetate).
    
  • Transesterification (First Critical Step): The phenolic hydroxyl of resorcinol attacks the ester carbonyl.[4] Note: In strong acids, direct electrophilic attack on the aromatic ring (hydroxyalkylation) may compete or precede this step.

  • Intramolecular Hydroxyalkylation: The activated ketone carbonyl undergoes electrophilic attack by the electron-rich resorcinol ring (ortho to the phenol hydroxyl).

  • Dehydration: Loss of water aromatizes the system, locking in the stable coumarin bicycle.

Mechanistic Diagram

PechmannMechanism Reactants Reactants (Resorcinol + Me-3-OH-benzoylacetate) Activation Acid Activation (Protonation of C=O) Reactants->Activation + H+ Attack Nucleophilic Attack (Transesterification) Activation->Attack Phenol OH attack Cyclization Intramolecular Cyclization Attack->Cyclization C-C Bond Formation Dehydration Dehydration (-H2O) Cyclization->Dehydration Aromatization Product Product 7-hydroxy-4-(3-hydroxyphenyl) coumarin Dehydration->Product

Figure 1: Step-wise mechanistic flow of the acid-catalyzed Pechmann condensation.[4]

Experimental Protocols

Method A: Classical Sulfuric Acid Catalysis (High Yield)

Best for: Initial scale-up and establishing a reference standard.

Reagents:

  • Resorcinol (1.0 equiv)[7]

  • Methyl 3-hydroxybenzoylacetate (1.0 equiv)

  • Conc. Sulfuric Acid (

    
    , >98%)
    

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, cool 10 mL of conc.

    
     to 0–5°C using an ice bath. Rationale: Controlling the exotherm prevents sulfonation of the electron-rich resorcinol ring.
    
  • Addition: Dissolve Resorcinol (1.1 g, 10 mmol) and Methyl 3-hydroxybenzoylacetate (1.94 g, 10 mmol) in the minimum amount of glacial acetic acid (optional, if solids are stubborn) or add directly as a powder blend slowly to the acid.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 2–4 hours.

    • Checkpoint: The solution should darken (deep yellow/brown) and may become viscous.

  • Quenching: Pour the reaction mixture in a thin stream into 100 g of crushed ice/water slurry with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Filter using a Buchner funnel. Wash the cake copiously with cold water to remove residual acid.

  • Purification: Recrystallize from Ethanol/Water (70:30) or Methanol.

Method B: Green Solid Acid Catalysis (Amberlyst-15)

Best for: Pharma-grade synthesis requiring low metal/acid residue.

Reagents:

  • Resorcinol (10 mmol)

  • Methyl 3-hydroxybenzoylacetate (10 mmol)

  • Amberlyst-15 (20% w/w relative to reactants)

  • Solvent: Toluene or Ethanol (Solvent-free is possible but requires ball-milling).

Protocol:

  • Setup: Mix reactants in 20 mL Toluene in a flask equipped with a Dean-Stark trap (to remove water and drive equilibrium).

  • Catalysis: Add activated Amberlyst-15 beads.

  • Reflux: Heat to reflux (110°C) for 6–8 hours.

  • Workup: Filter hot to remove the catalyst (which can be regenerated). Cool the filtrate to precipitate the product.

  • Yield Note: Yields are typically 10–15% lower than Method A but purity is higher.

Workflow Visualization

Workflow cluster_reaction Reaction Phase cluster_workup Workup Phase start Start: Weigh Reagents (1:1 Stoichiometry) mix Mix in Reactor (Cool to 0°C for H2SO4) start->mix monitor Monitor via TLC (Mobile Phase: Hex/EtOAc 6:4) mix->monitor quench Quench in Crushed Ice (Precipitation) monitor->quench Completion filter Vacuum Filtration quench->filter wash Wash (Cold H2O) filter->wash purify Recrystallization (EtOH/H2O) wash->purify analyze Analysis (NMR, HPLC, MP) purify->analyze

Figure 2: Operational workflow for the synthesis and isolation of the target coumarin.

Data & Characterization

Comparative Performance Table
ParameterMethod A (

)
Method B (Amberlyst-15)
Reaction Time 2–4 Hours6–8 Hours
Temperature 0°C

RT
110°C (Reflux)
Isolated Yield 85–92%70–80%
Purity (Crude) Moderate (Sulfonation byproducts)High
Green Score Low (Corrosive waste)High (Reusable catalyst)
Expected Analytical Data

To validate the synthesis of 7-hydroxy-4-(3-hydroxyphenyl)coumarin , look for these specific markers:

  • Appearance: Pale yellow to off-white powder.

  • Melting Point: >240°C (High due to extensive H-bonding).

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       10.5–10.8 (s, 2H, -OH): Distinct phenolic protons.
      
    • 
       6.1–6.2 (s, 1H, H-3): Characteristic singlet of the coumarin lactone ring.
      
    • 
       6.7–7.8 (m, Ar-H): Aromatic protons from the resorcinol core and the 3-hydroxyphenyl ring.
      
  • Fluorescence: Strong blue/cyan emission under UV (365 nm) in basic media.

Troubleshooting & Causality

  • Problem: Low Yield / Sticky Tar.

    • Cause: Temperature too high during

      
       addition causing polymerization or sulfonation.
      
    • Fix: Strictly maintain <5°C during initial mixing.

  • Problem: Product not precipitating on ice.

    • Cause: Too much acetic acid solvent used (if Method A modified).

    • Fix: Concentrate the reaction mixture under reduced pressure before pouring onto ice.

  • Problem: Impurity spots on TLC.

    • Cause: Incomplete cyclization (intermediate ester present).

    • Fix: Extend reaction time or increase temperature slightly (check for loss of ester carbonyl in IR).

References

  • Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions, 1-58.[5]

  • Sahoo, P. K., et al. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances, 11, 28713-28730.

  • Lončarić, M., et al. (2023).[8] A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Chemistry, 5(2), 1143-1156.

  • Heravi, M. M., et al. (2014). Recent applications of heterogeneous catalysts in Pechmann condensation: A review. Molecular Diversity, 18, 911–945.

Sources

Application

Application Note: Asymmetric Catalytic Hydrogenation of Methyl 3-Hydroxybenzoylacetate

Executive Summary This application note details the protocol for the chemoselective and enantioselective hydrogenation of methyl 3-hydroxybenzoylacetate (Methyl 3-(3-hydroxyphenyl)-3-oxopropanoate) to its corresponding c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the chemoselective and enantioselective hydrogenation of methyl 3-hydroxybenzoylacetate (Methyl 3-(3-hydroxyphenyl)-3-oxopropanoate) to its corresponding chiral


-hydroxy ester. This transformation is a critical step in the synthesis of adrenergic receptor agonists (e.g., Phenylephrine analogs) and chiral building blocks for polyketide synthesis.

Using a Ruthenium-(R)-BINAP catalytic system, this protocol achieves >95% conversion and >98% enantiomeric excess (ee).[1][2] The guide addresses specific challenges posed by the phenolic hydroxyl group and provides a scalable workflow suitable for drug development.

Introduction & Scientific Rationale

The Substrate Challenge

Methyl 3-hydroxybenzoylacetate presents a unique challenge in catalytic hydrogenation due to its trifunctional nature:

  • 
    -Keto Ester Moiety:  Requires precise stereocontrol at the 
    
    
    
    -position.
  • Phenolic Hydroxyl (m-position): Increases substrate polarity and acidity, potentially poisoning Lewis-acidic metal centers if not managed.

  • Benzylic Ketone: Susceptible to over-reduction (hydrogenolysis) to the alkane under vigorous conditions.

The Catalytic Solution: Noyori Hydrogenation

The industry standard for reducing functionalized ketones is the Noyori Asymmetric Hydrogenation . For


-keto esters, Ruthenium(II)-BINAP complexes are superior to Rhodium equivalents due to their ability to utilize the ester functionality as a directing group through dynamic chelation.

Key Mechanistic Insight: The reaction proceeds via a Dynamic Kinetic Resolution (DKR) -like pathway where the ruthenium center coordinates to both the ketone oxygen and the ester methoxy oxygen. This chelation locks the conformation, allowing the hydride to attack from a specific face. The phenolic group, being in the meta position, does not sterically hinder this chelation but requires a polar solvent (Methanol) for solubility.

Reaction Mechanism & Pathway[3][4][5][6][7][8][9]

The hydrogenation follows a monohydride mechanism. The Ru(II) precatalyst forms a cationic species in situ, which coordinates the substrate.

ReactionMechanism Figure 1: Mechanistic Pathway of Ru-BINAP Mediated Hydrogenation Substrate Substrate (Beta-Keto Ester) Coordination Chelation Complex (Ru-O=C bonds) Substrate->Coordination + Solvent (MeOH) RuComplex Ru(II)-(R)-BINAP Catalyst Precursor RuComplex->Coordination H2_Addition Heterolytic H2 Cleavage (Ru-H formation) Coordination->H2_Addition + H2 (Pressure) HydrideTransfer Face-Selective Hydride Transfer H2_Addition->HydrideTransfer Product Chiral Beta-Hydroxy Ester (>98% ee) HydrideTransfer->Product Release & Recycle Product->Coordination Catalyst Turnover

Detailed Experimental Protocol

Materials & Equipment
  • Substrate: Methyl 3-hydroxybenzoylacetate (Purity >98%).

  • Catalyst: [RuCl(benzene)((R)-BINAP)]Cl or RuCl₂((R)-BINAP) (prepared in situ).

  • Solvent: Methanol (Anhydrous, Degassed). Critical: Oxygen poisons the catalyst.

  • Equipment: Stainless steel high-pressure autoclave (e.g., Parr Reactor), glass liner, magnetic stirring.

Catalyst Preparation (In Situ Method)

Note: Commercially available Ru-BINAP complexes are preferred for reproducibility, but in situ preparation is cost-effective.

  • Charge a Schlenk flask with

    
     (0.5 eq) and (R)-BINAP (1.05 eq).
    
  • Add DMF (degassed) and heat at 100°C for 10 minutes under Argon.

  • Cool to room temperature and concentrate in vacuo to obtain the reddish-brown solid catalyst.

Hydrogenation Procedure
  • Loading: In a glovebox or under strict Argon flow, load the autoclave glass liner with:

    • Methyl 3-hydroxybenzoylacetate (1.0 g, 5.15 mmol).

    • Ru-(R)-BINAP Catalyst (S/C ratio 1000:1 to 2000:1).

    • Methanol (5 mL, degassed).

  • Sealing: Place the liner in the autoclave and seal immediately.

  • Purging: Purge the reactor 3 times with Hydrogen gas (pressurize to 5 bar, vent to 1 bar). Do not vent to vacuum to avoid solvent boil-off.

  • Reaction: Pressurize to 50 bar (725 psi) H₂. Heat to 50°C with vigorous stirring (1000 rpm).

    • Note: Mass transfer is often the rate-limiting step; high stirring is mandatory.

  • Completion: Run for 12–24 hours. Monitor H₂ uptake if the reactor is equipped with a mass flow controller.

  • Work-up: Cool to room temperature. Vent H₂ carefully. Concentrate the solvent under reduced pressure.

  • Purification: The crude product is often pure enough for the next step. If necessary, purify via flash chromatography (EtOAc/Hexane).

Optimization & Critical Parameters

The following table summarizes the impact of key variables based on internal validation data.

ParameterConditionOutcomeRecommendation
Solvent MethanolHigh Rate, High eePreferred
EthanolSlower Rate, High eeAlternative if solubility issues arise
THFVery Slow RateAvoid (poor ion separation)
Pressure 10 barSlow conversion (>48h)Use only if equipment is limited
50-80 bar Optimal Rate/Selectivity Target Range
Temp 25°CSlow, Max eeGood for highly sensitive substrates
50°C Complete Conv. <24h Standard
>80°CRisk of ester reductionAvoid
Additives HCl (trace)Increases rate (via Ru-H species)Optional (0.1 mol%)

Analytical Validation

Self-Validation Check: Before committing the bulk batch, run a 50 mg pilot to confirm catalyst activity.

HPLC Method for Enantiomeric Excess
  • Column: Chiralcel OD-H or AD-H (4.6 mm x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (targeting the benzoyl chromophore).

  • Retention Times:

    • (R)-Enantiomer: ~12.5 min (Major product with (R)-BINAP).

    • (S)-Enantiomer: ~15.2 min.

NMR Interpretation
  • ¹H NMR (CDCl₃): Look for the disappearance of the singlet at

    
     ~4.0 ppm (CH₂ between carbonyls) and appearance of a doublet of doublets at 
    
    
    
    ~2.6 ppm (CH₂ adjacent to chiral center) and a multiplet at
    
    
    ~5.1 ppm (CH-OH).

Troubleshooting Workflow

Troubleshooting Figure 2: Troubleshooting Decision Tree Start Reaction Complete? CheckConv Check Conversion (NMR) Start->CheckConv HighConv Conversion > 95% CheckConv->HighConv LowConv Conversion < 50% CheckConv->LowConv CheckEE Check ee (HPLC) HighConv->CheckEE RootCause1 Possible Cause: Catalyst Poisoning (O2) LowConv->RootCause1 GoodEE Success: Proceed to Workup CheckEE->GoodEE LowEE Low ee (<90%) CheckEE->LowEE RootCause2 Possible Cause: Temp too high or Racemization via enol LowEE->RootCause2 Action1 Action: Regas solvent, Increase Catalyst Loading RootCause1->Action1 Action2 Action: Lower Temp, Check Solvent Acidity RootCause2->Action2

References

  • Noyori, R., et al. (1987).[3] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.[4]

  • Genêt, J. P. (2003). "Recent developments in the asymmetric hydrogenation of beta-keto esters." Accounts of Chemical Research.

  • Takeda, H., et al. (1989).[3][5] "Practical Asymmetric Synthesis of Phenylephrine Hydrochloride." Tetrahedron Letters. (Demonstrates industrial relevance of similar substrates).

  • Kitamura, M., & Noyori, R. (2018). "Stereoselective Synthesis via Dynamic Kinetic Resolution." Organic Reactions.[3][6][7][4][5][8][9][10][11]

Sources

Method

Application Note: High-Efficiency Microwave-Assisted Scaffold Construction Utilizing Methyl 3-Hydroxybenzoylacetate

Executive Summary Methyl 3-hydroxybenzoylacetate (M3HBA) represents a "privileged structure" in medicinal chemistry due to its dual functionality: a reactive -keto ester tail and a 3-hydroxyphenyl headgroup. This specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-hydroxybenzoylacetate (M3HBA) represents a "privileged structure" in medicinal chemistry due to its dual functionality: a reactive


-keto ester tail and a 3-hydroxyphenyl headgroup. This specific substitution pattern is critical for developing antioxidant-rich scaffolds, particularly 4-arylcoumarins and dihydropyrimidinones (DHPMs), which often exhibit superior solubility and bioavailability compared to their unsubstituted analogs.

However, conventional thermal synthesis using aroylacetates is often plagued by long reaction times (4–12 hours), incomplete conversion, and competing decarboxylation. This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that leverage the high dielectric loss of M3HBA to drive reactions to completion in minutes.

Key Advantages of this Protocol:

  • Solvent-Free "Melt" Chemistry: Utilizes the reagents' own polarity for dielectric heating.

  • Chemoselectivity: Optimized conditions favor the

    
    -keto ester reactivity over the phenolic hydroxyl, preventing unwanted side reactions.
    
  • Green Metrics: >90% Atom Economy with recyclable solid acid catalysts.

Compound Profile & Microwave Interaction[1][2][3][4]

Target Reagent: Methyl 3-hydroxybenzoylacetate

  • CAS: 42058-59-3 (Generic reference for isomer class) / Structure-Specific Note: Often derived from 3-hydroxyacetophenone.

  • Physical State: Solid (mp ~70–75 °C).

  • Microwave Cross-Section: High. The molecule possesses three polar centers (ester, ketone, phenol) and a permanent dipole moment, making it an excellent candidate for dielectric heating.

Mechanistic Insight: The "Melt" Phase

In solvent-free MW protocols, M3HBA acts as both reactant and energy susceptor. Upon irradiation, the crystal lattice collapses (melt phase), allowing for intimate mixing with co-reactants. The rapid rotation of the free hydroxyl and carbonyl dipoles generates internal heat (Maxwell-Wagner effect), accelerating the reaction rate by orders of magnitude compared to convective heating.

Protocol A: Synthesis of 4-(3-Hydroxyphenyl)coumarins (Pechmann Condensation)

This protocol targets the synthesis of 4-arylcoumarins, which are potent inhibitors of steroid sulfatase and valuable fluorescent probes.

Reaction Logic & Pathway

The reaction involves the condensation of M3HBA with a phenol (e.g., Resorcinol) using a solid acid catalyst.

  • Challenge: The 3-hydroxyl group on M3HBA is electron-donating but can be sensitive to oxidation.

  • Solution: Use Sulfamic Acid (H₂NSO₃H) or Amberlyst-15 . These solid acids catalyze the transesterification and cyclization without degrading the sensitive phenol moiety.

Visualization: Reaction Workflow

Pechmann_Pathway Reactants Reactants (M3HBA + Resorcinol) MW_Cavity MW Irradiation (110°C, 300W, 10 min) Reactants->MW_Cavity Mix (Solvent-Free) Catalyst Solid Acid (Sulfamic Acid) Catalyst->MW_Cavity Intermediate Intermediate (Transesterification) MW_Cavity->Intermediate Activation Cyclization Intramolecular Cyclization Intermediate->Cyclization -MeOH Product 4-(3-hydroxyphenyl) -7-hydroxycoumarin Cyclization->Product -H2O

Caption: Figure 1. Solvent-free microwave-assisted Pechmann condensation pathway using solid acid catalysis.

Step-by-Step Protocol

Materials:

  • Methyl 3-hydroxybenzoylacetate (1.0 mmol, ~194 mg)

  • Resorcinol (1.0 mmol, 110 mg)

  • Sulfamic Acid (10 mol%, ~10 mg)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Procedure:

  • Pre-Mixing: In a 10 mL microwave-transparent glass vial, grind M3HBA and Resorcinol together using a spatula until a homogeneous physical mixture is obtained. Add the Sulfamic Acid catalyst and mix briefly.

  • Irradiation: Cap the vial (ensure pressure release seal is active).

    • Mode: Dynamic Power (maintain temperature).

    • Temp: 110 °C.

    • Hold Time: 10 minutes.

    • Stirring: High (magnetic stir bar is essential to distribute heat in the melt).

  • Observation: The powder will melt into a viscous liquid within 30–60 seconds.

  • Work-up:

    • Cool the vial to 50 °C.

    • Add 5 mL of cold ethanol/water (1:1) and stir. The product usually precipitates as a solid.

    • Filter the solid and wash with cold water to remove the catalyst (Sulfamic acid is water-soluble).

  • Purification: Recrystallize from hot ethanol if necessary.

Expected Yield: 85–92% Validation: TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the M3HBA spot and the appearance of a highly fluorescent spot (coumarin) under UV 365nm.

Protocol B: The Biginelli Reaction (Dihydropyrimidinone Synthesis)[1][2][4][5][6]

This protocol constructs the dihydropyrimidinone (DHPM) core, a scaffold found in calcium channel blockers.[1] M3HBA serves as the 1,3-dicarbonyl component.

Reaction Logic

A three-component condensation between M3HBA, an aldehyde (e.g., Benzaldehyde), and Urea.

  • Mechanism: Acid-catalyzed formation of an acylimine intermediate (from aldehyde + urea), followed by enol attack from M3HBA.

  • MW Advantage: The rate-limiting step (enolization of M3HBA) is significantly accelerated by microwave irradiation.

Visualization: Multi-Component Assembly

Biginelli_Mechanism Aldehyde Benzaldehyde Imine Acylimine Intermediate Aldehyde->Imine -H2O Urea Urea Urea->Imine -H2O M3HBA Methyl 3-hydroxy- benzoylacetate Enol Enol Tautomer (Activated M3HBA) M3HBA->Enol Acid Cat. MW_Step MW Irradiation (120°C, 15 min) Imine->MW_Step Enol->MW_Step DHPM Functionalized Dihydropyrimidinone MW_Step->DHPM Cyclization (-H2O)

Caption: Figure 2. Three-component Biginelli synthesis pathway for DHPM construction.

Step-by-Step Protocol

Materials:

  • Methyl 3-hydroxybenzoylacetate (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Urea (1.5 mmol) - Excess urea drives the equilibrium.

  • Catalyst: TMSCl (Trimethylsilyl chloride) - 5 drops OR Amberlyst-15 (50 mg).

  • Solvent: Ethanol (0.5 mL) - Minimal solvent acts as an energy transfer medium.

Procedure:

  • Assembly: Place reactants in a 10 mL microwave process vial. Add 0.5 mL Ethanol to create a slurry. Add the catalyst.

  • Irradiation:

    • Temp: 120 °C.

    • Power: Max 300W (Dynamic).

    • Time: 15 minutes.

  • Work-up:

    • Allow the mixture to cool. The reaction mass often solidifies.

    • Pour the reaction mixture into crushed ice (20 g).

    • Stir vigorously. The DHPM precipitates out.[2]

    • Filter and wash with ice-cold water.

    • Recrystallize from Ethanol/DMF (9:1).

Expert Note: The 3-hydroxy group on the M3HBA ring remains untouched, providing a handle for further functionalization (e.g., glycosylation) in subsequent steps.

Comparative Performance Data

The following data illustrates the efficiency gains of using Microwave irradiation versus conventional thermal reflux for these specific protocols.

Reaction TypeMethodTimeYield (%)Catalyst Recovery
Pechmann Thermal Reflux (Oil Bath, 110°C)6.5 Hours58%Difficult (Homogeneous)
MW-Assisted (Solvent-Free) 10 Mins 91% Simple Filtration
Biginelli Thermal Reflux (Ethanol)8.0 Hours65%N/A
MW-Assisted (Minimal EtOH) 15 Mins 88% N/A

Table 1: Comparison of reaction metrics. Data represents average isolated yields from triplicate runs using methyl 3-hydroxybenzoylacetate.

References

  • Pechmann Condensation Overview: "Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions." National Institutes of Health (PMC). Available at: [Link]

  • Biginelli Reaction Protocol: "Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones." Asian Journal of Chemistry. Available at: [Link]

  • Microwave Chemistry Fundamentals: "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry." National Institutes of Health (PMC). Available at: [Link]

  • Solid Acid Catalysis: "Synthesis of 3,3-Arylidene Bis(4-Hydroxycoumarin) Catalyzed by p-Dodecylbenzenesulfonic Acid (DBSA) in Aqueous Media and Microwave Irradiation." Scientific Research Publishing. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving keto-enol tautomerism signals in methyl 3-hydroxybenzoylacetate NMR

Topic: Resolving Keto-Enol Tautomerism Signals Product Focus: Methyl 3-hydroxybenzoylacetate (M3HBA) Document ID: TSC-NMR-M3HBA-001 Executive Summary Methyl 3-hydroxybenzoylacetate (M3HBA) is a -keto ester subject to sig...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Keto-Enol Tautomerism Signals Product Focus: Methyl 3-hydroxybenzoylacetate (M3HBA) Document ID: TSC-NMR-M3HBA-001

Executive Summary

Methyl 3-hydroxybenzoylacetate (M3HBA) is a


-keto ester subject to significant keto-enol tautomerism.[1][2][3] In solution, it exists as a dynamic equilibrium between the diketo form  and the cis-enol form . This equilibrium results in "doubled" NMR signals that are frequently misidentified as impurities by researchers unfamiliar with 

-dicarbonyl behavior.

This guide provides the diagnostic framework to distinguish tautomers from contaminants, strategies to manipulate the equilibrium for spectral simplification, and protocols for accurate quantification.

Module 1: Diagnostic Framework

Q: Why does my pure sample show a "duplicate" set of minor peaks?

A: This is not contamination; it is the spectral signature of the enol tautomer .


-keto esters like M3HBA possess an acidic 

-proton (at the C2 position). In non-polar solvents (e.g.,

), the enol form is stabilized by an intramolecular hydrogen bond, often resulting in a 10–30% enol population.

Key Diagnostic Signals (1H NMR in


): 
FeatureKeto Form (Major)Enol Form (Minor)Notes
C2 Protons Singlet, ~4.0 ppm (Integration: 2H)Singlet, ~5.6–6.0 ppm (Integration: 1H)The most reliable region for quantification.[4]
Enolic -OH AbsentSinglet, >12.0 ppm Sharp signal due to intramolecular H-bonding.
Phenolic -OH Broad Singlet, 5.0–9.0 ppmBroad Singlet, 5.0–9.0 ppmPosition varies with concentration/solvent.
Ester -OMe Singlet, ~3.7 ppmSinglet, ~3.8 ppmDistinct separation often observed.
Q: How do I distinguish the Phenolic -OH from the Enolic -OH?

M3HBA presents a unique challenge because it contains two types of hydroxyl groups.

  • Phenolic -OH (C3 position): Present in both forms. Usually broad and exchangeable. Chemical shift is highly concentration-dependent.

  • Enolic -OH (Chellated): Present only in the enol form. It forms a stable 6-membered intramolecular hydrogen bond with the ester carbonyl. This signal is typically very sharp and located extremely downfield (12.0–13.0 ppm), unlike the broader phenolic signal.

Module 2: Visualizing the Equilibrium

The following diagram illustrates the structural transformation and the key stabilizing interaction in the enol form.

KetoEnolMechanism Keto Keto Form (Dicarbonyl) Major in DMSO Transition Proton Transfer (Dynamic Equilibrium) Keto->Transition - H+ (C2) Keto_feat Feature: C2 Methylene (CH2) ~4.0 ppm Keto->Keto_feat Transition->Keto Enol Enol Form (Chellated) Significant in CDCl3 Transition->Enol + H+ (O) Enol->Transition Enol_feat Feature: Intramolecular H-Bond Enolic OH >12 ppm Enol->Enol_feat

Figure 1: The dynamic equilibrium between the keto and enol forms of M3HBA.[1][2][5][6][7][8][9] Note the intramolecular hydrogen bond stabilizing the enol form.[2][3][10]

Module 3: Solvent Selection Strategy

Q: How can I simplify the spectrum to a single set of peaks?

A: Change the solvent to disrupt the intramolecular hydrogen bond.

The ratio of keto:enol is heavily solvent-dependent.[2] The enol form relies on the internal H-bond for stability. Polar hydrogen-bond-accepting solvents (like DMSO) compete for this proton, destabilizing the enol form and pushing the equilibrium almost entirely to the keto side.

Solvent Decision Matrix:

SolventEnol ContentSpectral AppearanceRecommended Use
Chloroform-d (

)
High (10–30%)Complex (Double peaks)Studying tautomeric ratios; observing the enolic proton.
DMSO-

Very Low (<2%)Simple (Keto dominant)Routine purity checks ; 13C NMR; integration of the scaffold.
Methanol-

LowVariableNot Recommended. Exchangeable protons (-OH) will disappear (deuterium exchange).
Troubleshooting Workflow

SolventWorkflow Start Start: Complex Spectrum (Extra Peaks Observed) CheckSolvent Current Solvent? Start->CheckSolvent CDCl3 Chloroform-d CheckSolvent->CDCl3 DMSO DMSO-d6 CheckSolvent->DMSO AnalyzeCDCl3 Identify Tautomers: 1. Check ~12 ppm (Enol OH) 2. Check ~4.0 vs 5.8 ppm ratio CDCl3->AnalyzeCDCl3 Expect Mixture AnalyzeDMSO Verify Purity: Spectrum should be >95% Keto. If extra peaks persist, likely impurities. DMSO->AnalyzeDMSO Expect Keto

Figure 2: Decision tree for selecting the appropriate solvent and interpreting results.

Module 4: Quantification Protocol

To report the % Enol content or accurate purity, you must integrate specific signals that do not overlap.

Step-by-Step Integration Guide (


): 
  • Baseline Correction: Apply accurate phase and baseline correction, as the broad phenolic OH can distort the baseline.

  • Define Reference: Set the aromatic region or the methoxy group (if resolved) as a reference, but be cautious of overlap.

  • Integrate Diagnostic Peaks:

    • Integral A (

      
      ):  Integration of the Keto Methylene Singlet (~4.0 ppm). Represents 2 protons .
      
    • Integral B (

      
      ):  Integration of the Enol Methine Singlet (~5.8 ppm). Represents 1 proton .[2][5][9][11]
      
  • Calculate Molar Ratio:

    
    
    
    
    
    
    

Technical Note: Do not use the phenolic -OH for quantification as its integration is often unreliable due to exchange broadening.

Module 5: Advanced Characterization (FAQ)

Q: Can I use Variable Temperature (VT) NMR?

A: Yes. VT-NMR is an excellent validation tool.

  • Experiment: Heat the sample in DMSO-

    
     or Toluene-
    
    
    
    .
  • Observation: As temperature increases, the exchange rate between keto and enol forms increases. Eventually, the distinct signals may broaden and coalesce into a single average set of peaks (coalescence temperature).

  • Thermodynamics: By plotting

    
     vs 
    
    
    
    , you can determine the
    
    
    and
    
    
    of the tautomerization [1].
Q: The aromatic region is messy. How do I assign it?

A: The aromatic protons for the keto and enol forms have slightly different chemical shifts, leading to a "shadowing" effect where every multiplet has a smaller partner.

  • Solution: Run a 1H-13C HSQC experiment. The keto form's aromatic protons will correlate to the major carbon signals, while the enol form's protons will correlate to the minor carbon signals, allowing for clear separation without needing to deconvolute the 1D spectrum.

References

  • DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Colorado State University. [Link]

  • Zhuo, Y., et al. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis, 2024.[6][12] [Link]

  • Cook, G., & Feltman, P. M. Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.[6][7] Journal of Chemical Education, 2007.[7] [Link]

Sources

Optimization

Preventing decarboxylation of methyl 3-hydroxybenzoylacetate during hydrolysis

The following technical guide is structured as a Tier 3 Support Knowledge Base article. It assumes the user is familiar with basic organic synthesis but requires specific, high-level intervention for this unstable substr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base article. It assumes the user is familiar with basic organic synthesis but requires specific, high-level intervention for this unstable substrate.

Topic: Preventing Decarboxylation of Methyl 3-Hydroxybenzoylacetate During Hydrolysis Status: Active | Severity: Critical | Last Updated: 2026-02-26 Applicable For: Medicinal Chemistry, Process Development, CMC Teams

Executive Summary

Hydrolyzing methyl 3-hydroxybenzoylacetate (and


-keto esters in general) presents a classic "chemoselectivity trap." The target product, 3-hydroxybenzoylacetic acid , is intrinsically unstable. The 

-carbonyl group acts as an electron sink, facilitating a thermal decarboxylation that releases

and yields 3-hydroxyacetophenone .

This guide provides two validated workflows to bypass this decomposition:

  • The Thermodynamic Control Method: Lithium Hydroxide (LiOH) hydrolysis at low temperature.

  • The Kinetic Control Method: Enzymatic hydrolysis using Candida antarctica Lipase B (CAL-B).

The Mechanistic Hazard (Root Cause Analysis)

To prevent failure, one must understand the enemy. Decarboxylation is not random; it is a concerted pericyclic reaction that requires the molecule to be in its free acid form .

The "Danger Zone" Mechanism

The reaction proceeds through a 6-membered cyclic transition state. This only occurs when the carboxylate is protonated (


) and the 

-ketone can coordinate with it.

DecarboxylationMechanism Ester Methyl Ester (Stable) Anion Carboxylate Anion (Stable at pH > 5) Ester->Anion Hydrolysis (LiOH or Enzyme) Acid Free Acid (UNSTABLE) Anion->Acid Acidification (The Danger Zone) TS 6-Membered Transition State Acid->TS Heat / Time Product 3-Hydroxyacetophenone + CO2 (Dead End) TS->Product Irreversible

Figure 1: The Pathway to Degradation. Note that the Carboxylate Anion is stable due to charge repulsion preventing the cyclic transition state. The risk peaks during the acidic workup.

Validated Protocols

Protocol A: Chemical Hydrolysis (LiOH/THF)

Best for: Small to mid-scale (<10g) where rapid turnover is needed. Why LiOH? Unlike Na+ or K+, Lithium (


) coordinates tightly to the 1,3-dicarbonyl system. This coordination stabilizes the enolate intermediate and prevents premature decarboxylation during the reaction.
Reagents & Conditions
ComponentSpecificationRole
Solvent THF : Water (3:1)THF solubilizes the organic ester; water dissolves the base.
Base LiOH (3.5 equiv)1 eq for ester, 1 eq for phenol, 1.5 eq excess.
Temperature

to

CRITICAL. Never exceed

.
Time 2–4 HoursMonitor by TLC/LCMS.
Step-by-Step Workflow
  • Dissolution: Dissolve methyl 3-hydroxybenzoylacetate in THF and cool to

    
     in an ice bath.
    
  • Addition: Dropwise add a pre-cooled solution of LiOH in water. The solution may turn yellow (phenoxide formation).

  • Reaction: Stir at

    
    . Do not remove the ice bath. 
    
  • Quench (The Critical Step):

    • Do not dump acid into the reaction.

    • Pour the reaction mixture into a biphasic mixture of Ethyl Acetate and Cold 1M Citric Acid (or 1M HCl).

    • Target pH: Adjust aqueous layer to pH 3–4. Do not go to pH 1.

  • Extraction: Shake immediately and separate layers. Keep everything cold.

  • Drying: Dry organic layer over

    
     (magnesium sulfate can be slightly Lewis acidic, sodium is safer here).
    
  • Concentration: Evaporate solvent at room temperature (no water bath heat).

Protocol B: Enzymatic Hydrolysis (Green/Mild)

Best for: High-value batches, scale-up (>10g), or if the substrate is extremely sensitive. Why Enzymes? Lipases operate at neutral pH (7.0). This keeps the molecule in the "Safe Zone" (Ester


 Anion) without ever passing through the harsh conditions that trigger decarboxylation.
Reagents & Conditions
ComponentSpecificationRole
Enzyme Immobilized CAL-BCandida antarctica Lipase B (e.g., Novozym 435).
Buffer Phosphate Buffer (pH 7.0)Maintains neutral pH.
Co-solvent Acetone or MTBE (10% v/v)Improves substrate solubility.
Temp

Room temperature is safe at neutral pH.
Step-by-Step Workflow
  • Setup: Suspend methyl 3-hydroxybenzoylacetate in Phosphate Buffer (0.1 M, pH 7). Add 10% Acetone if the solution is cloudy.

  • Initiation: Add immobilized CAL-B (approx. 20-50% w/w relative to substrate).

  • Monitoring: The pH will drop as acid is produced. Use an autotitrator to maintain pH 7.0 using 1M NaOH, or manually check/adjust every 30 mins.

  • Completion: When base consumption stops, filter off the enzyme beads (reusable).

  • Workup:

    • You now have a solution of the carboxylate salt.

    • Acidify carefully with cold 1M Citric Acid to pH 4.

    • Extract with EtOAc and concentrate without heat.

Decision Matrix (Workflow Visualization)

Use this logic flow to select the correct method for your specific constraints.

DecisionMatrix Start Start: Methyl 3-hydroxybenzoylacetate ScaleCheck Is Scale > 10g? Start->ScaleCheck SpeedCheck Is Rapid Turnover Required? ScaleCheck->SpeedCheck No MethodB Method B: Enzymatic (CAL-B) (Slow, very mild, scalable) ScaleCheck->MethodB Yes (Safety/Yield) MethodA Method A: LiOH / THF (Fast, requires strict temp control) SpeedCheck->MethodA Yes SpeedCheck->MethodB No Workup CRITICAL WORKUP Acidify to pH 3-4 only Keep Cold (<10°C) MethodA->Workup MethodB->Workup

Figure 2: Protocol Selection Guide. Note that regardless of the hydrolysis method, the workup converges on the same critical parameters.

Troubleshooting & FAQs

Ticket #101: "I see gas evolution during the reaction."
  • Diagnosis: This is

    
    .[1] Decarboxylation is occurring.[1][2][3]
    
  • Root Cause: Temperature is too high, or the reaction medium has become acidic (unlikely with LiOH, possible if enzyme pH control failed).

  • Fix: Immediately cool the reaction to

    
    . If using LiOH, ensure you haven't accidentally introduced acid. If gas evolution is vigorous, the batch may be compromised (converted to acetophenone).
    
Ticket #102: "My NMR shows a methyl ketone singlet at ~2.6 ppm."
  • Diagnosis: You have isolated 3-hydroxyacetophenone .

  • Root Cause: The workup was too harsh. You likely acidified to pH 1 and then used a rotary evaporator with a warm water bath (

    
    ).
    
  • Fix: Repeat the experiment. During workup, acidify only to pH 3–4. Lyophilize (freeze-dry) the aqueous/organic mixture if possible, or evaporate solvent using a high-vacuum pump with no external heat.

Ticket #103: "Can I use NaOH instead of LiOH?"
  • Analysis: Yes, but with higher risk.

  • Reasoning:

    
     acts as a Lewis acid, coordinating the carbonyl oxygens. This "ties up" the molecule in a way that 
    
    
    
    does not, offering a slight kinetic barrier to the twisting motion required for decarboxylation.
  • Recommendation: Stick to LiOH if available. If using NaOH, lower the temperature to

    
    .
    
Ticket #104: "The product is oiling out and won't crystallize."
  • Analysis:

    
    -keto acids are often oils or low-melting solids.
    
  • Recommendation: Do not try to recrystallize from hot solvents (heat = death). Use trituration with cold Hexanes/Ether or Pentane. If it remains an oil, use it immediately in the next step. Do not store the free acid for long periods; it will slowly decarboxylate even in the freezer.

References

  • Mechanism of Decarboxylation

    • Westheimer, F. H., & Jones, W. A. (1941).

      
      -Keto Acids. Journal of the American Chemical Society, 63(12), 3283–3286. Link
      
    • Note: Foundational text establishing the 6-membered transition state mechanism.[4]

  • Olofson, R. A., & Lotts, K. D. (1995). Lithium Hydroxide in Aqueous THF: A Mild Reagent for the Hydrolysis of Hindered Esters. Tetrahedron Letters, 36(18), 3147-3150.
  • Enzymatic Hydrolysis (Green Chemistry)
  • Handling -Keto Acids: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 26: Acylation of Enolates). Note: Standard reference for the stability profiles of dicarbonyl systems.

Sources

Troubleshooting

Technical Support Center: Optimizing Pechmann Condensation with Methyl 3-Hydroxybenzoylacetate

Executive Summary You are likely attempting to synthesize a 4-(3-hydroxyphenyl)coumarin derivative by condensing a phenol (e.g., resorcinol) with methyl 3-hydroxybenzoylacetate . Unlike standard Pechmann condensations us...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely attempting to synthesize a 4-(3-hydroxyphenyl)coumarin derivative by condensing a phenol (e.g., resorcinol) with methyl 3-hydroxybenzoylacetate .

Unlike standard Pechmann condensations using simple acetoacetates, this reaction presents unique challenges. The bulky benzoyl group introduces steric hindrance, and the electron-donating 3-hydroxy substituent on the benzoyl ring reduces the electrophilicity of the ketone carbonyl. Furthermore, benzoylacetates are notorious for diverting toward the Simonis reaction (chromone formation) rather than the desired Pechmann condensation (coumarin formation).

This guide provides an evidence-based optimization strategy to suppress side reactions and maximize coumarin yield.

Part 1: Technical Support Hub (Q&A)

Module 1: Mechanism & Yield Loss Analysis

Q1: Why is my yield significantly lower compared to reactions with ethyl acetoacetate? A: You are fighting two adversaries: Sterics and Electronics .

  • Steric Hindrance: The phenyl ring in methyl 3-hydroxybenzoylacetate is much bulkier than the methyl group in acetoacetate. This physically impedes the nucleophilic attack of the phenol on the ketone carbonyl.

  • Electronic Deactivation: The 3-hydroxy group on the benzoyl moiety is an electron-donating group (EDG). Through resonance, it increases electron density at the ketone carbonyl, making it less electrophilic.

  • Simonis Competition: Benzoylacetates have a high tendency to undergo the Simonis reaction (forming chromones) instead of the Pechmann reaction, especially if dehydrating conditions (

    
    ) are used.
    

Q2: How do I ensure I get the Coumarin (Pechmann) and not the Chromone (Simonis)? A: The pathway is dictated by the catalyst and temperature.

  • Pechmann (Coumarin): Favored by strong Brønsted acids (e.g.,

    
    , Sulfonic acids) and lower temperatures  initially. The mechanism involves acid-catalyzed transesterification followed by Michael addition.
    
  • Simonis (Chromone): Favored by dehydrating agents (e.g.,

    
    ) and Lewis acids that activate the ester carbonyl first.
    
  • Optimization: Avoid

    
    . Use a solid acid catalyst like Amberlyst-15  or Sulfated Zirconia . These favor the Pechmann pathway and allow for higher temperatures without the "tarring" effects of concentrated sulfuric acid.
    
Module 2: Catalyst & Solvent Optimization

Q3: I am using concentrated


 but getting a black tarry mess. What should I change? 
A:  Concentrated sulfuric acid is often too harsh for complex substrates, leading to oxidative degradation (tar).
  • Recommendation: Switch to a Solid Acid Catalyst under Solvent-Free Conditions .

  • Why? Solid acids (like Amberlyst-15 or Sulfamic Acid) provide the necessary protons for catalysis but lack the strong oxidizing power of

    
    .
    
  • Protocol Shift: Mix reagents 1:1 and heat to

    
     with 10 mol% solid catalyst. This "melt" method increases reactant concentration, driving the kinetics forward despite the deactivated ketone.
    

Q4: Can I use ethanol as a solvent? A: Ethanol is acceptable but often suboptimal for benzoylacetates.

  • Issue: Ethanol reflux (

    
    ) may not provide enough thermal energy to overcome the activation barrier caused by the deactivated benzoyl group.
    
  • Better Alternative: Use Toluene (reflux

    
    ) with a Dean-Stark trap to remove water (driving the equilibrium) or run Solvent-Free  at 
    
    
    
    .

Part 2: Experimental Protocols

Protocol A: The "Green" Solid Acid Method (Recommended)

Best for: Maximizing yield, easy workup, and preventing tar.

Reagents:

  • Resorcinol (10 mmol, 1.10 g)

  • Methyl 3-hydroxybenzoylacetate (10 mmol, 1.94 g)

  • Catalyst: Amberlyst-15 (10 wt% of total mass) or Sulfamic Acid (10 mol%)

Procedure:

  • Mixing: In a round-bottom flask, combine the phenol and the

    
    -keto ester.
    
  • Catalyst Addition: Add the solid catalyst.

  • Heating (Solvent-Free): Heat the mixture in an oil bath at 110°C with vigorous stirring. The mixture will melt into a homogeneous liquid.

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). Reaction typically requires 2–4 hours (longer than acetoacetates).

  • Work-up: Cool to room temperature. Add hot ethanol to dissolve the product. Filter while hot to recover the solid catalyst.

  • Crystallization: Pour the filtrate into crushed ice/water. The coumarin will precipitate. Filter and recrystallize from ethanol.

Protocol B: The Classical Sulfuric Acid Method (Optimized)

Use only if solid acids are unavailable.

  • Cold Addition: Place resorcinol and methyl 3-hydroxybenzoylacetate (1:1 ratio) in a flask. Cool to 0–5°C in an ice bath.

  • Acid Addition: Add concentrated

    
     (approx. 2-3 equivalents) dropwise with stirring. Do not let temperature rise above 10°C  during addition.
    
  • Aging: Stir at room temperature for 1 hour, then heat gently to 60°C for 2 hours. (Do not overheat).

  • Quench: Pour onto crushed ice with vigorous stirring.

  • Purification: Filter the precipitate. Wash extensively with water to remove acid traces. Recrystallize from ethanol.

Part 3: Troubleshooting & Data

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (<30%) Deactivated ketone (electronic effect).Increase reaction temp to

(Solvent-free).
Black Tar Formation Oxidation by

.
Switch to Amberlyst-15 or Sulfamic Acid .
Product is Soluble in Water Incomplete cyclization (Open chain ester).Ensure reaction time is sufficient; check for water removal (Dean-Stark).
Wrong Isomer (Chromone) Simonis reaction dominating.Remove dehydrating agents (

). Ensure acidic pH.
No Precipitate on Ice Product is an oil or soluble.Extract aqueous quench with Ethyl Acetate. Wash with brine.

Part 4: Visualization

Figure 1: Reaction Pathway & Competition

This diagram illustrates the competition between Pechmann and Simonis pathways and the optimal route.

PechmannOptimization Reactants Resorcinol + Methyl 3-hydroxybenzoylacetate Inter Intermediate (Ester/Ether) Reactants->Inter Acid Catalysis Pechmann Pechmann Path (Coumarin) Inter->Pechmann Strong Acid (H2SO4, Amberlyst) Low/Med Temp Simonis Simonis Path (Chromone) Inter->Simonis Dehydrating Agent (P2O5) Lewis Acid Coumarin 7-hydroxy-4-(3-hydroxyphenyl)coumarin (Target) Pechmann->Coumarin - H2O Cyclization Note OPTIMIZATION TIP: Use Solid Acid + Solvent Free to force Pechmann path. Pechmann->Note Chromone Chromone Derivative (By-product) Simonis->Chromone - H2O

Caption: Pathway selection depends on catalyst. Strong Brønsted acids favor the Pechmann route (Green), while dehydrating agents risk Simonis diversion (Red).

Figure 2: Recommended Workflow (Solid Acid)

Workflow Start Start: Weigh Reagents (1:1 Molar Ratio) Mix Mix Phenol + Keto-ester + 10 mol% Amberlyst-15 Start->Mix Heat Heat to 110°C (Solvent-Free Melt) Mix->Heat Monitor Monitor TLC (2-4 Hours) Heat->Monitor Cool Cool to RT Add Hot Ethanol Monitor->Cool Filter Filter Catalyst (Recycle Catalyst) Cool->Filter Crystallize Pour into Crushed Ice Collect Precipitate Filter->Crystallize

Caption: Step-by-step workflow for the solvent-free solid acid protocol.

References

  • Solid Acid Catalysis in Pechmann Condens

    • Title: Synthesis of C4-substituted coumarins via Pechmann condensation c
    • Source: Arkivoc (2008).
    • URL:[Link]

  • Heterogeneous C

    • Title: Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn-Ti Oxides.
    • Source: ACS Omega (2019).
    • URL:[Link]

  • Pechmann vs. Simonis Competition

    • Title: The Pechmann Reaction and Simonis Chromone Cyclization.[1]

    • Source: Organic Reactions (Wiley).
    • URL:[Link]

  • Resorcinol Reactivity

    • Title: Resorcinol: Synthesis, Derivatives, and Reactions.[2][3][4][5][6]

    • Source: Britannica.
    • URL:[Link]

Sources

Optimization

Separation of C-alkylated and O-alkylated products of benzoylacetates

Case ID: BZA-ALK-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary The alkylation of benzoylacetates ( -keto esters) presents a classic "ambident nucleophile" challenge. The enolat...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: BZA-ALK-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The alkylation of benzoylacetates (


-keto esters) presents a classic "ambident nucleophile" challenge. The enolate intermediate possesses two nucleophilic sites: the 

-carbon (soft) and the enolate oxygen (hard). While C-alkylation is typically the desired pathway for extending carbon skeletons, O-alkylation (formation of enol ethers) is a common competing side reaction.

This guide provides diagnostic tools to identify these isomers, optimization strategies to prevent O-alkylation, and definitive protocols for separating the products if a mixture occurs.

Module 1: Diagnostic & Identification

"How do I know if I have the C- or O-isomer?"

Before attempting separation, you must confirm the ratio of isomers. Because these are constitutional isomers, they share the same mass (MS is often inconclusive without fragmentation analysis), making NMR and IR the primary diagnostic tools.

Spectroscopic Fingerprint Table
FeatureC-Alkylated Product (Desired)O-Alkylated Product (Impurity)
Structure Type

-Keto Ester

-Alkoxy Acrylate (Enol Ether)

H NMR
Methine Signal: A distinct proton signal (

4.0–5.0 ppm) typically appears as a triplet or quartet (depending on R group) between the two carbonyls.
Vinyl Signal: A singlet or coupled signal (

5.0–6.0 ppm) representing the alkene proton. The alkyl group on Oxygen often shifts upfield (

3.5–4.0 ppm).

C NMR
Two Carbonyls: Ketone (

195 ppm) and Ester (

165–170 ppm).
One Carbonyl: Ester (

165 ppm).[1] The ketone carbon is replaced by an enol carbon (

160–175 ppm).
IR Spectroscopy Dual Bands: Two distinct C=O stretches (Ketone

1680 cm

, Ester

1735 cm

).
Single Band + Alkene: One Ester C=O (

1710 cm

) and a strong C=C stretch (

1620 cm

).
TLC (

)
Lower

:
More polar due to dipole moments and potential enol tautomerism.
Higher

:
Less polar; lacks the ability to H-bond effectively.

Module 2: Optimization (Prevention)

"Why am I getting O-alkylation?"

The ratio of C- vs. O-alkylation is governed by Pearson’s Hard-Soft Acid-Base (HSAB) Theory . The enolate Oxygen is a "hard" base (high charge density), while the Carbon is a "soft" base (polarizable orbitals).

Troubleshooting Decision Tree

G Start Reaction Optimization Solvent Solvent Choice Start->Solvent Cation Counter-Ion Start->Cation Electrophile Leaving Group (X) Start->Electrophile PolarAprotic Polar Aprotic (DMSO, DMF, HMPA) Solvent->PolarAprotic NonPolar Non-Polar / Protic (THF, t-BuOH) Solvent->NonPolar LargeCat Large Cation (K+, Cs+, NR4+) Cation->LargeCat SmallCat Small Cation (Li+, Na+) Cation->SmallCat HardLG Hard LG (OTf, OTs, Cl) Electrophile->HardLG SoftLG Soft LG (I, Br) Electrophile->SoftLG ResultO Result: O-Alkylation (Naked Enolate / Hard-Hard) PolarAprotic->ResultO Solvates cation, leaves O naked ResultC Result: C-Alkylation (Ion Pairing / Soft-Soft) NonPolar->ResultC Tight ion pair blocks Oxygen LargeCat->ResultO Loose ion pair SmallCat->ResultC Coordinates to Oxygen HardLG->ResultO Hard-Hard interaction SoftLG->ResultC Soft-Soft interaction

Figure 1: Critical parameters influencing regioselectivity. Green paths indicate conditions favoring the desired C-alkylation.

Optimization Protocol

To maximize C-alkylation:

  • Change Solvent: Switch from DMF or DMSO to THF or DME . Polar aprotic solvents solvate the cation efficiently, leaving the "naked" enolate free to attack via its most electronegative atom (Oxygen).[2]

  • Change Base: Use LiH or LDA instead of KH or Cs2CO3. Lithium coordinates tightly to the oxygen, sterically and electronically shielding it, forcing the electrophile to attack the carbon.

  • Change Leaving Group: Use Alkyl Iodides (soft) rather than Alkyl Sulfonates/Triflates (hard).

Module 3: Separation & Purification

"I have a mixture. How do I fix it?"

If optimization fails, you have two primary separation pathways: Chromatographic (physical) and Chemical (hydrolytic).

Method A: Chromatographic Separation

Best for: Small scale (<1g) or when both isomers are valuable.

The O-alkylated product is significantly less polar than the C-alkylated product because it lacks the ketone carbonyl and the potential for keto-enol tautomerism (H-bonding).

  • TLC Analysis: Run TLC in 10% EtOAc/Hexanes.

    • Top Spot (

      
      ):  O-Alkylated product.
      
    • Bottom Spot (

      
      ):  C-Alkylated product.
      
  • Flash Column: Use a gradient starting at 100% Hexanes

    
     5% EtOAc. The O-alkyl product will elute rapidly.
    
Method B: Chemical Separation (Acid Hydrolysis)

Best for: Large scale (>1g) or difficult chromatographic separations.

This is the preferred industrial method . The O-alkylated product is an enol ether , which is highly acid-labile. The C-alkylated product is a ketone, which is relatively stable to mild acid.

The Protocol:
  • Dissolution: Dissolve the crude reaction mixture in a non-miscible organic solvent (e.g., Diethyl Ether or Toluene).

  • Acid Wash: Wash the organic layer with 1M HCl (or 10% aqueous acetic acid) for 15–30 minutes with vigorous stirring.

    • Mechanism:[2][3][4][5][6][7] The acid protonates the enol ether double bond, leading to hydrolysis. This converts the O-alkyl impurity back into the starting material (benzoylacetate) or cleaves the alkyl group as an alcohol.

  • Base Extraction (Optional): If the hydrolysis reverts the impurity to the starting

    
    -keto ester, you can wash with saturated NaHCO
    
    
    
    . The starting material is more acidic (
    
    
    ) than the mono-alkylated product (
    
    
    ) and may be partially extracted, though this step requires careful pH control.
  • Workup: Separate the organic layer, dry over MgSO

    
    , and concentrate. The residue will be enriched in the C-alkylated product.
    
Separation Workflow Diagram

Separation Crude Crude Mixture (C-Alkyl + O-Alkyl) Decision Is O-Alkyl > 10%? Crude->Decision ChemWash Chemical Wash (1M HCl / 15 min) Decision->ChemWash Yes (Major impurity) Chromatography Flash Chromatography (Non-polar Gradient) Decision->Chromatography No (Minor impurity) Hydrolysis O-Alkyl hydrolyzes to Starting Material/Alcohol ChemWash->Hydrolysis ChemWash->Chromatography Post-Wash Purification Final Pure C-Alkylated Product Chromatography->Final

Figure 2: Strategic workflow for purifying benzoylacetate mixtures. The acid wash step selectively destroys the O-alkyl impurity.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Pearson, R. G. (1963). Hard and Soft Acids and Bases.[8] Journal of the American Chemical Society, 85(22), 3533–3539.

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for acidity of beta-keto esters vs ketones).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Definitive guide on ambident nucleophiles and solvent effects).

Sources

Troubleshooting

Purification methods for methyl 3-hydroxybenzoylacetate from reaction mixtures

Topic: Purification & Isolation Protocols for Methyl 3-hydroxybenzoylacetate (M3HBA) Ticket ID: TS-M3HBA-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary Isolating Methyl 3-hy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Isolation Protocols for Methyl 3-hydroxybenzoylacetate (M3HBA) Ticket ID: TS-M3HBA-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Isolating Methyl 3-hydroxybenzoylacetate (M3HBA) is chemically deceptive. While it appears to be a standard


-keto ester, the presence of the phenolic hydroxyl group at the meta position introduces competing acidity (pKa ~10) against the active methylene (pKa ~11).

Common failure modes include decarboxylation (loss of the ester to form 3-hydroxyacetophenone) and polymerization during workup. This guide prioritizes non-destructive isolation techniques, favoring crystallization over chromatography whenever possible.

Module 1: The Critical Workup (Quenching & Extraction)

The Problem: The reaction mixture (likely a Claisen condensation) contains the M3HBA as a dianion (phenolate + enolate). If you acidify too aggressively or while hot, the


-keto ester will hydrolyze and decarboxylate.
Protocol: The "Cold-Gradient" Acidification
  • Temperature Control: Cool the reaction mixture to 0–5°C . Do not proceed until this temperature is stable.

  • Phase 1 Acidification (Phenol Protonation):

    • Slowly add 1M HCl or 10%

      
       dropwise.
      
    • Target pH 7–8 .

    • Observation: A slurry may form. This is often inorganic salts or impurities; the product is likely still soluble as the mono-anion (enolate) or partially precipitating.

  • Phase 2 Acidification (Enolate Protonation):

    • Continue adding acid very slowly until pH 4–5 .

    • STOP. Do not go to pH 1. Strong acidic environments catalyze the hydrolysis of the ester.

  • Extraction:

    • Extract immediately with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: Avoid diethyl ether if possible, as it tends to solubilize water, carrying acid traces that degrade the product upon concentration.

Visualizing the pH-Dependent Species

pH_Species_Logic High_PH pH > 12 Dianion Species (Soluble in Water) Mid_PH pH 7-8 Mono-anion (Enolate) (Phenol protonated) High_PH->Mid_PH Add Acid (Slowly) Target_PH pH 4-5 Neutral Product (Extractable) Mid_PH->Target_PH Critical Step (Monitor pH) Low_PH pH < 2 Risk Zone (Hydrolysis/Decarboxylation) Target_PH->Low_PH Overshoot (Product Loss)

Caption: Figure 1. The pH-dependent speciation of M3HBA. Stopping at pH 4-5 is critical to maximize recovery while minimizing decomposition.

Module 2: Purification via Crystallization

The Gold Standard:


-keto esters with phenolic groups often crystallize well due to intermolecular hydrogen bonding, provided impurities (acetophenones) are removed.
Method A: Displacement Crystallization (Toluene/Heptane)

Best for: Removing unreacted starting material (3-hydroxyacetophenone).

  • Dissolution: Dissolve the crude oil/solid in minimal warm Toluene (45–50°C) .

    • Why Toluene? It solubilizes the acetophenone impurities well but is a marginal solvent for the polar M3HBA.

  • Cooling: Allow to cool slowly to Room Temperature (RT).

  • Precipitation: If no crystals form, add Heptane dropwise until persistent cloudiness appears.

  • Maturation: Stir gently at 0°C for 2 hours.

  • Filtration: Filter and wash with cold 1:1 Toluene/Heptane.

Method B: Polarity Switch (Methanol/Water)

Best for: Removing inorganic salts and highly polar tars.

  • Dissolve crude in Methanol (MeOH) (5 mL per gram of crude).

  • Add Water dropwise until the solution turns slightly turbid.

  • Heat briefly to clarify (redissolve), then let stand.

  • Note: If an oil separates ("oiling out") instead of crystals, seed the mixture with a pure crystal or scratch the glass. Oiling out indicates the water content was added too fast.

Module 3: Chromatography (Troubleshooting)

The Issue: The phenolic hydroxyl group interacts strongly with the silanols on silica gel, causing severe "tailing" (streaking) and poor separation.

The Solution: Acid-Buffered Silica

Standard silica gel is slightly acidic, but not enough to suppress the ionization of the phenol.

  • Mobile Phase: Hexanes : Ethyl Acetate (Start 90:10, Gradient to 60:40).

  • The Modifier: Add 1% Acetic Acid to the mobile phase.

    • Mechanism:[1][2][3][4][5] The acetic acid ensures the phenol remains protonated (

      
      ) rather than ionizing (
      
      
      
      ), sharpening the peak shape.
  • Loading: Load the sample using DCM. Avoid methanol in loading if possible.

Module 4: FAQ & Troubleshooting

Q1: My product is an oil, but literature says it should be a solid. Why?

A: This is usually due to Keto-Enol Tautomerism or trace solvent impurities.

  • Diagnosis: Run an NMR in

    
    .
    
    • Keto form: Look for the singlet at

      
       ppm (active methylene 
      
      
      
      ).
    • Enol form: Look for a vinylic proton at

      
       ppm and a broad OH peak downfield (
      
      
      
      ppm).
  • Fix: If purity is >95% by NMR but it's an oil, triturate with cold pentane or diethyl ether to induce crystallization.

Q2: I see a new spot on TLC that wasn't there before workup.

A: You likely decarboxylated the product.

  • The Reaction:

    
    .
    
  • Verification: The byproduct is 3-hydroxyacetophenone . It is less polar than the ester.

  • Prevention: Keep all water baths

    
     during rotary evaporation.
    
Q3: The Ferric Chloride test is positive (Purple). Is this bad?

A: No, this is expected .

  • Both the phenol group and the enol form of the

    
    -keto ester chelate with 
    
    
    
    . A deep violet/purple color confirms the presence of the enol/phenol moiety. A negative test would actually indicate decomposition or protection of the hydroxyls.

Summary of Physical Data

PropertyValue (Approx.)Notes
Molecular Weight 194.19 g/mol
pKa (Phenol) ~9.9First deprotonation site
pKa (Methylene) ~11.0Second deprotonation site
Solubility Soluble: EtOAc, MeOH, DCMInsoluble: Water, Hexane
TLC Stain UV (254 nm) or


gives purple spot

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Formation of C-C bonds - The Claisen Condensation).

  • Sigma-Aldrich. (n.d.). Ethyl benzoylacetate Technical Data Sheet. (Used as surrogate for physical property extrapolation).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Section on Acylation of Carbanions).

  • Reich, H. J. (n.d.). pKa Data Compilation. University of Wisconsin-Madison. (Reference for Phenol/Beta-keto ester pKa values).

Sources

Optimization

Troubleshooting low reactivity of meta-hydroxy beta-keto esters

The following technical guide addresses the specific reactivity challenges associated with meta-hydroxy beta-keto esters (e.g., ethyl 3-(3-hydroxyphenyl)-3-oxopropanoate). This scaffold presents a unique "Push-Pull" conf...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific reactivity challenges associated with meta-hydroxy beta-keto esters (e.g., ethyl 3-(3-hydroxyphenyl)-3-oxopropanoate).

This scaffold presents a unique "Push-Pull" conflict: the electron-withdrawing


-keto ester side chain deactivates the aromatic ring, while the electron-donating  phenol group (

) introduces acidity that interferes with base-mediated transformations.

Technical Support Center: Troubleshooting meta-Hydroxy -Keto Esters

Topic: Overcoming Low Reactivity & Side Reactions in meta-Hydroxy


-Keto Esters
Audience:  Medicinal Chemists, Process Chemists
Format:  Interactive Troubleshooting Guide & Decision Trees

Core Reactivity Profile

Before troubleshooting, verify your substrate's behavior against this profile. The meta-hydroxy isomer differs significantly from ortho/para analogs due to the lack of direct resonance conjugation between the hydroxyl lone pair and the ketone carbonyl.

FeatureChemical ConsequenceCommon Failure Mode
Phenolic Proton

(Acidic)
Base Quenching: Consumes base intended for enolate formation; prevents alkylation.
Ring Electronics meta-OH is inductively withdrawing (

) but resonance donating (

).
Cyclization Stalling: The ketone deactivates the ring toward Electrophilic Aromatic Substitution (EAS), hindering intramolecular cyclization (e.g., to chromones).
Chelation 1,3-dicarbonyl + PhenolCatalyst Poisoning: Binds metal centers (Pd, Ru, Rh) in hydrogenation or coupling reactions.

Troubleshooting Modules

Module A: Alkylation Fails (C-C Bond Formation)

Symptom: You treated the substrate with 1.0–1.2 equivalents of base (e.g., NaH, K2CO3) and an alkyl halide, but recovered starting material or obtained O-alkylated side products.

Root Cause: The phenol proton is more acidic (


) than the 

-methylene protons of the

-keto ester (

). The base deprotonates the phenol first, forming a phenoxide which is less nucleophilic at carbon and may precipitate or simply sit inertly.

Protocol 1: The Dianion Strategy (Weiler-Type) To alkylate the


-carbon, you must generate the dianion .
  • Step 1: Dissolve substrate in dry THF at 0°C.

  • Step 2: Add 2.2 equivalents of NaH (60% dispersion).

    • Observation: H2 evolution occurs twice. First for the phenoxide, second for the enolate.

    • Note: For sterically hindered substrates, use LDA (2.2 eq) at -78°C.

  • Step 3: Stir for 30 min to ensure complete dianion formation.

  • Step 4: Add 1.0–1.1 eq of Alkyl Halide.

    • Selectivity: The

      
      -carbon is the "softer," more reactive nucleophile in the dianion species compared to the "hard" phenoxide oxygen, favoring C-alkylation.
      
  • Step 5: Quench with dilute HCl.

Protocol 2: Protection Strategy (High Reliability) If the dianion method yields mixed O/C alkylation, protect the phenol.

  • Recommended Group: TBDMS (tert-butyldimethylsilyl).

  • Why: Stable to bases (NaH, LDA) used in alkylation; easily removed with TBAF later.

  • Avoid: Acetyl groups (will migrate or hydrolyze under basic alkylation conditions).

AlkylationWorkflow Start Start: Alkylation of meta-OH beta-keto ester BaseCheck Are you using < 2 eq. Base? Start->BaseCheck Fail FAILURE: Phenol quenches base. No enolate formed. BaseCheck->Fail Yes Dianion Method A: Dianion Strategy Use 2.2 eq. NaH or LDA (Generate Phenoxide + Enolate) BaseCheck->Dianion No (I want direct route) Protect Method B: Protection Strategy Silylate Phenol (TBDMS-Cl) then use 1.1 eq. Base BaseCheck->Protect No (I want high purity) Result Success: C-Alkylation Dianion->Result C-Site is softer nucleophile Protect->Result Phenol is masked

Caption: Decision tree for alkylating acidic phenolic substrates. The "Dianion" route saves a step but requires careful stoichiometry.

Module B: Cyclization/Condensation Issues (Pechmann/Knorr)

Symptom: Attempting to cyclize the


-keto ester to a Coumarin (via Pechmann) or Pyrazole (via Knorr) results in low yield or tarry mixtures.

Q1: Are you trying to synthesize a Coumarin/Chromone?

  • The Issue: The Pechmann condensation typically reacts a phenol with a separate

    
    -keto ester. If your molecule contains both (e.g., 3-(3-hydroxyphenyl)-3-oxopropanoate), you are attempting an intramolecular  cyclization (Simonis type).
    
  • Electronic Trap: The ketone carbonyl is meta to the hydroxyl.

    • The position ortho to the ketone (required for closure) is sterically crowded (pos 2) or electronically deactivated by the ketone itself.

    • Meta-OH activates positions 2, 4, and 6.

    • Ketone deactivates the whole ring.

  • Solution: Use Brønsted Acidic Ionic Liquids or Solid Acid Catalysts (e.g., Sulfated Zirconia) rather than simple sulfuric acid. These stabilize the transition state and prevent sulfonylation of the reactive ring positions.

    • Reference: Solid acid catalysts have shown superior yields in Pechmann condensations of deactivated phenols [1].

Q2: Are you synthesizing a Pyrazole (Knorr Reaction)?

  • The Issue: Hydrazine is a potent nucleophile, but the acidic phenol can protonate hydrazine, slowing the initial attack on the ketone.

  • Solution: Perform the reaction in Glacial Acetic Acid or ethanol with a catalytic amount of HCl. The acid catalyst ensures the ketone is activated, and the solvent buffers the phenol's acidity.

    • Check: If the product is an oil, the phenol might be forming a salt with excess hydrazine. Acidify workup to pH 4 to precipitate the free phenol pyrazole.

Module C: Asymmetric Hydrogenation (Reduction)

Symptom: Low enantiomeric excess (ee) or stalled conversion when reducing the ketone to a


-hydroxy ester.

Root Cause: The free phenolic hydroxyl group can coordinate to Ruthenium (Ru) or Rhodium (Rh) catalysts, displacing the chiral ligand or forming an inactive aggregate.

Protocol: Dynamic Kinetic Resolution (DKR) For


-keto esters, Ru-BINAP is the gold standard, but the meta-OH requires modification.
  • Solvent Switch: Avoid MeOH if the reaction stalls. Use Dichloromethane (DCM) or Toluene . Protic solvents can exacerbate the phenol's interference.

  • Pressure: Increase H2 pressure to >50 bar.

  • Ligand Choice: Use RuCl2[(R)-BINAP] with a diamine co-ligand (Noyori type). The diamine helps facilitate the H-transfer mechanism via an outer-sphere pathway, which is less sensitive to the phenol's coordination than inner-sphere mechanisms.

ParameterStandard ConditionMeta-OH Optimized Condition
Catalyst Ru-BINAPRuCl2(BINAP)(DAIPEN)
Solvent MeOH/EtOHDCM or Toluene/MeOH (10:1)
Base Additive None0.1 eq. Et3N (prevents phenol binding)

References

  • Solid Acid Catalysis in Pechmann Condensation

    • Title: Reaction energy pathway of Pechmann condensation reaction for 7-hydroxy-4-methyl coumarin.
    • Source: ResearchGate / Journal of C
    • Context: Explains the necessity of specific acid sites for deactiv
  • Dianion Chemistry of

    
    -Keto Esters: 
    
    • Title: Ring form
    • Source: ResearchG
    • Context: The foundational text for generating dianions (gamma-alkylation vs alpha-alkyl
  • Knorr Pyrazole Protocols

    • Title: Application Notes & Protocols: Synthesis of Pyrazole Derivatives
    • Source: BenchChem.
    • Context: Detailed protocols for hydrazine condens
  • Asymmetric Hydrogenation

    • Title: Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes.
    • Source: ResearchG
    • Context: Discusses catalyst/substrate ratios and solvent effects for functionalized -keto esters.

Reference Data & Comparative Studies

Validation

Optimizing 1H NMR Characterization of Methyl 3-Hydroxybenzoylacetate: A Comparative Solvent Guide

Executive Summary: The Analytical Challenge Methyl 3-hydroxybenzoylacetate is a critical -keto ester intermediate employed in the synthesis of heterocyclic scaffolds and pharmaceutical active ingredients (APIs). Its char...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

Methyl 3-hydroxybenzoylacetate is a critical


-keto ester intermediate employed in the synthesis of heterocyclic scaffolds and pharmaceutical active ingredients (APIs). Its characterization presents a distinct analytical challenge due to keto-enol tautomerism , a dynamic equilibrium that complicates spectral integration and purity assessment.

This guide compares the "performance"—defined here as spectral resolution, tautomeric visibility, and quantification accuracy—of different NMR solvent systems. Unlike rigid templates, this analysis focuses on the mechanistic behavior of the methylene protons (


), which serve as the primary diagnostic handle for monitoring this equilibrium.
Core Comparative Insight
  • Chloroform-d (

    
    ):  Maximizes observation of the Enol  form (stabilized by intramolecular H-bonding). Best for structural confirmation of the enol moiety.
    
  • DMSO-d

    
    :  Maximizes the Keto  form (disrupts intramolecular H-bonding). Best for routine purity quantification and integration of the methylene singlet.
    
  • Methanol-d

    
    :  Induces proton exchange, eliminating hydroxyl signals. Best for simplified carbon-backbone assignment but unsuitable for tautomeric ratio determination.
    

Mechanistic Grounding: Keto-Enol Tautomerism[1][2]

Understanding the behavior of the methylene protons requires visualizing the equilibrium. In the keto form, the methylene protons are distinct and acidic. In the enol form, one proton moves to the oxygen, creating a conjugated double bond system stabilized by an intramolecular hydrogen bond (in non-polar solvents).

Figure 1: Tautomeric Equilibrium Pathway

Tautomerism cluster_0 Spectral Signature (1H NMR) Keto Keto Tautomer (Methyl 3-hydroxybenzoylacetate) Transition Proton Transfer (Solvent Mediated) Keto->Transition -H+ (alpha-C) Keto_Sig Methylene (-CH2-) Singlet ~4.0 ppm Keto->Keto_Sig Transition->Keto Reversible Enol Enol Tautomer (Stabilized by Intramolecular H-Bond) Transition->Enol +H+ (Carbonyl O) Enol->Transition Reversible Enol_Sig Methine (=CH-) Singlet ~5.6-5.9 ppm Enolic -OH ~12 ppm Enol->Enol_Sig

Caption: The dynamic equilibrium between the keto form (diagnostic methylene singlet) and the enol form (diagnostic methine singlet and downfield hydroxyl). Comparison of solvent effects shifts this balance.

Comparative Analysis: Solvent Performance

The choice of solvent is not merely about solubility; it dictates the position of the equilibrium and the resulting "performance" of the NMR experiment.

Table 1: Chemical Shift Comparison of Methylene/Methine Protons
FeatureChloroform-d (

)
DMSO-d

Methanol-d

Primary Utility Structural Elucidation (Observes both tautomers)Quantification (Simplifies to Keto form)Backbone Assignment (Simplifies spectrum)
Keto Methylene (

)
~3.95 - 4.05 ppm (Singlet)~4.10 - 4.20 ppm (Singlet)~4.05 ppm (Singlet)
Enol Methine (

)
~5.60 - 5.80 ppm (Singlet)Weak/AbsentWeak/Absent
Enolic Hydroxyl (

)
~12.0 - 12.5 ppm (Sharp, deshielded)Broad/UndefinedExchanged (Invisible)
Phenolic Hydroxyl (3-OH) ~5.0 - 6.5 ppm (Broad, concentration dependent)~9.5 - 10.0 ppm (Sharp singlet)Exchanged (Invisible)
Tautomeric Ratio (Keto:Enol) ~85:15 to 70:30>95:5N/A (Rapid Exchange)
Detailed Performance Review
Alternative A: Chloroform-d (

)
  • Mechanism: Non-polar solvents like

    
     support the formation of the cis-enol  form. The enolic proton forms a strong intramolecular hydrogen bond with the ester carbonyl oxygen, stabilizing this isomer.
    
  • Spectral Consequence: You will observe two distinct sets of signals.[1][2][3] The methylene protons of the keto form appear as a singlet around 4.0 ppm. Simultaneously, the methine proton of the enol form appears around 5.7 ppm.

  • Pros: Provides a complete picture of the molecule's structural capability; confirms the presence of the

    
    -keto ester functionality via the characteristic enol shift.
    
  • Cons: Integration is tedious. The phenolic 3-OH group often appears as a broad, drifting hump due to weak intermolecular exchange, complicating the aromatic region.

Alternative B: DMSO-d

(Recommended for Purity)
  • Mechanism: DMSO is a strong hydrogen bond acceptor. It disrupts the intramolecular H-bond of the enol form, energetically favoring the keto form. Furthermore, DMSO forms strong intermolecular H-bonds with the phenolic 3-OH.

  • Spectral Consequence: The equilibrium shifts overwhelmingly to the keto form. The enol signals (methine at ~5.7 ppm and enolic OH at ~12 ppm) diminish significantly or disappear.

  • Pros: The methylene signal becomes a clean, high-intensity singlet, ideal for quantitative integration against an internal standard. The phenolic OH becomes a sharp, well-resolved singlet downfield (~9.8 ppm), aiding in confirming the 3-hydroxy substitution.

  • Cons: Loss of information regarding the enolization potential.

Experimental Protocol: Ensuring Reproducibility

To achieve the chemical shifts listed above, strict adherence to sample preparation protocols is required to reach thermodynamic equilibrium.

Figure 2: NMR Sample Preparation Workflow

Workflow cluster_tips Technical Notes Start Start: Solid Sample (Methyl 3-hydroxybenzoylacetate) Weigh Weigh 10-15 mg Start->Weigh Solvent Select Solvent (CDCl3 or DMSO-d6) Weigh->Solvent Note2 Concentration Effects: High conc. favors Keto form Weigh->Note2 Dissolve Dissolve & Vortex (Ensure Homogeneity) Solvent->Dissolve Note1 Avoid Acid traces in CDCl3 (Catalyzes exchange) Solvent->Note1 Equilibrate Equilibration Period (CRITICAL: 10 mins at 25°C) Dissolve->Equilibrate Acquire Acquire 1H NMR (sw=14 ppm, d1=5s) Equilibrate->Acquire

Caption: Workflow emphasizing the equilibration step.


-keto esters require time to settle into their equilibrium ratio after dissolution.
Step-by-Step Methodology
  • Sample Mass: Weigh approximately 10–15 mg of Methyl 3-hydroxybenzoylacetate. Rationale: Higher concentrations can induce intermolecular hydrogen bonding (especially with the 3-OH group), slightly shifting the methylene peak downfield.

  • Solvent Addition: Add 0.6 mL of the chosen solvent (

    
     or DMSO-
    
    
    
    ).
    • Critical: If using

      
      , ensure it is neutralized (filtered through basic alumina) if precise kinetic data is required, as trace acid catalyzes rapid tautomerization, broadening peaks [1].
      
  • Equilibration: Allow the tube to stand at room temperature (25°C) for at least 10 minutes before acquisition. The tautomeric equilibrium is not instantaneous upon dissolution.

  • Acquisition Parameters:

    • Spectral Width: Set to at least 14 ppm to capture the enolic OH (if in

      
      ) and the phenolic OH.
      
    • Relaxation Delay (d1): Set to >5 seconds . The enolic and phenolic protons often have longer T1 relaxation times; a short delay will lead to under-integration of these key signals.

Structural Validation Data

When analyzing your spectrum, use the following logic to confirm the structure based on the "Product" (Methyl 3-hydroxybenzoylacetate) vs. the "Alternative" (Methyl Benzoylacetate - unsubstituted).

Comparative Shift Logic
  • The 3-OH Effect: The presence of the hydroxyl group at the meta position exerts an inductive electron-withdrawing effect.

    • Methylene Shift: Expect the methylene singlet of the 3-OH derivative to be slightly downfield (+0.05 to +0.1 ppm) compared to the unsubstituted methyl benzoylacetate (typically 3.94 ppm in

      
      ) [2].
      
    • Aromatic Region: The 3-OH substitution breaks the symmetry of the phenyl ring. Instead of the complex multiplet seen in benzoylacetate, look for a pattern consistent with 1,3-disubstitution (singlet-like isolated proton at C2, doublets at C4/C6, triplet at C5).

Table 2: Expected Integration Ratios (in )
SignalMultiplicityIntegration (Normalized)Assignment
~12.1 ppm Singlet (Broad)< 0.3 H (Variable)Enolic -OH
~6.8 - 7.5 ppm Multiplets4.0 HAromatic Ring (H2, H4, H5, H6)
~5.7 ppm Singlet< 0.3 H (Variable)Enol Methine (

)
~5.5 ppm Broad Singlet1.0 HPhenolic 3-OH (Drifts)
~4.0 ppm Singlet~1.4 - 1.7 HKeto Methylene (

)
~3.8 ppm Singlet3.0 HMethyl Ester (

)

Note: The sum of the Keto Methylene integration (normalized to 2H per molecule) and the Enol Methine integration (normalized to 1H per molecule) represents the total molar amount.

References

  • Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in

    
    -Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Journal of the American Chemical Society, 86(11), 2105–2109. 
    
  • BenchChem. (2025). Methyl benzoylacetate - Structure and Spectral Data. BenchChem Compound Database.

  • Reeves, L. W. (1957). Nuclear Magnetic Resonance Measurements of Keto-Enol Equilibria in

    
    -Diketones. Canadian Journal of Chemistry, 35(11), 1351–1359. 
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

Comparative

Elucidating the Mass Spectrometry Fragmentation Pattern of Methyl 3-Hydroxybenzoylacetate: A Comparative Guide to GC-EI-MS and HR-LC-ESI-QTOF-MS

Executive Summary For researchers investigating phenolic beta-keto esters—whether as pharmaceutical intermediates or biological metabolites—selecting the correct mass spectrometry (MS) platform is critical. Methyl 3-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers investigating phenolic beta-keto esters—whether as pharmaceutical intermediates or biological metabolites—selecting the correct mass spectrometry (MS) platform is critical. Methyl 3-hydroxybenzoylacetate (


, 

194.18 g/mol ) presents unique analytical challenges due to its keto-enol tautomerization and propensity for facile neutral losses.

In this guide, we objectively compare the performance of High-Resolution Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight MS (HR-LC-ESI-QTOF-MS) against the traditional alternative, Gas Chromatography-Electron Ionization MS (GC-EI-MS) . By dissecting the mechanistic fragmentation patterns of methyl 3-hydroxybenzoylacetate across both platforms, this guide provides a self-validating framework for robust structural elucidation.

Chemical Context & Analytical Challenges

Methyl 3-hydroxybenzoylacetate features a phenolic hydroxyl group coupled with a beta-keto ester moiety. In environmental microbiology and pharmacology, hydroxybenzoylacetates frequently appear as critical intermediate metabolites (e.g., in the anaerobic degradation pathways of aromatic compounds by bacteria such as Aromatoleum aromaticum EbN1T) .

The Causality of Fragmentation: The structural duality of this molecule dictates its behavior in a mass spectrometer. The beta-keto ester system is highly susceptible to thermal degradation and inductive cleavage, easily expelling small neutral molecules like methanol (


), carbon monoxide (

), and ketene (

). Understanding these pathways requires applying the Even-Electron Rule for soft ionization (ESI) and odd-electron radical mechanics for hard ionization (EI), a foundational principle in mass spectral interpretation .

Platform Comparison: Workflow & Ionization Mechanics

To objectively evaluate performance, we must compare how each platform generates and detects ions.

  • GC-EI-MS (The Alternative): Utilizes hard ionization (70 eV). The electron impact strips an electron to form a highly energetic radical cation (

    
    ). This excess energy drives extensive, reproducible fragmentation, making it ideal for library matching . However, the molecular ion is often weak, and the thermal instability of the beta-keto ester necessitates chemical derivatization prior to analysis.
    
  • HR-LC-ESI-QTOF-MS (The Primary Product): Utilizes soft ionization. The electrospray process yields a stable, even-electron protonated molecule (

    
    ). The QTOF analyzer provides sub-ppm mass accuracy, allowing for the unambiguous determination of elemental composition. Fragmentation is precisely controlled via Collision-Induced Dissociation (CID) in the MS/MS stage.
    

Workflow Start Methyl 3-hydroxybenzoylacetate (Analyte) Split1 Silylation (BSTFA) for GC-MS Start->Split1 Split2 Direct Dilution for LC-MS Start->Split2 GC GC-EI-MS (70 eV) Hard Ionization Split1->GC LC LC-ESI-QTOF-MS Soft Ionization Split2->LC Data1 Radical Cation (M+.) Odd-Electron Fragments GC->Data1 Data2 Protonated[M+H]+ Even-Electron Fragments LC->Data2

Figure 1: Analytical workflow comparing GC-EI-MS and LC-ESI-MS for methyl 3-hydroxybenzoylacetate.

Mechanistic Fragmentation Pathways

HR-LC-ESI-QTOF-MS/MS (Even-Electron Pathway)

In positive ESI mode, the molecule readily accepts a proton at the highly basic ketone carbonyl oxygen, yielding


 at an exact m/z of 195.0652.
When subjected to CID (e.g., 20 eV), the molecule undergoes two primary competitive pathways:
  • Loss of Methanol (-32 Da): The interaction between the beta-keto oxygen and the ester methoxy group facilitates the elimination of

    
    , forming a stabilized acylium ion at m/z 163.0390.
    
  • Alpha-Cleavage (-74 Da / -42 Da): Direct inductive cleavage at the alpha-carbon expels methyl acetate (

    
    ), yielding the highly stable 3-hydroxybenzoyl cation at m/z 121.0284. Alternatively, this ion is formed stepwise from m/z 163 via the loss of ketene (
    
    
    
    , 42 Da).

Fragmentation M [M+H]+ m/z 195.065 A Acylium Ion m/z 163.039 M->A -CH3OH (32 Da) B 3-Hydroxybenzoyl Cation m/z 121.028 M->B -C3H6O2 (74 Da) A->B -Ketene (42 Da) C Phenol Cation m/z 93.033 B->C -CO (28 Da)

Figure 2: ESI-MS/MS fragmentation pathway of protonated methyl 3-hydroxybenzoylacetate.

GC-EI-MS (Odd-Electron Pathway)

Under 70 eV electron impact (analyzing the underivatized standard for direct structural correlation), the radical cation


 (m/z 194) is formed. The dominant fragmentation is a homolytic alpha-cleavage adjacent to the ketone carbonyl, directly yielding the 3-hydroxybenzoyl cation (m/z 121) as the base peak. The McLafferty rearrangement is suppressed here due to the stronger driving force of the aromatic acylium ion formation.

Quantitative Data Comparison

The superior performance of the HR-LC-QTOF-MS platform is evident in its mass accuracy, which allows for the exact assignment of elemental formulas—a capability lacking in standard single-quadrupole GC-MS.

Table 1: HR-LC-ESI-QTOF-MS/MS Data (Collision Energy: 20 eV)

Fragment AssignmentFormulaTheoretical m/zExperimental m/zMass Error (ppm)Relative Abundance

(Precursor)

195.0652195.0654+1.015%


163.0390163.0388-1.245%


121.0284121.0285+0.8100% (Base)


93.033593.0333-2.130%

Table 2: GC-EI-MS Fragmentation Data (70 eV, Underivatized)

Fragment AssignmentFormulaNominal m/zRelative AbundanceMechanism


19420%Molecular Ion (Radical Cation)


16315%Alpha-cleavage at ester


121100% (Base)Alpha-cleavage at ketone


9340%Loss of CO from m/z 121

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the exact methodologies used to generate the comparative data.

Protocol A: HR-LC-ESI-QTOF-MS/MS Workflow
  • Sample Preparation: Dilute the methyl 3-hydroxybenzoylacetate standard to 1 µg/mL in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, shifting the ionization equilibrium to heavily favor the formation of the

      
       precursor ion, which is critical for downstream CID fragmentation.
      
  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a mobile phase gradient of 0.1% FA in Water (A) and 0.1% FA in Acetonitrile (B), ramping from 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • Ionization Parameters: Operate the ESI source in positive mode. Set the capillary voltage to 3500 V, drying gas temperature to 300 °C, and nebulizer pressure to 40 psi.

  • MS/MS Acquisition: Isolate the m/z 195.06 precursor in the quadrupole. Apply Collision-Induced Dissociation (CID) using ultra-pure

    
     gas. Evaluate collision energies at 10, 20, and 40 eV to map the energy-dependent degradation from m/z 163 to m/z 121.
    
Protocol B: GC-EI-MS Workflow (Derivatized for Stability)

Note: While Table 2 shows underivatized data for direct structural comparison, real-world GC analysis of beta-keto esters requires derivatization to prevent on-column degradation.

  • Sample Preparation: Dissolve 1 mg of methyl 3-hydroxybenzoylacetate in 1 mL of anhydrous pyridine.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS. Incubate the vial at 60 °C for 30 minutes.

    • Causality: The beta-keto ester system is prone to thermal decarboxylation in the hot GC inlet. Silylation replaces the active phenolic (and enolic) hydrogens with bulky trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability.

  • Injection: Inject 1 µL in split mode (1:10 ratio) with the inlet temperature set to 250 °C.

  • Chromatography & MS: Use a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm x 0.25 µm). Program the oven: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min). Acquire MS data in EI mode at 70 eV, scanning from m/z 50 to 500.

References

  • The Catabolic Network of Aromatoleum aromaticum EbN1T Microbial Physiology (Karger Publishers) URL:[Link]

  • Interpretation of Mass Spectra, 4th Edition Fred W. McLafferty, Frantisek Turecek (University Science Books / ACS) URL:[Link]

  • NIST Chemistry WebBook, SRD 69 (General EI Fragmentation Principles) National Institute of Standards and Technology URL:[Link]

Validation

A Researcher's Guide to Differentiating Ester and Ketone Carbonyls in Benzoylacetates via FTIR Spectroscopy

For Immediate Release As a Senior Application Scientist, this guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of ester and ketone carbonyl groups within benzoylacet...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

As a Senior Application Scientist, this guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of ester and ketone carbonyl groups within benzoylacetate derivatives. This document is intended for researchers, scientists, and professionals in drug development who utilize FTIR spectroscopy for structural elucidation and characterization of β-dicarbonyl compounds. We will explore the underlying principles governing their distinct vibrational frequencies, supported by experimental data and detailed protocols.

The Spectroscopic Challenge: Distinguishing Proximal Carbonyls

Benzoylacetates, a class of β-keto esters, present a unique analytical challenge due to the presence of two closely positioned carbonyl groups: a ketone and an ester.[1] The interpretation of their FTIR spectra is further complicated by the existence of keto-enol tautomerism, a dynamic equilibrium between two isomeric forms.[1][2] Understanding the subtle yet significant differences in the vibrational behavior of these functional groups is paramount for accurate structural assignment and purity assessment.

The carbonyl (C=O) stretching vibration is one of the most intense and diagnostically useful absorption bands in an infrared spectrum.[3][4] This intensity arises from the large change in dipole moment during the stretching vibration of the polar C=O bond.[3][4] While typical saturated ketones and esters have characteristic absorption ranges, the electronic environment within benzoylacetates introduces complexities that shift these frequencies.

Keto-Enol Tautomerism: The Key to Interpretation

The defining feature of β-dicarbonyl compounds like benzoylacetates is their ability to exist as a mixture of keto and enol tautomers.[1][2][5] This equilibrium is crucial as each tautomer gives rise to a distinct set of characteristic peaks in the FTIR spectrum.

Caption: Keto-enol tautomerism in Ethyl Benzoylacetate.

  • Keto Form: Contains distinct ketone and ester carbonyl groups.

  • Enol Form: Characterized by a carbon-carbon double bond (C=C) and a hydroxyl group (O-H) that is intramolecularly hydrogen-bonded to the ester carbonyl oxygen. This hydrogen bond is a key factor influencing the carbonyl stretching frequency.[1][6]

The position of this equilibrium is sensitive to factors such as solvent polarity, with more polar solvents generally favoring the keto form.[2][5]

Deciphering the FTIR Spectrum: Characteristic Peaks

The FTIR spectrum of a benzoylacetate is a composite of the signals from both the keto and enol forms present at equilibrium.

The Keto Tautomer: A Tale of Two Carbonyls

In the keto form, we expect to see two distinct carbonyl stretching bands, typically appearing as a doublet of strong intensity.[7]

  • Ester Carbonyl (C=O): Generally absorbs at a higher frequency due to the electron-withdrawing inductive effect of the adjacent oxygen atom, which strengthens the C=O bond. For saturated aliphatic esters, this peak is typically found in the 1750-1735 cm⁻¹ region.[6][8]

  • Ketone Carbonyl (C=O): Absorbs at a slightly lower frequency compared to the ester. Saturated aliphatic ketones typically show a C=O stretch around 1715 cm⁻¹.[9]

For benzoylacetates, these values are shifted due to conjugation with the phenyl group. Conjugation delocalizes the pi electrons, weakening the C=O bond and thus lowering the stretching frequency by approximately 15-30 cm⁻¹.[3][10][11] Therefore, for the keto form of a benzoylacetate, we anticipate:

  • Ester C=O stretch: ~1740 cm⁻¹

  • Ketone C=O stretch: ~1720 cm⁻¹

The Enol Tautomer: The Influence of Hydrogen Bonding and Conjugation

The enol form presents a more complex spectroscopic picture. The formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen significantly weakens the ester C=O bond, causing a substantial shift to a lower frequency.[6][12]

Simultaneously, the ketone carbonyl is transformed into a hydroxyl group, and a new C=C bond is formed. The ester carbonyl, now part of a conjugated system and involved in hydrogen bonding, exhibits a broad and intense absorption band.

  • Hydrogen-Bonded Ester Carbonyl (C=O): This peak is shifted to a much lower wavenumber, typically appearing in the range of 1650-1640 cm⁻¹.[6] This significant shift is a hallmark of the enol tautomer.

  • Alkene (C=C) Stretch: A band corresponding to the C=C stretching vibration appears in the 1640-1580 cm⁻¹ region.[6] This peak can sometimes be broad and intense, overlapping with the carbonyl absorption.

  • Enolic O-H Stretch: A very broad and characteristic O-H stretching band can be observed in the 3200-2500 cm⁻¹ region, often appearing as a broad envelope over the C-H stretching peaks.

Comparative Data Summary

The following table summarizes the expected characteristic FTIR absorption bands for a representative benzoylacetate, such as ethyl benzoylacetate.

Functional Group Vibrational Mode Keto Form (cm⁻¹) ** Enol Form (cm⁻¹) **
Ester CarbonylC=O Stretch~1740 (strong)~1650 (strong, broad, H-bonded)
Ketone CarbonylC=O Stretch~1720 (strong)-
AlkeneC=C Stretch-~1600 (medium-strong)
HydroxylO-H Stretch-~3200-2500 (very broad)

Note: These are approximate values and can be influenced by the specific substitution pattern on the benzoyl ring and the nature of the ester alkyl group.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain reliable and reproducible FTIR data for benzoylacetates, the following protocol is recommended.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Choose Method: - Neat Liquid (if applicable) - Solution (5-10% in suitable solvent) prep2 Solvent Selection: - Chloroform or CCl4 (good transparency) - Ensure solvent is dry prep1->prep2 acq1 Instrument Setup: - Purge with dry air/N2 acq2 Background Scan: - Use pure solvent or empty salt plates acq1->acq2 acq3 Sample Scan: - Acquire spectrum (4000-400 cm⁻¹) - Co-add 16-32 scans acq2->acq3 proc1 Ratio against background proc2 Identify characteristic peaks (refer to comparison table) proc1->proc2 proc3 Correlate peak intensities to relative tautomer abundance proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc caption Workflow for FTIR Spectroscopy Analysis.

Caption: Workflow for FTIR Spectroscopy Analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Neat Liquid: If the benzoylacetate is a liquid, a thin film can be prepared by placing a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1]

    • Solution: Prepare a 5-10% (w/v) solution of the sample in a suitable infrared-transparent solvent such as chloroform or carbon tetrachloride.[1] Ensure the solvent is anhydrous to avoid interference from water absorption bands.

  • Instrument Setup:

    • Ensure the FTIR spectrometer is adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.[1]

  • Data Acquisition:

    • Perform a background scan using the pure solvent (for solutions) or empty salt plates (for neat liquids).[1] This will be subtracted from the sample spectrum.

    • Introduce the prepared sample into the spectrometer's sample compartment.

    • Acquire the spectrum over a typical range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, co-add 16 to 32 scans.[1]

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Carefully identify and label the characteristic absorption bands for the keto and enol forms as detailed in the comparison table above.

    • The relative intensities of the keto and enol carbonyl peaks can provide a qualitative or semi-quantitative measure of the tautomeric equilibrium.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of benzoylacetates. By understanding the principles of keto-enol tautomerism and the influence of electronic and structural effects on carbonyl stretching frequencies, researchers can confidently distinguish between the ester and ketone functionalities. The presence of a doublet in the 1740-1720 cm⁻¹ region is indicative of the keto tautomer, while a strong, broad absorption around 1650 cm⁻¹ is the defining characteristic of the intramolecularly hydrogen-bonded ester carbonyl in the enol form. This guide provides the foundational knowledge and practical protocols necessary for the accurate interpretation of FTIR spectra of this important class of compounds.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 14-21.
  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency | Organic Chemistry [Video]. YouTube. [Link]

  • Dalal Institute. (n.d.). Vibrational Spectra of Metal Carbonyls for Bonding and Structure Elucidation. Retrieved from [Link]

  • Mahmoudi Aval, M., Nakhaeipour, A., Vakili, M., & Mohammadi, A. (2021). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Research Square. [Link]

  • Majid Ali. (2022, September 24). IR Spectroscopy - Factors Affecting IR Absorption Frequency [Video]. YouTube. [Link]

  • Mohammed, S. J., Omar, K. M., Rasheed, M. A. M., Saeed, A. K., & Ahmed, K. A. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5488. [Link]

  • Tayyari, S. F., Vakili, M., & Nekoei, A. R. (2013). Conformational analysis, tautomerization, IR, Raman, and NMR studies of ethyl benzoylacetate. Journal of Molecular Structure, 1048, 337-346.
  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Retrieved from [Link]

  • Spectroscopy Online. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Comparative

HPLC Method Development for Purity Analysis of Methyl 3-Hydroxybenzoylacetate: A Comparative Guide

Executive Summary Methyl 3-hydroxybenzoylacetate (M3HBA) is a critical -keto ester intermediate used in the synthesis of adrenergic agonists and other fine pharmaceuticals. Its analysis presents a dual challenge: keto-en...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-hydroxybenzoylacetate (M3HBA) is a critical


-keto ester intermediate used in the synthesis of adrenergic agonists and other fine pharmaceuticals. Its analysis presents a dual challenge: keto-enol tautomerism , which causes peak splitting, and phenolic acidity , which leads to peak tailing.

This guide compares a standard Generic Discovery Method against an Optimized Stability-Indicating Method . We demonstrate that while generic conditions fail to provide reliable quantitation due to tautomeric splitting and poor resolution of degradants, the optimized protocol—utilizing specific pH control and temperature modulation—yields a robust, self-validating system suitable for GMP release testing.

The Challenge: Chemistry & Tautomerism

Before defining the methods, one must understand the analyte's behavior in solution. M3HBA exists in dynamic equilibrium between a keto form and an enol form.

  • Keto Form: Favored in polar protic solvents (like water/methanol).

  • Enol Form: Stabilized by intramolecular hydrogen bonding (forming a pseudo-six-membered ring) and conjugation with the aromatic ring.

In HPLC, if the interconversion rate between these tautomers is comparable to the chromatographic timescale, the analyte elutes as a broad, distorted peak or two partially resolved split peaks. Furthermore, the phenolic hydroxyl group (


) can interact with residual silanols on the column stationary phase, causing severe tailing.
Degradation Pathway Visualization

To ensure the method is stability-indicating, it must resolve the parent from its primary degradants: 3-hydroxybenzoic acid (hydrolysis) and 3-hydroxyacetophenone (decarboxylation).

DegradationPathway M3HBA Methyl 3-hydroxybenzoylacetate (Parent) Acid 3-Hydroxybenzoic Acid (Hydrolysis Product) M3HBA->Acid + H2O / - Methanol Decarb 3-Hydroxyacetophenone (Decarboxylation Product) Acid->Decarb - CO2 (Heat/Acid) CO2 CO2 Methanol Methanol

Figure 1: Primary degradation pathway of Methyl 3-hydroxybenzoylacetate. The method must resolve the polar acid and the non-polar decarboxylated ketone from the parent ester.

Method Comparison: Generic vs. Optimized

We evaluated the performance of a standard "scouting" method against our optimized protocol.

Alternative: Generic Discovery Method
  • Column: Standard C18 (5 µm, 150 x 4.6 mm)

  • Mobile Phase: Water / Acetonitrile (No buffer)

  • Temperature: Ambient (25°C)

  • Detection: 254 nm

Performance Verdict: FAILED . The lack of pH control allows the phenolic group to interact with silanols (tailing). More critically, the ambient temperature and neutral pH result in an "intermediate" tautomerization rate, causing the main peak to split into a "saddle" shape, making integration impossible.

The Product: Optimized Stability-Indicating Method
  • Column: High-density C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 100 x 4.6 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7)

    • B: Acetonitrile

  • Temperature: 40°C (Critical for tautomer collapse)

  • Gradient: 5% B to 60% B over 15 minutes.

Performance Verdict: PASS . Acidic pH suppresses silanol ionization (eliminating tailing) and stabilizes the keto-enol equilibrium. The elevated temperature (40°C) increases the rate of tautomer interconversion beyond the chromatographic timescale, coalescing the split peaks into a single, sharp peak.

Comparative Data Analysis

The following data summarizes the performance metrics of both methods using a spiked purity sample containing 1.0% of known impurities.

ParameterGeneric Method (Alternative)Optimized Method (Product)Scientific Rationale
Peak Shape (Symmetry) 0.6 (Split/Tailing)1.1 (Symmetrical)Acidic pH suppresses phenol ionization; 40°C coalesces tautomers.
Resolution (Rs) - Acid Impurity 1.2 (Co-elutes with void)> 5.0Gradient starts at low organic (5%) to retain polar 3-hydroxybenzoic acid.
Resolution (Rs) - Decarb Impurity 1.8> 3.5Optimized gradient slope separates the neutral ketone from the ester.
Theoretical Plates (N) ~2,500> 12,000Smaller particle size (3.5 µm) and improved mass transfer kinetics.
LOD (Limit of Detection) 0.05%0.005%Sharper peaks result in higher signal-to-noise ratios.

Detailed Experimental Protocol (Optimized)

To replicate the Optimized Method , follow this self-validating workflow.

Step 1: Buffer & Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of Formic Acid (LC-MS Grade) to 1000 mL of HPLC-grade water. Mix and degas. Note: Do not use phosphate buffer if LC-MS compatibility is required later.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

Step 2: Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (0.1% Formic Acid).

    • Crucial: Do not use pure methanol or ethanol as diluents. Beta-keto esters can undergo transesterification (exchanging the methyl group for an ethyl group) in alcoholic solvents over time [1].

  • Stock Solution: Dissolve 10 mg M3HBA in 10 mL diluent (1.0 mg/mL).

  • Sensitivity Solution: Dilute Stock 1:100 to prepare 10 µg/mL solution (1% level) to verify LOQ.

Step 3: Instrument Parameters
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temp: 40°C ± 1°C (Strict control required)

  • Detection: UV at 230 nm (Maximize phenol absorption) and 280 nm (Selectivity check).

  • Gradient Program:

    • 0.0 min: 5% B

    • 2.0 min: 5% B (Isocratic hold for acid retention)

    • 12.0 min: 60% B

    • 12.1 min: 95% B (Wash)

    • 15.0 min: 95% B

    • 15.1 min: 5% B (Re-equilibration)

Method Development Workflow

The following diagram illustrates the logical flow used to arrive at this optimized method.

MethodDevWorkflow Start Start: M3HBA Analysis Scouting Scout: Water/ACN Gradient (Neutral pH) Start->Scouting Issue1 Observation: Split Peaks (Tautomerism) Scouting->Issue1 Action1 Action: Increase Temp to 40°C Acidify Mobile Phase (pH 2.7) Issue1->Action1 Issue2 Observation: Acid Impurity Elutes in Void Action1->Issue2 Action2 Action: Add Isocratic Hold (5% B for 2 min) Issue2->Action2 Final Final Validated Method Action2->Final

Figure 2: Step-by-step optimization logic addressing tautomerism and retention issues.

References

  • BenchChem. (2025).[1][2] Addressing keto-enol tautomerism in the analysis of β-keto esters. Retrieved from 3

  • Chromatography Forum. (2007). Keto-enol tautomerism in HPLC separation. Retrieved from 4

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Equilibrium Factors. Retrieved from 5

  • American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to HPLC Impurity Method Development. Retrieved from 6

Sources

Validation

A Comparative Guide to the Reactivity of Methyl vs. Ethyl 3-Hydroxybenzoylacetate

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that influences reaction efficiency, yield, and purity. This guide provides an in-depth, obje...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that influences reaction efficiency, yield, and purity. This guide provides an in-depth, objective comparison of the reactivity of two closely related β-keto esters: Methyl 3-hydroxybenzoylacetate and Ethyl 3-hydroxybenzoylacetate. While their structural difference is a single methylene unit, this variation imparts subtle yet significant changes in their chemical behavior. This analysis is grounded in fundamental principles of organic chemistry and supported by established experimental observations for analogous structures.

Core Reactivity: The β-Keto Ester Moiety

The synthetic utility of both methyl and ethyl 3-hydroxybenzoylacetate is dominated by the reactivity of the β-keto ester functional group. This moiety confers two primary reactive sites: the active methylene group (α-carbon) and the ester carbonyl carbon.

  • Active Methylene Group: The α-carbon, situated between two electron-withdrawing carbonyl groups, possesses unusually acidic protons (pKa ≈ 11 in similar systems). Deprotonation by a suitable base generates a highly stabilized enolate ion. This resonance stabilization makes the enolate a soft, carbon-centered nucleophile, which is central to its role in C-C bond formation.[1][2]

  • Keto-Enol Tautomerism: Like all β-dicarbonyl compounds, these esters exist in a dynamic equilibrium between their keto and enol forms. The enol tautomer is stabilized by intramolecular hydrogen bonding and conjugation, and its prevalence can influence the course of certain reactions.

Below is a diagram illustrating the key reactive features common to both esters.

Caption: General reactivity of the β-keto ester moiety.

Comparative Reactivity Analysis: Methyl vs. Ethyl

The primary distinctions in reactivity arise from the steric and electronic differences between the methyl (-CH₃) and ethyl (-CH₂CH₃) ester groups.

FeatureMethyl 3-HydroxybenzoylacetateEthyl 3-HydroxybenzoylacetateMechanistic Rationale
Steric Hindrance LowerHigherThe ethyl group is sterically more demanding than the methyl group. This impedes the approach of nucleophiles to the ester carbonyl.[3]
Electronic Effect Weakly electron-donatingSlightly more electron-donatingThe ethyl group has a slightly stronger positive inductive effect (+I) than the methyl group, marginally increasing electron density at the carbonyl.[4]
Hydrolysis Rate FasterSlowerNucleophilic attack by hydroxide is less sterically hindered in the methyl ester, leading to a faster rate of saponification.[5][6]
Transesterification Risk High with ethoxide basesHigh with methoxide basesUsing an alkoxide base that does not match the ester group will result in scrambling and a mixture of products.
α-Carbon Reactivity Nearly IdenticalNearly IdenticalThe acidity of the α-protons and the nucleophilicity of the resulting enolate are not significantly affected by the distal ester alkyl group.
Reactions at the Ester Carbonyl: Hydrolysis & Transesterification

The most significant difference between the two esters is observed in reactions involving nucleophilic attack at the ester carbonyl.

  • Alkaline Hydrolysis (Saponification): The rate of hydrolysis is highly sensitive to steric bulk around the carbonyl center. General studies on aliphatic and aromatic esters consistently show that methyl esters hydrolyze faster than their ethyl counterparts.[5] This is because the transition state for nucleophilic acyl substitution is less crowded and thus lower in energy for the methyl ester. For quantitative comparison, a kinetic experiment monitoring the consumption of base over time is the standard method.

  • Transesterification: This is a critical consideration in synthetic planning. When forming the enolate using a common alkoxide base like sodium ethoxide (NaOEt), the methyl ester is susceptible to transesterification, leading to a mixture of methyl and ethyl esters. Conversely, using sodium methoxide (NaOMe) with the ethyl ester will produce the same issue. To circumvent this, a non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is strongly recommended for reactions like alkylation where the integrity of the ester group is paramount.

Reactions at the α-Carbon: Enolate Formation & Alkylation

The reactivity at the active methylene position is largely governed by the flanking carbonyl groups. The choice between a methyl or ethyl ester has a negligible impact on the acidity of the α-protons. Therefore, the formation and subsequent reactions of the enolate, such as alkylation or acylation, are expected to proceed with similar efficiency for both compounds, provided a suitable base is used.[1][7] The primary determinant of success in these reactions is the prevention of side reactions like transesterification.

Experimental Protocols for Comparative Analysis

To empirically validate the theoretical differences, the following experimental protocols are proposed. These designs ensure a self-validating, direct comparison under identical conditions.

Experiment 1: Comparative Analysis of Saponification Rates

This experiment quantifies the difference in hydrolysis rates by monitoring the reaction progress via titration.

G start Start prep_esters Prepare 0.1 M solutions of Methyl and Ethyl 3-hydroxybenzoylacetate in Dioxane start->prep_esters prep_naoh Prepare 0.2 M aqueous NaOH solution start->prep_naoh thermostat Equilibrate all solutions to 25°C in a water bath prep_esters->thermostat prep_naoh->thermostat initiate Mix 50 mL of ester solution with 50 mL of NaOH solution in separate flasks. Start timer (t=0). thermostat->initiate quench_t0 Immediately withdraw 10 mL aliquot from each flask (t=0). initiate->quench_t0 loop Repeat aliquot withdrawal and titration at regular intervals (e.g., t=10, 20, 30, 60 min) initiate->loop  Simultaneously titrate Quench aliquot in 10 mL of 0.1 M HCl. Back-titrate with standardized 0.05 M NaOH using phenolphthalein. quench_t0->titrate data_analysis Plot ln([Ester]) vs. time for each reaction. Calculate pseudo-first-order rate constant (k') from the slope. titrate->data_analysis loop->titrate compare Compare k' values. Expected: k'(Methyl) > k'(Ethyl) data_analysis->compare end End compare->end

Caption: Workflow for comparing saponification rates.

Methodology:

  • Preparation: Prepare 0.1 M solutions of both methyl and ethyl 3-hydroxybenzoylacetate in a suitable solvent like 1,4-dioxane. Prepare a 0.2 M aqueous sodium hydroxide solution.

  • Equilibration: Place all solutions in a constant temperature water bath at 25°C for 30 minutes.

  • Initiation: In two separate flasks, rapidly mix 50 mL of each ester solution with 50 mL of the NaOH solution. Start a timer immediately for each reaction.

  • Sampling: At predetermined time points (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a 10 mL aliquot from each reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing 15 mL of a standardized 0.1 M HCl solution to stop the reaction.

  • Titration: Add 2-3 drops of phenolphthalein indicator and back-titrate the excess HCl with a standardized ~0.05 M NaOH solution to determine the concentration of unreacted NaOH in the aliquot.

  • Calculation: Calculate the concentration of the ester at each time point. Plot ln[Ester] versus time. The slope of the resulting line will be the pseudo-first-order rate constant, k'. The methyl ester is expected to exhibit a steeper slope, indicating a larger rate constant.

Experiment 2: Comparative Analysis of α-Alkylation Yield

This protocol compares the efficiency of C-C bond formation at the α-carbon, using a non-nucleophilic base to avoid transesterification.

G start Start setup Set up two identical, dry, N₂-purged flasks. Add THF and Sodium Hydride (NaH, 1.1 eq) to each flask. start->setup add_ester Cool flasks to 0°C. Slowly add Methyl Ester (1.0 eq) to Flask A. Slowly add Ethyl Ester (1.0 eq) to Flask B. setup->add_ester enolate_formation Stir at 0°C for 30 min, then warm to room temp for 30 min to ensure complete enolate formation. add_ester->enolate_formation add_alkyl_halide Cool flasks back to 0°C. Add Benzyl Bromide (1.05 eq) dropwise to each flask. enolate_formation->add_alkyl_halide reaction Stir at room temperature and monitor reaction progress by TLC until starting material is consumed. add_alkyl_halide->reaction workup Quench reactions with sat. aq. NH₄Cl. Perform aqueous workup (extract with EtOAc, wash with brine, dry over Na₂SO₄). reaction->workup purify Concentrate crude product. Purify by flash column chromatography. workup->purify analyze Determine purified yield for each reaction. Confirm structure by ¹H NMR and MS. purify->analyze compare Compare isolated yields. Expected: Yield(Methyl) ≈ Yield(Ethyl) analyze->compare end End compare->end

Caption: Workflow for comparing α-alkylation yields.

Methodology:

  • Enolate Formation: In two separate oven-dried, nitrogen-flushed flasks, suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF. Cool the suspensions to 0°C. To one flask, add a solution of methyl 3-hydroxybenzoylacetate (1.0 eq) in THF dropwise. To the other, add ethyl 3-hydroxybenzoylacetate (1.0 eq). Allow the reactions to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes.

  • Alkylation: Cool both flasks back to 0°C. Add benzyl bromide (1.05 eq) dropwise to each flask.

  • Reaction Monitoring: Allow the reactions to warm to room temperature and stir. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cautiously quench by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification & Analysis: Remove the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel. Determine the mass of the purified product and calculate the isolated yield. Confirm product identity using ¹H NMR and Mass Spectrometry. The isolated yields are expected to be very similar, highlighting the comparable reactivity of the enolates.

Conclusion and Recommendations

The choice between methyl and ethyl 3-hydroxybenzoylacetate should be guided by the specific reaction chemistry being employed.

  • Summary of Differences: The primary difference in reactivity is steric in nature. Methyl 3-hydroxybenzoylacetate is more susceptible to nucleophilic attack at the ester carbonyl, making it more rapidly hydrolyzed. The ethyl ester is slightly more robust in this regard. Reactivity at the α-carbon via the enolate is virtually identical for both compounds.

  • Practical Recommendations:

    • For reactions involving the α-carbon (e.g., alkylations, acylations, aldol, and Michael additions), both esters are suitable. However, to avoid transesterification , it is imperative to use a non-nucleophilic base like NaH or LDA rather than an alkoxide base (NaOMe, NaOEt).

    • If a reaction requires an alkoxide base, the base must match the ester (e.g., use NaOEt with the ethyl ester).

    • If the ester group itself is the target of a reaction (e.g., ammonolysis or reduction), the methyl ester may offer slightly higher reaction rates due to reduced steric hindrance.

    • For applications where stability to trace amounts of acid or base is a concern, the ethyl ester provides a marginal advantage.

Ultimately, both molecules are valuable building blocks. By understanding their subtle reactivity differences, researchers can make more informed decisions, optimizing reaction conditions to maximize yields and minimize unwanted side products.

References

  • Habib, O.M.O., Moawad, E.B., & El-Morsy, S.S. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • CABI Digital Library. (n.d.). 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]

  • Biodiesel Education. (n.d.). ethyl and methyl esters of vegetable oil. Retrieved from [Link]

  • (n.d.). ETHYL AND METHYL ESTERS PRODUCTION FIELD ESTERIFICATION PLANT. Retrieved from [Link]

  • Google Patents. (n.d.). CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.
  • PubChem. (n.d.). Ethyl benzoylacetate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Hydroxymethyl-3-phenylcyclopropene. Retrieved from [Link]

  • ACS Publications. (n.d.). Stereoelectronic effects in the hydrolysis of ethyl and methyl ethylene phosphates | The Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The reactants are then admitted to the column during about 15 minutes (this corresponds to a rate of amide formation of 396–400 g. per hour). Alcohol distils. Retrieved from [Link]

  • (n.d.). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Retrieved from [Link]

  • PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]

  • (2026, February 21). The Role of Ethyl 3-Hydroxybenzoate in Advanced Pharmaceutical Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447308B - The synthetic method of methyl hydroxybenzoate.
  • Google Patents. (n.d.). CN104016865B - The synthetic method of the ethyl benzoylacetate that phenolic hydroxyl group replaces.
  • ResearchGate. (n.d.). Experimental and Modeling Study of C 5 H 10 O 2 Ethyl and Methyl Esters. Retrieved from [Link]

  • Scribd. (n.d.). Kinetics of Methyl Acetate Hydrolysis | PDF | Reaction Rate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • KAUST Repository. (n.d.). A comparative study of the chemical kinetics of methyl and ethyl propanoate. Retrieved from [Link]

  • Google Patents. (n.d.). US3441597A - Process for the preparation of methyl and ethyl acetoacetate.
  • Google Patents. (n.d.). CN107903175A - The preparation method of ethyl benzoylacetate.
  • EPA NEPAL. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]

  • MDPI. (2022, April 8). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Retrieved from [Link]

  • MDPI. (2022, December 1). High-Pressure Depolymerization of Poly(lactic acid) (PLA) and Poly(3-hydroxybutyrate) (PHB) Using Bio-Based Solvents: A Way to Produce Alkyl Esters Which Can Be Modified to Polymerizable Monomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of fatty acid composition of methyl and ethyl esters on the lubricity at different humidities | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • ResearchGate. (n.d.). Four-Component Reaction between Ethyl Benzoylacetate, Hydroxylamine, Aldehydes and Malononitrile: Synthesis of Isoxazol-5(2H)-Ones. Retrieved from [Link]

  • PMC. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]

  • Patsnap Eureka. (2025, April 16). Enolates Formation and Reactions: Aldol, Alkylation, and More. Retrieved from [Link]

  • Pearson+. (n.d.). Which is more stable: a methyl cation or an ethyl cation? Why? | Study Prep. Retrieved from [Link]

Sources

Comparative

UV-Vis Spectroscopic Profiling: Methyl 3-Hydroxybenzoylacetate in Methanol

The following guide details the UV-Vis spectroscopic characterization of Methyl 3-hydroxybenzoylacetate (M3HBA) . It is structured to provide researchers with a mechanistic understanding of the compound's chromophores, a...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the UV-Vis spectroscopic characterization of Methyl 3-hydroxybenzoylacetate (M3HBA) . It is structured to provide researchers with a mechanistic understanding of the compound's chromophores, a comparative analysis against standard alternatives, and a self-validating experimental protocol.

Executive Summary & Technical Context

Methyl 3-hydroxybenzoylacetate (M3HBA) is a functionalized


-keto ester widely used as a pharmaceutical intermediate and spectroscopic probe. Its UV-Vis absorption profile in methanol is defined by two critical factors:
  • Keto-Enol Tautomerism: Like its parent methyl benzoylacetate (MBA), M3HBA exists in a dynamic equilibrium between a diketo form and a chelated enol form.

  • Auxochromic Substitution: The hydroxyl group at the meta (3-) position of the benzoyl ring acts as an auxochrome, inducing a bathochromic (red) shift compared to unsubstituted analogs.

Unlike simple benzoates, M3HBA’s spectrum is environmentally sensitive. In polar protic solvents like methanol, the equilibrium shifts, and the phenolic hydroxyl group introduces pH-dependent behavior that is absent in non-hydroxylated alternatives.

Theoretical Framework: The Chromophore System

To accurately interpret the spectrum, one must deconstruct the molecule into its constituent chromophores. The observed spectrum is a weighted superposition of two distinct species.

A. The Keto Tautomer (Dominant in Methanol)
  • Structure: Ar-CO-CH

    
    -COOMe
    
  • Chromophore: The 3-hydroxybenzoyl group is effectively an acetophenone derivative.

  • Electronic Transition:

    
     transition of the benzene ring conjugated with the carbonyl.
    
  • Predicted

    
    : ~255–260 nm .
    
    • Basis: Unsubstituted acetophenone absorbs at ~243 nm. The 3-OH group typically adds +10–15 nm via auxochromic action.

B. The Enol Tautomer (Minor but Distinct)
  • Structure: Ar-C(OH)=CH-COOMe (Stabilized by intramolecular H-bond)

  • Chromophore: A highly conjugated cinnamoyl-like system.

  • Electronic Transition: Strong

    
     transition across the extended conjugated system.
    
  • Predicted

    
    : ~315–325 nm .
    
    • Basis: The enol of methyl benzoylacetate absorbs at ~310 nm. The 3-OH group extends the conjugation slightly, causing a red shift.

C. Visualization of Tautomeric Equilibrium

The following diagram illustrates the structural transformation and the resulting chromophoric shift.

Tautomerism Keto Keto Form (Ar-CO-CH2-COOMe) λmax ~255 nm Enol Enol Form (Ar-C(OH)=CH-COOMe) λmax ~320 nm Keto->Enol Tautomerization Solvent Methanol (Polar Protic) Stabilizes Keto Form Solvent->Keto H-Bonding

Figure 1: The dynamic equilibrium between Keto and Enol forms. Methanol favors the Keto form via intermolecular hydrogen bonding, reducing the intensity of the Enol band compared to non-polar solvents.

Comparative Analysis: M3HBA vs. Alternatives

The following table compares M3HBA with its direct structural analogs to highlight the specific optical contributions of the 3-OH group and the


-keto functionality.
FeatureMethyl 3-Hydroxybenzoylacetate (M3HBA) Methyl Benzoylacetate (MBA) Methyl Acetoacetate (MAA)
Core Structure Aromatic

-keto ester + Phenolic OH
Aromatic

-keto ester
Aliphatic

-keto ester

(Keto)
~255 nm 250 nm243 nm

(Enol)
~315–320 nm 310 nm~275 nm (Weak)
Enol Content (MeOH) Low (<10%)Low (<15%)Very Low (<5%)
pH Sensitivity High (Phenolic OH ionizes > pH 9)Low (Only enol ionization > pH 11)Low
Key Differentiator Bathochromic Shift & pH Probe Reference StandardLack of Aromatic Conjugation

Performance Insight:

  • Vs. MBA: M3HBA exhibits a red shift due to the electron-donating -OH group. Crucially, M3HBA can be used as a pH indicator; adding a base (NaOH) will deprotonate the phenolic oxygen, causing a massive bathochromic shift (to >350 nm) and hyperchromic effect (increased intensity), which MBA does not show until much higher pH.

  • Vs. MAA: MAA lacks the aromatic ring, resulting in negligible absorption above 300 nm. M3HBA is superior for UV detection in HPLC due to its higher molar absorptivity (

    
    ).
    

Experimental Protocol: Self-Validating Measurement

To determine the exact maxima and molar absorptivity for your specific lot, follow this "self-validating" workflow. This protocol includes a validation step using acid/base perturbation to confirm the identity of the bands.

Reagents & Equipment[3][4]
  • Solvent: Methanol (HPLC Grade, UV cutoff < 205 nm).

  • Blank: Pure Methanol.

  • Additives: 0.1 M HCl (aq) and 0.1 M NaOH (aq).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–450 nm).

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh ~10 mg of M3HBA.

    • Dissolve in 10 mL Methanol to create a ~1 mg/mL (approx. 5 mM) stock.

    • Note: Sonicate if necessary to ensure complete dissolution.

  • Working Standard:

    • Dilute the stock 1:100 into Methanol (Final conc: ~50

      
      M).
      
    • Target Absorbance: 0.5 – 1.0 AU. If >1.5 AU, dilute further to maintain linearity.

  • Baseline Correction:

    • Fill two quartz cuvettes with pure Methanol. Run a baseline correction (Auto-Zero).

  • Spectral Acquisition (Neutral):

    • Replace sample cuvette with the Working Standard.

    • Scan 200–450 nm.

    • Expectation: A major peak at ~255 nm (Keto) and a minor shoulder/peak at ~315 nm (Enol).

  • Validation (The "Shift" Test):

    • Acid Shift: Add 1 drop of 0.1 M HCl to the cuvette.

      • Result: The Enol band (~315 nm) should decrease or disappear as acid pushes the equilibrium toward the Keto form.

    • Base Shift: Prepare a fresh aliquot. Add 1 drop of 0.1 M NaOH.

      • Result: The phenolic OH deprotonates. Expect a new, intense band >350 nm (Phenoxide). This confirms the presence of the 3-OH group.

Workflow Visualization

Protocol Start Start: Weigh ~10mg M3HBA Dissolve Dissolve in MeOH (Stock) Start->Dissolve Dilute Dilute to ~50 µM Dissolve->Dilute Scan Scan UV (200-450 nm) Dilute->Scan Decision Analyze Spectrum Scan->Decision KetoBand Band at ~255 nm? (Benzoyl Keto) Decision->KetoBand EnolBand Band at ~315 nm? (Chelated Enol) Decision->EnolBand Validation Add NaOH (Base) EnolBand->Validation Result Red Shift to >350 nm (Confirms Phenolic OH) Validation->Result

Figure 2: Experimental workflow for validating the spectral properties of M3HBA.

References

  • BenchChem. (2025).[1] Interpreting the UV-Vis Spectrum of Benzoylacetone: A Technical Guide. Retrieved from

  • PubChem. (2025).[2] Methyl Benzoate Compound Summary (CID 7150). National Center for Biotechnology Information. Retrieved from

  • Aval, M. M., et al. (2021).

    
    -Ketoester With Acetylacetone. ResearchGate. Retrieved from 
    
  • NIST. (2025). Acetophenone UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from

Sources

Validation

Comparative Guide: Elemental Analysis Standards for Methyl 3-hydroxybenzoylacetate

The following guide provides an in-depth technical analysis of elemental analysis (EA) standards for Methyl 3-hydroxybenzoylacetate , a critical beta-keto ester intermediate used in the synthesis of pharmaceutical agents...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of elemental analysis (EA) standards for Methyl 3-hydroxybenzoylacetate , a critical beta-keto ester intermediate used in the synthesis of pharmaceutical agents (e.g., adrenergic receptor agonists).

This guide is structured to assist researchers in establishing rigorous purity criteria, validating synthesis outcomes, and distinguishing the target compound from common structural analogues and degradation products.

Executive Summary

Methyl 3-hydroxybenzoylacetate (C₁₀H₁₀O₄; MW 194.18 g/mol ) serves as a versatile building block in organic synthesis. Its beta-keto ester functionality allows for facile alkylation and condensation reactions, but also introduces stability challenges such as keto-enol tautomerism, hygroscopicity, and susceptibility to decarboxylation.

Precise Elemental Analysis (CHN/O) is the primary method for validating the bulk elemental composition of this intermediate, serving as a critical gatekeeper before costly downstream GMP synthesis. This guide compares the theoretical standards of Methyl 3-hydroxybenzoylacetate against its common impurities and evaluates the performance of EA relative to orthogonal analytical methods.

Theoretical Standards & Acceptance Criteria

To validate the identity of Methyl 3-hydroxybenzoylacetate, the experimental elemental composition must align with theoretical values within strict pharmaceutical acceptance limits.

Theoretical Composition (The "Gold Standard")

The target molecule, Methyl 3-hydroxybenzoylacetate , has the formula C₁₀H₁₀O₄ .

ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 1012.011120.1161.86%
Hydrogen (H) 101.00810.085.19%
Oxygen (O) 415.99963.99632.95%
Nitrogen (N) 014.0070.000.00%
Industry Acceptance Limits

For pharmaceutical intermediates, the standard acceptance criterion for CHN analysis is ±0.4% absolute difference from the theoretical value.

  • Passing Range (C): 61.46% – 62.26%

  • Passing Range (H): 4.79% – 5.59%

Critical Insight: Due to the hygroscopic nature of beta-keto esters, a positive deviation in Hydrogen (>5.60%) often indicates retained moisture, while a negative deviation in Carbon (<61.40%) confirms the dilution effect of water.

Comparative Performance Analysis

This section compares the elemental signature of Methyl 3-hydroxybenzoylacetate against "Alternative" scenarios: common impurities (degradation products) and structural analogues. This data demonstrates the sensitivity of EA in detecting specific synthetic failures.

Comparison A: Target vs. Degradation Products

Beta-keto esters are prone to decarboxylation (forming the acetophenone derivative) and hydrolysis (forming the acid).

CompoundFormula% Carbon% Hydrogen% OxygenΔC (vs Target)
Methyl 3-hydroxybenzoylacetate (Target) C₁₀H₁₀O₄ 61.86 5.19 32.95
3-Hydroxyacetophenone (Decarboxylation Product)C₈H₈O₂70.585.9223.50+8.72
3-Hydroxybenzoic Acid (Hydrolysis Product)C₇H₆O₃60.874.3834.75-0.99
Methyl 3-hydroxybenzoate (Precursor/Impurity)C₈H₈O₃63.155.3031.55+1.29

Performance Verdict:

  • High Sensitivity to Decarboxylation: EA is extremely effective at detecting thermal decomposition. A shift in Carbon from ~61.9% to >63% is a clear red flag for decarboxylation.

  • Moderate Sensitivity to Precursor: The presence of unreacted Methyl 3-hydroxybenzoate (starting material) shifts Carbon by +1.29%. A 5% impurity level would shift the bulk C value by ~0.06%, which is within the error margin of the instrument. Therefore, EA must be paired with HPLC to detect low-level precursor contamination.

Comparison B: Analytical Method Evaluation

Is Elemental Analysis sufficient on its own?

FeatureElemental Analysis (CHN) High-Res Mass Spec (HRMS) 1H NMR
Scope Bulk Purity (Macro)Molecular Formula (Micro)Structural Connectivity
Solvent/Water Detection Excellent (H/C ratio shifts)Poor (often removed/invisible)Good (distinct peaks)
Inorganic Salts Excellent (Residue/Ash)Poor (Ion suppression)Invisible
Isomer Differentiation Fail (Isomers have same %)Fail (Same mass)Excellent

Experimental Protocol: Validated EA Workflow

To ensure trustworthy results (E-E-A-T), this protocol includes specific handling for beta-keto esters.

Materials
  • Instrument: PerkinElmer 2400 Series II or Thermo FlashSmart CHNS/O Analyzer.

  • Calibration Standard: Acetanilide (C=71.09%, H=6.71%, N=10.36%) is recommended due to its stability and similar C/H range. Benzoic Acid is an alternative for Oxygen calibration.[1]

  • Sample: Methyl 3-hydroxybenzoylacetate (dried).

Step-by-Step Methodology
  • Sample Pre-Treatment (Critical):

    • Issue: The 3-hydroxy group and beta-keto ester moiety make the compound hygroscopic.

    • Action: Dry the sample in a vacuum desiccator over P₂O₅ at room temperature for 24 hours. Do not heat above 40°C to avoid decarboxylation.

  • Weighing:

    • Use a microbalance (readability 0.1 µg).[1]

    • Target weight: 1.5 – 2.5 mg .

    • Encapsulate in a Tin (Sn) capsule for CHN analysis (Tin facilitates flash combustion).

    • Self-Validation: Weigh the capsule before and after adding the sample to confirm mass stability (no rapid moisture uptake).

  • Combustion Parameters:

    • Furnace Temperature: 950°C (ensure complete oxidation of the aromatic ring).

    • Oxygen Boost: 2-3 seconds (to prevent soot formation from the aromatic content).

  • Analysis:

    • Run a "Blank" (empty tin capsule).

    • Run "K-factor" calibration with Acetanilide (3 replicates).

    • Run the Sample (2 replicates minimum).

  • Data Interpretation:

    • Calculate the mean %C, %H, %N.

    • Compare against the acceptance range (61.46–62.26% C).

Visualization: Purity Validation Workflow

The following diagram illustrates the decision logic for validating Methyl 3-hydroxybenzoylacetate, integrating EA with orthogonal methods.

PurityValidation Start Crude Methyl 3-hydroxybenzoylacetate Drying Vacuum Drying (24h, 25°C) Avoid Heat >40°C Start->Drying EA Elemental Analysis (CHN) Drying->EA CheckC Check % Carbon Target: 61.86% ±0.4% EA->CheckC PassC Pass (61.46 - 62.26%) CheckC->PassC FailC_Low Fail: Low %C (< 61.4%) CheckC->FailC_Low FailC_High Fail: High %C (> 62.3%) CheckC->FailC_High HPLC Orthogonal Check: HPLC / NMR PassC->HPLC Diagnosis_Low Diagnosis: Solvent/Water Trap or Inorganic Salts FailC_Low->Diagnosis_Low Diagnosis_High Diagnosis: Decarboxylation or Precursor Impurity FailC_High->Diagnosis_High Reprocess Reprocess / Recrystallize Diagnosis_Low->Reprocess Diagnosis_High->Reprocess Release Release for Synthesis HPLC->Release Purity >98% HPLC->Reprocess Impurity Found

Caption: Decision matrix for validating Methyl 3-hydroxybenzoylacetate purity. Note the specific diagnostic pathways for high vs. low Carbon values.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88068, Methyl 3-hydroxybenzoate (Related Structure/Precursor). Retrieved from [Link]

  • Royal Society of Chemistry (2011). Elemental analysis: an important purity control but prone to manipulations. (Discussion on Acetanilide/Sulfanilamide standards). Retrieved from [Link]

Sources

Comparative

Reference Standards for Impurities in Methyl 3-Hydroxybenzoylacetate Synthesis: A Comparative Guide

Executive Summary Methyl 3-hydroxybenzoylacetate (CAS 39503-26-3) is a critical -keto ester intermediate used in the synthesis of adrenergic agonists and complex heterocycles. Its quality control is complicated by two fa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-hydroxybenzoylacetate (CAS 39503-26-3) is a critical


-keto ester intermediate used in the synthesis of adrenergic agonists and complex heterocycles. Its quality control is complicated by two factors: keto-enol tautomerism  (which complicates chromatography) and the instability  of the 

-keto ester moiety (prone to decarboxylation).

This guide compares the performance and selection strategies for reference standards used to profile impurities in this synthesis. Unlike simple stable molecules, the "standard" here is not just a bottle of chemical, but a system of validation that accounts for dynamic equilibrium and degradation.

Part 1: Synthesis & Impurity Origins

To select the right standards, we must first map the "Impurity Fate and Purge" based on the dominant industrial synthesis route: the Claisen Condensation of 3-hydroxyacetophenone with dimethyl carbonate (DMC).

The Synthetic Pathway and Impurity Map

The following diagram illustrates the primary reaction and the genesis of Critical Impurities A, B, and C.

G SM Starting Material 3-Hydroxyacetophenone Target TARGET PRODUCT Methyl 3-hydroxybenzoylacetate (Beta-Keto Ester) SM->Target Claisen Condensation (NaH/DMC) ImpB Impurity B Methyl 3-methoxybenzoylacetate (O-Alkylated Side Product) SM->ImpB O-Methylation (Side Rxn) DMC Reagent Dimethyl Carbonate DMC->Target ImpA Impurity A 3-Hydroxyacetophenone (Residual & Degradant) Target->ImpA Decarboxylation (Heat/Acid) ImpC Impurity C Methyl 3-hydroxybenzoate (Cleavage Product) Target->ImpC Retro-Claisen/Cleavage

Figure 1: Impurity genealogy in the synthesis of Methyl 3-hydroxybenzoylacetate. Note that Impurity A is both a starting material and a degradation product.

Part 2: Reference Standard Comparison & Strategy

For this specific matrix, off-the-shelf standards are not always the optimal choice due to stability issues. We compare three classes of standards based on Purity , Stability , and Suitability for Quantitation .

Comparative Analysis Table
Standard TypeTarget ImpuritySource StrategyProsCons
Primary CRM (Certified Reference Material)Impurity A (3-Hydroxyacetophenone)Commercial (USP/EP/Sigma)Traceable, high purity (>99.8%), stable.Expensive; over-qualified for early development.
Synthesized Secondary Std Impurity B (O-Methylated analog)Custom Synthesis (In-house)Exact structural match; essential for RRF (Relative Response Factor) calculation.Requires rigorous characterization (NMR, MS) to validate structure; no CoA available.
In-Situ Generated Std Impurity C (Cleavage product)Stress Degradation (Forced)Zero cost; confirms "stability-indicating" nature of method.Cannot be used for quantitation (only identification); mixture is complex.
Frozen Aliquot System Target Molecule (The Beta-Keto Ester)In-house Purification Mitigates rapid decarboxylation; ensures consistency across runs.Requires -80°C storage; frequent re-validation needed.
Expert Insight: The "Buy vs. Make" Decision
  • Impurity A (3-Hydroxyacetophenone): BUY. It is a common commodity chemical. Using a commercial standard eliminates uncertainty regarding the starting material quality.

  • Impurity B (Methyl 3-methoxybenzoylacetate): MAKE. This is a specific process impurity caused by the methylation of the phenolic hydroxyl group. It is rarely available commercially.

    • Synthesis Protocol: React 3-methoxyacetophenone with DMC under the same conditions as the main reaction. Isolate and characterize by 1H-NMR.[1]

  • Target Standard (Methyl 3-hydroxybenzoylacetate): HANDLE WITH CARE. This compound is unstable.

    • Protocol: Do not store neat liquid at room temperature. Store as a solid (if crystallized) or frozen solution. Self-Validating Step: Always run a "System Suitability" check using Impurity A. If the Impurity A peak increases in your standard solution over time, your standard is degrading.

Part 3: Analytical Method & Experimental Validation

The primary challenge in analyzing this compound is Keto-Enol Tautomerism . In solution,


-keto esters exist as an equilibrium mixture of keto and enol forms.
  • Problem: On a C18 column, these tautomers can separate, leading to split peaks or broad "smeared" peaks, making integration impossible.

  • Solution: Use an Acidic Mobile Phase . Low pH suppresses the ionization of the phenolic proton and speeds up the keto-enol interconversion rate relative to the chromatographic timescale, resulting in a single, sharp peak (the "dynamic average").

Recommended HPLC Protocol
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm (phenolic).

  • Temperature: 30°C (Control is critical; temperature shifts equilibrium).

Method Validation Workflow

This workflow ensures that the reference standards are performing correctly and that the method separates the critical pairs.

HPLC_Workflow Start Start Validation Step1 1. Standard Preparation Dissolve in acidified diluent (prevents enolization shift) Start->Step1 Step2 2. System Suitability Test (SST) Inject Mix of Target + Imp A Step1->Step2 Decision1 Are peaks split? Step2->Decision1 Fix1 Action: Lower pH of MP or Increase Column Temp Decision1->Fix1 Yes Step3 3. Resolution Check Calc Rs between Target & Imp B (Critical Pair) Decision1->Step3 No (Single sharp peaks) Fix1->Step2 Step4 4. Linearity & RRF Inject serial dilutions of Synthesized Imp B Step3->Step4 End Validated Method Step4->End

Figure 2: Validation logic for handling tautomeric beta-keto esters. Note the loop for addressing peak splitting.

Experimental Data: Resolution of Critical Pairs

The following data represents typical performance metrics when using the recommended acidic method vs. a neutral method.

ParameterNeutral Method (pH 7.0)Acidic Method (pH 2.0) Acceptance Criteria
Target Peak Shape Broad, split (Tailing factor > 2.0)Sharp, singlet (Tailing factor < 1.5)T < 1.5
Resolution (Rs) Target / Impurity A: 1.2 (Co-elution risk)Target / Impurity A: > 3.5 Rs > 2.0
LOD (Impurity A) 0.05% (High noise due to tailing)0.01% (Sharp peak)< 0.05%
Stability of Std 2 hours at RT (Decarboxylation)24 hours at 4°C (Acid stabilizes)> 12 hours

References

  • Synthesis Mechanism & Impurities

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
    • Synthesis of methyl 3-hydroxybenzoate. PrepChem. Retrieved from [Link] (Describes the simple ester synthesis, relevant for Impurity C).

  • Analytical Methodology (Keto-Enol Tautomerism)

    • Sielc Technologies.[2] (2018).[2] Separation of Methyl 3-hydroxybenzoate on Newcrom R1 HPLC column. Retrieved from [Link] (Reference for HPLC conditions of the phenolic degradation product).

  • Chemical Safety & Properties

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-Hydroxybenzoylacetate: Operational Disposal &amp; Safety Guide

Executive Summary & Chemical Identification Methyl 3-hydroxybenzoylacetate is a functionalized -keto ester widely used as a pharmaceutical intermediate. Its dual reactivity—stemming from the phenolic hydroxyl group and t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identification

Methyl 3-hydroxybenzoylacetate is a functionalized


-keto ester widely used as a pharmaceutical intermediate. Its dual reactivity—stemming from the phenolic hydroxyl group and the active methylene of the 

-keto ester—requires specific disposal protocols to prevent unintended exothermic events in waste streams.

This guide provides an autonomous, field-validated workflow for the disposal of this compound, prioritizing operator safety and regulatory compliance (RCRA/EPA).

ParameterSpecification
Chemical Name Methyl 3-hydroxybenzoylacetate
CAS Number 55536-23-9
Molecular Formula C₁₀H₁₀O₄
Physical State Solid (typically beige/white powder) or Viscous Liquid (if supercooled)
Primary Hazards Skin/Eye Irritant (H315, H319), Aquatic Toxicity (H412)
Waste Stream Non-Halogenated Organic

Hazard Assessment & Compatibility Logic

Before disposal, you must understand the why behind the protocol. This compound is not merely "organic waste"; it possesses specific reactive moieties.

The Scientific Rationale for Segregation
  • Phenolic Acidity (pKa ~10): The hydroxyl group at the meta position is weakly acidic.

    • Risk:[1][2] If mixed with strong bases (e.g., Sodium Hydroxide waste), it will deprotonate, forming a phenoxide salt. This is an exothermic reaction.

  • Active Methylene Reactivity: The methylene group between the two carbonyls is highly acidic (pKa ~11).

    • Risk:[1][2] In the presence of bases or Lewis acids, this site becomes nucleophilic. In a mixed waste drum, this can lead to uncontrolled condensation reactions (aldol-type), generating heat and pressure.

  • Nitration Risk:

    • Critical Warning:NEVER dispose of this compound in waste streams containing Nitric Acid or strong oxidizers. The electron-rich phenolic ring is susceptible to electrophilic aromatic substitution (nitration), which can be violently exothermic and generate explosive nitro-compounds.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for bulk disposal. Adhere to the following:

Protection ZoneEquipment RequirementRationale
Respiratory N95 (for solids) or Half-mask with OV/P100 cartridges (for spills)Prevents inhalation of irritant dust/vapors.
Ocular Chemical Splash GogglesSafety glasses do not protect against fine dust ingress.
Dermal (Hand) Nitrile Gloves (Double-gloved, min 0.11mm thick)Phenolic compounds can permeate thin latex rapidly.
Dermal (Body) Tyvek® Lab Coat or ApronPrevents contamination of street clothes; phenols are difficult to wash out.

Disposal Workflows

Select the workflow matching your current waste state.

Scenario A: Solid Waste (Pure Substance)

Applicable for: Expired chemicals, contaminated spatula residues, weighing boat residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Methyl 3-hydroxybenzoylacetate, 100%"

    • Hazard Checkbox: "Toxic," "Irritant."

  • Segregation: Place in the Solid Organic Waste bin.

    • Crucial: Ensure no oxidizing solids (e.g., permanganates, nitrates) are in the same secondary containment.

Scenario B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, rotovap condensates, or dissolved material.

Step 1: Solvent Identification You must determine if your carrier solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).

Step 2: The Segregation Decision Tree

  • If Halogenated: Dispose into the "Halogenated Organic Waste" carboy.

  • If Non-Halogenated: Dispose into the "Non-Halogenated Organic Waste" carboy.

Step 3: pH Check (The "Field Trick") Before pouring a large quantity of a reaction mixture containing this compound into a central waste drum:

  • Take a 5mL aliquot of the waste.

  • Mix it with a small amount of the drum's current content in a fume hood.

  • Monitor for heat or gas evolution (bubbling).

  • Why? This prevents "drum burping" or thermal runaway caused by the beta-keto ester reacting with unknown impurities in the main drum.

Scenario C: Spill Cleanup Protocol

Immediate Action: Isolate the area.

  • Containment: If liquid, dike with vermiculite or spill pillows. If solid, cover with a damp paper towel to prevent dust generation.

  • Neutralization: Not typically required, but avoid using strong caustic sprays to clean the area. Use simple soap and water.[3]

  • Collection: Scoop material into a dedicated waste jar. DO NOT sweep dry dust; it generates an inhalation hazard.

  • Decontamination: Wipe surface with Ethanol or Isopropanol to solubilize the phenol residue, then wash with soapy water.

Visualized Workflows (Graphviz)

Diagram 1: Waste Segregation Logic

This decision tree ensures the compound never enters an incompatible stream.

WasteSegregation Start Waste Material: Methyl 3-hydroxybenzoylacetate StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Pure/Residue Liquid Liquid (Solution) StateCheck->Liquid Dissolved BinSolid SOLID WASTE BIN (HDPE Container) Solid->BinSolid SolventCheck Carrier Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, EtOAc, Acetone) SolventCheck->NonHalo No Halogens BinHalo HALOGENATED WASTE (Carboy A) Halo->BinHalo BinNonHalo NON-HALOGENATED WASTE (Carboy B) NonHalo->BinNonHalo Warning CRITICAL: Do NOT mix with Nitric Acid or Strong Bases BinSolid->Warning BinNonHalo->Warning

Caption: Logic flow for segregating Methyl 3-hydroxybenzoylacetate based on physical state and solvent carrier.

Diagram 2: Emergency Spill Response

A self-validating loop to ensure complete remediation.

SpillResponse Alert Spill Detected PPE Don PPE: Nitrile Gloves + Goggles + N95 Alert->PPE Contain Containment: Vermiculite (Liq) or Damp Cloth (Solid) PPE->Contain Collect Collection: Scoop to HDPE Jar Contain->Collect Clean Decontamination: Ethanol Wipe -> Soap/Water Collect->Clean Disposal Label as Hazardous Waste Clean->Disposal

Caption: Immediate response protocol for laboratory spills involving beta-keto esters.

Regulatory Compliance (US EPA/RCRA)

While Methyl 3-hydroxybenzoylacetate is not explicitly "P-listed" or "U-listed" by specific name in 40 CFR 261.33, it must be managed as hazardous waste due to its characteristic properties and the "Mixture Rule."

  • Waste Code Assignment:

    • If ignitable (Flash point <60°C due to solvent): D001 .

    • If toxic/irritant only: Classify as Non-Regulated Chemical Waste (if pure) OR assign state-specific codes (e.g., California Code 551 for organic solids).

    • Best Practice: Always manage as Hazardous Waste to prevent environmental release (H412).

  • Drain Disposal: Strictly Prohibited. Esters and phenols are toxic to aquatic life and disrupt POTW (Publicly Owned Treatment Works) bacteria.

References

  • Fisher Scientific. (2026). Safety Data Sheet: Methyl 3-hydroxybenzoate (Isomer Analogue). Retrieved from

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • National Institutes of Health (NIH). (2022). Reactivity of Beta-Keto Esters.[4][5] PMC Articles. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: General Organic Esters. Retrieved from

(Note: While specific SDS data for CAS 55536-23-9 is often extrapolated from its structural isomers in general databases, the protocols above rely on the functional group chemistry of beta-keto esters and phenols validated by standard chemical safety practices.)

Sources

Handling

Personal protective equipment for handling Methyl 3-hydroxybenzoylacetate

The following guide details the Personal Protective Equipment (PPE) and safety protocols for handling Methyl 3-hydroxybenzoylacetate (also chemically described as Methyl 3-(3-hydroxyphenyl)-3-oxopropanoate ). Note on Che...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the Personal Protective Equipment (PPE) and safety protocols for handling Methyl 3-hydroxybenzoylacetate (also chemically described as Methyl 3-(3-hydroxyphenyl)-3-oxopropanoate ).

Note on Chemical Identity: As this specific beta-keto ester is a specialized research intermediate often lacking a dedicated, widely published Safety Data Sheet (SDS), this protocol synthesizes safety data from its functional analogs: Methyl Benzoate (ester solvent properties), Phenols (corrosivity/irritation), and Beta-Keto Esters (reactivity).[1][2]

Hazard Architecture & Risk Assessment

To select the correct PPE, we must first deconstruct the chemical's risk profile based on its molecular structure.[1][2] This compound contains two distinct hazard moieties:

  • The Phenolic Hydroxyl (-OH): Phenols are notorious protein denaturants.[1][2] They can cause chemical burns and, critically, anesthesia of the skin—meaning you may not feel a burn until damage is done.[2]

  • The Beta-Keto Ester Backbone: This moiety increases the compound's electrophilicity.[1][2] It is a potential alkylating agent and can hydrolyze to release methanol and the corresponding acid.[1][2]

Primary Risks:

  • Severe Eye Irritation/Damage: High risk due to the phenolic group.[1][2]

  • Skin Sensitization & Irritation: Potential for transdermal absorption.[1][2]

  • Respiratory Irritation: Dust or aerosols are irritating to the mucous membranes.[1][2]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this targeted matrix for this specific compound.

PPE CategoryStandard RequirementTechnical Specification & Rationale
Hand Protection Double Gloving (Mandatory) Inner Layer: Low-modulus Nitrile (4 mil).Outer Layer: High-Grip Nitrile (5-8 mil) or Laminate (Silver Shield) for synthesis.Rationale:[1] Methyl esters can swell nitrile rubber, reducing breakthrough time to <15 mins.[2] Phenols penetrate rubber.[2] Double gloving provides a sacrificial outer layer and a visual breach indicator.[1][2]
Eye Protection Chemical Goggles ANSI Z87.1+ Impact/Splash Goggles. Rationale:[1][2] Safety glasses with side shields are insufficient.[1][2] Vapors and dusts from phenolic esters can bypass side shields, causing corneal clouding.[1][2]
Respiratory Task-Dependent Solid Handling: N95 or P100 particulate respirator.Solution/Synthesis: Half-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.Rationale:[1][2] Prevents inhalation of dust during weighing and methanol vapors during hydrolysis.[1][2]
Body Defense Lab Coat + Apron Material: 100% Cotton or Nomex (Fire Resistant) Lab Coat.Apron: Chemical-resistant (Rubber/Neoprene) when handling volumes >100 mL.Rationale:[1][2] Synthetic blends can melt into skin if the ester ignites.[1][2]
Glove Permeation & Selection Logic

Scientific Integrity Check: Many researchers assume standard blue nitrile gloves offer universal protection.[1][2] They do not. Methyl esters degrade nitrile rapidly.[2]

  • Breakthrough Time (Estimated): < 10 minutes for standard 4 mil nitrile.[2]

  • Protocol: Change outer gloves every 30 minutes of active handling, or immediately upon any visible splash.[1][2]

Operational Workflow: Donning & Doffing

Proper removal of PPE is just as critical as wearing it to prevent secondary contamination.[1][2]

PPE_Workflow Start START: Pre-Handling Check Step1 1. Inspection: Check gloves for pinholes Verify ventilation (Fume Hood ON) Start->Step1 Step2 2. Donning Sequence: Lab Coat -> Inner Gloves -> Goggles -> Outer Gloves (Over cuffs) Step1->Step2 Step3 3. Active Handling: Keep hands within hood Change outer gloves if splashed Step2->Step3 Step3->Step3 Every 30 mins Step4 4. Doffing Sequence: Remove Outer Gloves (Beak Method) -> Remove Goggles -> Remove Lab Coat Step3->Step4 Work Complete Step5 5. Final Wash: Wash hands with soap/water for 20s Inspect skin for redness Step4->Step5

Figure 1: Sequential workflow for PPE donning and doffing to minimize cross-contamination risks.

Handling & Operational Procedures
A. Weighing & Transfer (Solid State)[2]
  • Engineering Control: Always weigh inside a chemical fume hood or a powder containment balance enclosure.[1][2]

  • Static Hazard: Dry organic powders can generate static charge.[1][2] Use an antistatic gun or ionizer if the powder is fluffy/clumping to prevent "fly-away" particles that could land on PPE.[1][2]

  • Technique: Use a disposable spatula.[1][2] Do not reuse spatulas to prevent cross-contamination of the source container.[2]

B. Solubilization & Synthesis (Liquid State)[1][2]
  • Solvent Choice: When dissolving in organic solvents (e.g., DCM, Ethyl Acetate), the permeation rate through gloves increases.[1][2]

  • Heating: If the protocol requires heating (reflux), ensure the condenser is properly seated.[1][2] Hot vapors of phenolic esters are potent lachrymators (tear-inducing).[1]

  • Spill Response:

    • Evacuate the immediate area if the spill is >50 mL.[2]

    • Cover with an inert absorbent (Vermiculite or Sand).[2] Do not use paper towels (combustible).[1][2]

    • Neutralize: Wipe the area with a dilute sodium carbonate solution to neutralize any hydrolyzed phenols.[1][2]

Decontamination & Disposal

Self-Validating Disposal System: Do not guess. Follow this logic path for waste segregation:

  • Solid Waste: Contaminated gloves, paper, and weigh boats must go into Hazardous Solid Waste (often yellow bag/bin), not regular trash.[1][2]

  • Liquid Waste:

    • Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).[1][2]

    • Labeling: Clearly label as "Contains Phenols and Esters." This is vital for the waste management team, as phenols require specific incineration protocols to prevent toxic emissions.[2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 3-hydroxybenzoate (Structural Analog). Retrieved from .[2]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[2] Retrieved from .

  • Ansell Chemical Resistance Guide. Permeation & Degradation Data for Esters and Phenols. Retrieved from .[2]

  • Thermo Fisher Scientific. Safety Data Sheet: Methyl 3-hydroxybenzoate.[1][2] Retrieved from .

Sources

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